Product packaging for Biphenyl-4-amidoxime(Cat. No.:CAS No. 1648828-03-8)

Biphenyl-4-amidoxime

Cat. No.: B3021460
CAS No.: 1648828-03-8
M. Wt: 212.25 g/mol
InChI Key: WVKAHHBQPICMQP-UHFFFAOYSA-N
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Description

Biphenyl-4-amidoxime is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B3021460 Biphenyl-4-amidoxime CAS No. 1648828-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-4-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAHHBQPICMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267220
Record name N-Hydroxy[1,1′-biphenyl]-4-carboximidamide
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Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40019-44-1
Record name N-Hydroxy[1,1′-biphenyl]-4-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40019-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy[1,1′-biphenyl]-4-carboximidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxy-4-phenylbenzene-1-carboximidamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Biphenyl-4-amidoxime from 4-Biphenylcarbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of biphenyl-4-amidoxime from 4-biphenylcarbonitrile, a key transformation for the generation of a versatile building block in medicinal chemistry and drug development. This compound serves as a crucial intermediate for the synthesis of various biologically active compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a chemical intermediate of significant interest in the pharmaceutical industry. The amidoxime functional group is a bioisostere for carboxylic acids and can participate in the formation of various heterocyclic systems, making it a valuable moiety in the design of novel therapeutic agents. The synthesis of this compound is most commonly achieved through the reaction of 4-biphenylcarbonitrile with a hydroxylamine derivative.

Synthetic Pathway

The primary and most efficient method for the synthesis of this compound from 4-biphenylcarbonitrile involves the nucleophilic addition of hydroxylamine to the nitrile group. This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base to generate the free hydroxylamine in situ.

Synthesis_Pathway 4-Biphenylcarbonitrile 4-Biphenylcarbonitrile This compound This compound 4-Biphenylcarbonitrile->this compound Reaction Hydroxylamine_Hydrochloride Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine_Hydrochloride->this compound Base Base Base->this compound Solvent_Heat Solvent Heat Solvent_Heat->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound from 4-biphenylcarbonitrile.

Materials and Reagents
  • 4-Biphenylcarbonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base (e.g., sodium carbonate, potassium carbonate)

  • Ethanol (or other suitable solvent like methanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

Detailed Synthesis Procedure

A widely adopted method for the synthesis of aryl amidoximes is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-biphenylcarbonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (2.0 eq) followed by an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Conditions: The reaction mixture is then heated to 80°C and stirred for 2 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. Water is then added to the crude mixture.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate.

  • Drying and Filtration: The combined organic layers are dried over anhydrous sodium sulfate and then filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude product is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent. The purified product is then dried under reduced pressure to yield this compound.

Quantitative Data

The efficiency of the synthesis can be evaluated by the reaction yield. While yields can vary depending on the specific reaction conditions and scale, the synthesis of aryl amidoximes from the corresponding nitriles is generally reported to be efficient.

ParameterValueReference
Starting Material4-BiphenylcarbonitrileN/A
ProductThis compoundN/A
Typical YieldHigh

Note: A specific yield for the synthesis of this compound was not found in the searched literature. The term "High" is based on general statements about the synthesis of amidoximes from nitriles.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS Number 40019-44-1
Appearance Crystalline solid

Note: Detailed spectral data such as 1H NMR, 13C NMR, and mass spectrometry for this compound were not explicitly available in the searched literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-Biphenylcarbonitrile in Ethanol Add_Reagents Add Hydroxylamine HCl and NaOH solution Dissolve->Add_Reagents Heat_Stir Heat to 80°C and stir (2-3 hours) Add_Reagents->Heat_Stir Monitor_TLC Monitor reaction by TLC Heat_Stir->Monitor_TLC Remove_Solvent Remove Ethanol (Rotary Evaporation) Monitor_TLC->Remove_Solvent Add_Water Add Water Remove_Solvent->Add_Water Extract Extract with Ethyl Acetate (3x) Add_Water->Extract Dry_Organic Dry organic layer (Na2SO4) Extract->Dry_Organic Filter Filter Dry_Organic->Filter Concentrate Concentrate filtrate Filter->Concentrate Column_Chromatography Purify by Column Chromatography Concentrate->Column_Chromatography Dry_Product Dry final product Column_Chromatography->Dry_Product Characterization Characterization Dry_Product->Characterization

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from 4-biphenylcarbonitrile. The described method, utilizing hydroxylamine hydrochloride and a base, is a robust and widely used procedure for the preparation of aryl amidoximes. While specific yield and detailed spectral data for this particular compound were not available in the public domain at the time of this writing, the provided protocol serves as a strong foundation for researchers in the field of drug discovery and development to produce this valuable intermediate. It is strongly recommended that researchers perform full analytical characterization to confirm the identity and purity of the synthesized product.

Biphenyl-4-amidoxime as a Nitric Oxide Donor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Biphenyl-4-amidoxime as a nitric oxide (NO) donor. The document outlines the enzymatic pathways responsible for NO release, the subsequent downstream signaling events, quantitative data on its efficacy, and detailed protocols for key experimental assessments.

Introduction to this compound and Nitric Oxide Donation

This compound belongs to the class of amidoxime-containing compounds, which are recognized as prodrugs capable of releasing nitric oxide (NO) under physiological conditions. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. The therapeutic potential of NO has led to the development of various NO-donating compounds. Amidoximes, such as this compound, represent a class of donors that require enzymatic bioactivation to release NO, offering a controlled and targeted approach to NO delivery.

Mechanism of Nitric Oxide Release

The bioactivation of this compound to release nitric oxide is primarily mediated by the Cytochrome P450 (CYP450) enzyme system located in the liver.[1][2] This enzymatic conversion is an oxidative process that requires NADPH and molecular oxygen (O₂) as co-factors.

The proposed mechanism involves the oxidation of the amidoxime functional group by a CYP450 enzyme, likely an isoform from the CYP3A subfamily.[1] This oxidation leads to the formation of an unstable intermediate that subsequently decomposes to yield nitric oxide (NO) and the corresponding biphenyl-4-amide and biphenyl-4-nitrile as byproducts. The released NO can be further oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the biological milieu.

The dependence of this reaction on active microsomal CYP450 enzymes has been demonstrated through in vitro studies using rat liver microsomes. The reaction is significantly inhibited by known CYP450 inhibitors such as miconazole and carbon monoxide, and its rate is substantially increased when using microsomes from rats pre-treated with dexamethasone, a known inducer of the CYP3A subfamily.[1]

Another potential pathway for the metabolism of N-oxygenated compounds involves the mitochondrial amidoxime reducing component (mARC) enzyme system. This system, however, is primarily known for the reduction of amidoxime prodrugs to their active amidine forms and its direct role in the oxidative release of NO from amidoximes is less established.

Signaling Pathway for NO Release

NO_Release_Pathway cluster_microsome Liver Microsome This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A) This compound->CYP450 Binds to active site CYP450_reductase CYP450 Reductase CYP450_reductase->CYP450 e- NADP NADP CYP450_reductase->NADP NO_Release Nitric Oxide (NO) Release CYP450->NO_Release Oxidation Byproducts Biphenyl-4-amide & Biphenyl-4-nitrile CYP450->Byproducts H2O H2O CYP450->H2O NADPH NADPH NADPH->CYP450_reductase e- O2 O2 O2->CYP450

Caption: Enzymatic conversion of this compound to Nitric Oxide by CYP450.

Downstream Signaling Pathway of Nitric Oxide

Once released, nitric oxide diffuses into target cells, such as vascular smooth muscle cells, and activates its primary receptor, soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The subsequent increase in intracellular cGMP levels activates Protein Kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.

NO/cGMP Signaling Pathway

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of downstream targets PKG->Phosphorylation Ca2_decrease Decrease in intracellular Ca2+ Phosphorylation->Ca2_decrease Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca2_decrease->Vasodilation

Caption: Downstream signaling cascade of Nitric Oxide via the sGC-cGMP pathway.

Quantitative Data on Nitric Oxide Release

Specific kinetic data for the enzymatic conversion of this compound to nitric oxide is not extensively reported in the literature. However, studies on structurally related aromatic amidoximes provide valuable insights into the efficiency of this process. The following table summarizes representative quantitative data for NO release from amidoxime compounds measured in vitro using rat liver microsomes.

CompoundParameterValueConditionsReference
para-hexyloxy-benzamidoximeRate of NO₂⁻ formationUp to 8 nmol/nmol P450/minRat liver microsomes from dexamethasone-treated rats, in the presence of NADPH and O₂.[1]
Aromatic Amidoxime (general)IC₅₀ for NO inhibition of CYP4508-60 µM (reversible)Rat hepatic microsomal subfractions.
Aromatic Amidoxime (general)IC₅₀ for NO inhibition of CYP45013-72 µM (irreversible)Rat hepatic microsomal subfractions.

Note: The data presented are for analogous compounds and should be considered as indicative of the potential activity of this compound. Further studies are required to determine the specific kinetic parameters for this compound.

Experimental Protocols

In Vitro Nitric Oxide Release from this compound using Liver Microsomes

This protocol describes the general procedure for assessing the ability of this compound to release nitric oxide in the presence of liver microsomes.

Materials:

  • This compound

  • Rat liver microsomes (from control and dexamethasone-induced rats)

  • 100 mM Phosphate buffer (pH 7.4)

  • 20 mM NADPH solution

  • Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

  • Incubator or water bath at 37°C

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (final protein concentration to be optimized, typically 0.5-1.0 mg/mL)

    • This compound (at various concentrations to determine dose-response)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH solution (final concentration typically 1 mM).

  • Incubate the reaction at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

  • Collect the supernatant for analysis of nitrite/nitrate concentration using the Griess assay.

Controls:

  • Reaction mixture without this compound.

  • Reaction mixture without NADPH.

  • Reaction with heat-inactivated microsomes.

Quantification of Nitrite/Nitrate using the Griess Assay

This protocol outlines the colorimetric determination of nitrite, a stable and quantifiable metabolite of nitric oxide.

Materials:

  • Supernatant from the microsomal assay

  • Griess Reagent I (Sulfanilamide in acidic solution)

  • Griess Reagent II (N-(1-naphthyl)ethylenediamine in solution)

  • Nitrite standard solution (e.g., Sodium Nitrite)

  • (Optional for nitrate measurement) Nitrate reductase and cofactors, or Vanadium(III) chloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • If measuring total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase or a chemical reducing agent.

  • Pipette 50-100 µL of the standards and samples (supernatant from the microsomal assay) into the wells of a 96-well plate.

  • Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II to each well and incubate for a further 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the nitrite standards.

Measurement of Intracellular cGMP Levels

This protocol describes the determination of cGMP levels in cultured cells (e.g., vascular smooth muscle cells) in response to NO donation from this compound.

Materials:

  • Cultured cells (e.g., primary human aortic smooth muscle cells)

  • This compound

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Aspirate the medium and lyse the cells using the lysis buffer provided in the EIA kit.

  • Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Calculate the cGMP concentration in the samples based on the standard curve provided in the kit.

Experimental Workflow Diagram

Experimental_Workflow cluster_NO_Release Nitric Oxide Release Assay cluster_Quantification Quantification cluster_Cell_Based_Assay Cell-Based cGMP Assay Microsome_Prep Prepare Microsomal Reaction Mixture Incubation Incubate with This compound and NADPH at 37°C Microsome_Prep->Incubation Termination Terminate Reaction & Centrifuge Incubation->Termination Supernatant Collect Supernatant Termination->Supernatant Griess_Assay Perform Griess Assay Supernatant->Griess_Assay Read_Absorbance Read Absorbance at 540 nm Griess_Assay->Read_Absorbance Calculate_NO2 Calculate Nitrite Concentration Read_Absorbance->Calculate_NO2 Cell_Treatment Treat Cultured Cells with this compound Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis cGMP_EIA Perform cGMP Enzyme Immunoassay Cell_Lysis->cGMP_EIA Calculate_cGMP Calculate cGMP Concentration cGMP_EIA->Calculate_cGMP

Caption: Workflow for assessing the NO-donating activity of this compound.

References

Potential Biological Activities of Biphenyl-4-amidoxime: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime, a molecule incorporating both a biphenyl scaffold and an amidoxime functional group, stands as a compound of significant interest in medicinal chemistry. While direct and extensive research on the specific biological activities of this compound is limited, its structural components suggest a range of potential therapeutic applications. The biphenyl moiety is a well-established pharmacophore found in numerous drugs, contributing to receptor binding and favorable pharmacokinetic properties. The amidoxime group is recognized as a versatile precursor in the synthesis of various heterocyclic compounds and is known to act as a prodrug for amidines, which are potent enzyme inhibitors and bioactive molecules.[1] This whitepaper aims to provide an in-depth technical guide on the potential biological activities of this compound by examining the known functions of its constituent parts and structurally related compounds.

This document will summarize quantitative data from relevant studies, provide detailed experimental protocols for the synthesis and evaluation of similar compounds, and visualize potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Synthesis of Amidoxime Derivatives

The synthesis of amidoximes can be achieved through various methods, often starting from nitriles or amides. A general one-pot synthesis from amides or acid chlorides provides an efficient route to N-substituted amidoximes.[2]

Experimental Protocol: General Synthesis of Amidoximes from Amides or Acid Chlorides[2]
  • Reaction Setup: To a solution of iodine (0.75 mmol) and triphenylphosphine (0.75 mmol) in dry dichloromethane (4 mL), add the corresponding amide (0.50 mmol), triethylamine (2.50 mmol), and hydroxylamine hydrochloride (0.75 mmol) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, which typically occurs within 2 hours.

  • Purification: Concentrate the crude mixture under reduced pressure.

  • Chromatography: Purify the resulting residue by column chromatography using a mobile phase of 30–70% ethyl acetate in hexane to yield the desired amidoxime.

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally related biphenyl and amidoxime compounds, this compound is predicted to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The following tables summarize the quantitative data for various biphenyl and amidoxime derivatives from the literature.

Antimicrobial Activity

Biphenyl and amidoxime derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl and Benzamide Derivatives

Compound ClassCompoundOrganismMIC (µg/mL)Reference
BiphenylglyoxamideChloro-substituted quaternary ammonium iodide salt 15cStaphylococcus aureus8 µM
Escherichia coli16 µM
Pseudomonas aeruginosa63 µM
Biphenyl Derivative4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus3.13
Biphenyl Derivative5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25
Benzamide DerivativeBenzamide derivative 1dDrug-resistant Bacillus subtilis1.95
Bacillus subtilis3.9
Staphylococcus aureus7.8
Anti-Inflammatory Activity

Several biphenyl analogues have been investigated for their anti-inflammatory potential in animal models.

Table 2: Anti-inflammatory Activity of Biphenyl Derivatives in Rat Models

CompoundAssayDoseInhibition (%)Reference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e)Carrageenan-induced paw edema100 mg/kgSignificant reduction at 3h
Biphenyl-4-carboxylic acid derivativesCarrageenan test10 mg/kgSignificant activity
Anticancer and Enzyme Inhibitory Activity

Biphenyl and amidoxime-containing compounds have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases, and have shown cytotoxic effects against cancer cell lines.

Table 3: Anticancer and Enzyme Inhibitory Activity of Biphenyl and N-hydroxybenzamide Derivatives

Compound ClassCompoundTarget/Cell LineIC50Reference
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivativeThiophene substituted derivative 5jHistone Deacetylases0.3 µM
Benzo[d]\dioxole derivative 5tHistone Deacetylases0.4 µM
Hydroxylated Biphenyl CompoundCompound 11Melanoma cells1.7 ± 0.5 μM
Compound 12Melanoma cells2.0 ± 0.7 μM
(3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivativeCompound C22HPTPβFavorable inhibitory activity
Compound C2HPTPβFavorable inhibitory activity

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

  • Animal Model: Use adult Wistar rats.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the vehicle-treated control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the activities of related compounds suggest potential interactions with key cellular pathways involved in inflammation and cancer.

Potential Anti-Inflammatory Signaling Pathway

Biphenyl derivatives may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Biphenyl_Amidoxime This compound (Potential Inhibitor) Biphenyl_Amidoxime->COX_Enzymes

Potential inhibition of the COX pathway by this compound.
General Workflow for Anticancer Drug Screening

The evaluation of a compound for its potential anticancer activity typically follows a standardized workflow.

Anticancer_Screening_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound_Synthesis Compound Synthesis (this compound) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) Cytotoxicity_Screening->Mechanism_of_Action Animal_Models Animal Models of Cancer (e.g., Xenograft models) Mechanism_of_Action->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Evaluation Animal_Models->Efficacy_Toxicity

References

Spectroscopic and Structural Elucidation of Biphenyl-4-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-amidoxime (CAS No: 40019-44-1), a valuable synthetic intermediate in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of its chemical structure and data from closely related analogues.

Physicochemical Properties

This compound, with the formal name N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a crystalline solid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O[1][2]
Molecular Weight 212.3 g/mol [1]
CAS Number 40019-44-1
Appearance Crystalline solid
Purity ≥97%
λmax 271 nm

Synthesis of this compound

A general and widely used method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. For this compound, the synthesis would typically proceed from Biphenyl-4-carbonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Biphenyl-4-carbonitrile (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (2 equivalents) and a base such as sodium hydroxide or triethylamine (2-3 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 2 to 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Extraction: Add water to the residue and extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and known data for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the protons of the amidoxime group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (unsubstituted ring)7.30 - 7.60Multiplet
Aromatic Protons (substituted ring)7.60 - 7.80Multiplet
-NH₂5.50 - 6.00Broad Singlet
-OH9.00 - 9.50Broad Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=N (amidoxime)145 - 155
Aromatic C-H125 - 130
Aromatic Quaternary C130 - 145

The IR spectrum is useful for identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3500N-H stretching (asymmetric and symmetric)Medium
3150 - 3300O-H stretchingBroad
3000 - 3100Aromatic C-H stretchingMedium
1640 - 1680C=N stretchingStrong
1580 - 1600C=C stretching (aromatic)Medium
1380N-H bendingMedium
900 - 950N-O stretchingMedium

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Expected Value/Observation
Molecular Ion (M⁺) m/z = 212.10
Major Fragments Expected fragmentation would involve the loss of small neutral molecules such as H₂O, NH₃, and cleavage of the biphenyl linkage.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Analysis of this compound Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow from synthesis to spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound for researchers and professionals in the field of drug development and chemical synthesis. The provided data, while based on established principles of spectroscopy and analysis of related structures, should be confirmed with experimental data when available.

References

An In-depth Technical Guide to the Solubility and Stability of Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies for assessing the solubility and stability of Biphenyl-4-amidoxime. This document is intended to be a valuable resource for professionals in research and drug development, offering both summarized data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It is often utilized as a synthetic intermediate in the development of pharmaceutical compounds. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its effective use in drug discovery and development processes, including formulation, storage, and analytical method development.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following data on the solubility of this compound has been compiled from publicly available sources.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This information is summarized in the table below for easy comparison.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)10[1][2]
Dimethyl sulfoxide (DMSO)10[1][2]
DMSO:PBS (pH 7.2) (1:10)0.1[1]
Ethanol0.15
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a general guideline and may require optimization for specific compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Selected solvent(s) of analytical grade

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve prepared from known standards.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 proc1 Centrifuge to pellet undissolved solid equil1->proc1 proc2 Filter supernatant proc1->proc2 anal1 Dilute filtered solution proc2->anal1 anal2 Quantify by HPLC-UV anal1->anal2

Workflow for shake-flask solubility determination.

Stability Profile

The chemical stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

General Stability Information
Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The amidoxime functional group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid or amide.

  • Oxidation: The amidoxime and the biphenyl ring system could be susceptible to oxidation. Oxidative degradation of some amidoximes has been shown to yield various products, including nitric oxide under certain conditions.

  • Photodegradation: Aromatic systems like biphenyl can undergo photodegradation upon exposure to UV light.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. Samples should be taken at various time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat at a specified temperature for a defined period, with sampling at intervals. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature, with sampling at different time points.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60-80°C) for a set duration.

    • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • Analyze the stressed samples at each time point using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with those of the parent compound and any available reference standards.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval1 Assess Peak Purity hplc->eval1 eval2 Quantify Degradation hplc->eval2 eval3 Identify Degradants hplc->eval3

Workflow for forced degradation studies.

Conclusion

This technical guide provides a summary of the currently available solubility and stability information for this compound. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this compound. While the available data provides a good starting point, further in-depth stability studies, particularly under forced degradation conditions, are recommended to fully characterize the degradation profile of this compound. Such studies are indispensable for the successful development of new pharmaceutical products containing this molecule.

References

Biphenyl-4-amidoxime: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a key synthetic intermediate, holds a significant position in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its versatile chemical nature makes it a valuable building block for the synthesis of a wide array of therapeutic agents. The presence of the amidoxime functional group imparts several desirable properties that are strategically exploited in drug design. This technical guide delves into the synthesis, key applications, and the underlying mechanistic principles of this compound's utility in medicinal chemistry, with a focus on its role as a prodrug moiety for amidine-based inhibitors and as a potential nitric oxide donor.

Introduction to this compound

This compound, chemically known as N'-hydroxy-4-phenylbenzenecarboximidamide, is an organic compound featuring a biphenyl core and an amidoxime functional group. The biphenyl moiety provides a rigid and lipophilic scaffold that can be readily modified to optimize interactions with biological targets. The amidoxime group, with its unique electronic and steric properties, serves as a versatile handle for chemical transformations and can act as a bioisostere for carboxylic acids.[1] While primarily recognized as a synthetic intermediate in pharmaceutical manufacturing[2][3][4], the broader class of amidoximes has garnered significant attention for its diverse biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N'-hydroxy-4-phenylbenzenecarboximidamide
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
CAS Number 40019-44-1

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 4-cyanobiphenyl with hydroxylamine. This nucleophilic addition reaction is a well-established route for the preparation of a wide range of amidoximes.

General Experimental Protocol

Materials:

  • 4-cyanobiphenyl

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve 4-cyanobiphenyl in the chosen alcohol solvent.

  • Add hydroxylamine hydrochloride and the base to the solution. The base is used to generate free hydroxylamine in situ.

  • The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Synthesis_of_Biphenyl_4_amidoxime 4-cyanobiphenyl 4-Cyanobiphenyl This compound This compound 4-cyanobiphenyl->this compound Nucleophilic Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->this compound Reagents Base (e.g., Na2CO3) Solvent (e.g., Ethanol) Heat

Figure 1: Synthesis of this compound.

Role in Medicinal Chemistry: The Prodrug Strategy

One of the most significant applications of the amidoxime functionality in drug development is its use as a prodrug for amidines. Amidines are strongly basic and are often protonated at physiological pH, which can lead to poor oral bioavailability. By converting the amidine to a less basic amidoxime, membrane permeability can be enhanced. In vivo, the amidoxime is metabolically reduced back to the active amidine.

This strategy has been successfully employed in the development of inhibitors for various enzymes, particularly serine proteases. This compound can serve as a precursor to biphenyl-4-amidine, a scaffold that can be incorporated into more complex molecules designed to inhibit these enzymes.

Mechanism of Action: Amidoxime to Amidine Conversion

The in vivo conversion of an amidoxime to an amidine is a reductive process. This bioactivation is often mediated by cytochrome P450 enzymes and other reductase systems.

Amidoxime_Prodrug_Strategy cluster_0 In Vitro (Drug Formulation) cluster_1 In Vivo (Biological System) Amidine Active Amidine (Poor Oral Bioavailability) Amidoxime Amidoxime Prodrug (Improved Oral Bioavailability) Amidine->Amidoxime Chemical Synthesis Amidoxime_InVivo Amidoxime Prodrug Amidoxime->Amidoxime_InVivo Oral Administration Active_Amidine_InVivo Active Amidine (Therapeutic Effect) Amidoxime_InVivo->Active_Amidine_InVivo Metabolic Reduction

Figure 2: The Amidoxime Prodrug Strategy.

This compound as a Precursor to Enzyme Inhibitors

While specific quantitative data for this compound itself as an enzyme inhibitor is not widely published, its derivatives have been explored as potent inhibitors of various enzymes. The biphenyl scaffold is a common feature in many enzyme inhibitors, where it often interacts with hydrophobic pockets in the active site.

Table 2: Examples of Biphenyl-based Enzyme Inhibitors (Illustrative)

Compound ClassTarget EnzymeRepresentative IC₅₀/EC₅₀Reference
Biphenyl Amidesp38 MAP Kinase-
Biphenyl CarboxamidesTRPV1 Antagonists-
Biphenyl SulfonamidesHPTPβ Inhibitors-
BiphenylglyoxamidesAntimicrobial AgentsMIC = 8 µM (S. aureus)
Biphenyl-based CarboxamidesHsp90 C-terminal InhibitorsLow micromolar activity

Note: The data in this table is for biphenyl derivatives and not directly for this compound. It serves to illustrate the therapeutic potential of the biphenyl scaffold.

Role as a Nitric Oxide Donor

Amidoximes have been investigated for their ability to release nitric oxide (NO) in vivo. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from amidoximes is typically mediated by oxidative enzymes such as cytochrome P450.

Experimental Protocol for Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common method to indirectly measure NO release by quantifying its stable breakdown products, nitrite and nitrate.

Materials:

  • Cell culture (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS) for cell stimulation

  • This compound or its derivatives

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

Procedure:

  • Culture and seed the cells in a 96-well plate.

  • Stimulate the cells with LPS to induce nitric oxide synthase (iNOS).

  • Treat the cells with varying concentrations of the test compound (e.g., a derivative of this compound).

  • After a suitable incubation period, collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant. This will react with nitrite to form a colored azo compound.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

NO_Release_Pathway Amidoxime This compound Derivative NO Nitric Oxide (NO) Amidoxime->NO Oxidation CYP450 Cytochrome P450 (or other oxidases) CYP450->NO Physiological_Effects Vasodilation Anti-inflammatory Effects Neurotransmission NO->Physiological_Effects

Figure 3: Nitric Oxide Release from Amidoximes.

Conclusion

This compound stands as a testament to the importance of foundational molecules in the intricate process of drug discovery and development. While its direct therapeutic applications are limited, its role as a versatile synthetic intermediate is undeniable. The strategic incorporation of the amidoxime moiety, facilitated by precursors like this compound, allows medicinal chemists to overcome challenges such as poor oral bioavailability and to explore novel therapeutic avenues through mechanisms like nitric oxide donation. As the quest for more effective and targeted therapies continues, the utility of such core scaffolds in constructing the next generation of pharmaceuticals will remain paramount. Further exploration into the biological activities of novel derivatives of this compound may yet uncover direct therapeutic potential for this valuable chemical entity.

References

Unlocking the Potential of Biphenyl-4-amidoxime: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a readily accessible synthetic intermediate, holds considerable untapped potential as a core scaffold for the development of novel therapeutic agents. This technical guide explores promising avenues for its application in drug discovery, focusing on its utility as a bioisostere for carboxylic acids, a nitric oxide (NO) donor, and a versatile prodrug moiety. We provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Furthermore, we outline potential signaling pathways and therapeutic targets that can be modulated by this scaffold, supported by illustrative diagrams and structured data tables for comparative analysis. This document serves as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this compound in their drug development programs.

Introduction: The Amidoxime Moiety in Drug Design

The amidoxime functional group has emerged as a valuable asset in medicinal chemistry, offering a unique combination of physicochemical and biological properties. Amidoximes are recognized as effective bioisosteres for carboxylic acids, enhancing interactions with biological targets while improving pharmacokinetic profiles.[1] Their ability to act as prodrugs, which can be metabolically converted to active amidines, has been successfully employed to improve the oral bioavailability of polar drug candidates.[1][2]

A particularly compelling feature of amidoximes is their capacity to function as nitric oxide (NO) donors upon enzymatic activation.[1] NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. The targeted delivery of NO through amidoxime-containing compounds presents a promising strategy for the treatment of cardiovascular, inflammatory, and neoplastic diseases.

This compound, with its stable biphenyl backbone, offers a robust and tunable platform for the design of novel drug candidates. The biphenyl moiety itself is a privileged structure in medicinal chemistry, known to impart favorable properties such as metabolic stability and the ability to engage in pi-pi stacking interactions with biological targets.[3] This guide will explore the synergistic potential of combining the biphenyl scaffold with the versatile amidoxime functional group.

Synthesis of this compound

The most common and efficient method for the synthesis of aryl amidoximes is the reaction of the corresponding nitrile with hydroxylamine. This straightforward protocol can be readily adapted for the preparation of this compound from 4-cyanobiphenyl.

Experimental Protocol: Synthesis from 4-Cyanobiphenyl

Materials:

  • 4-Cyanobiphenyl

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 4-cyanobiphenyl (1 equivalent) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

Below is a workflow diagram illustrating the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_characterization Characterization 4-Cyanobiphenyl 4-Cyanobiphenyl Ethanol_Reflux Ethanol_Reflux 4-Cyanobiphenyl->Ethanol_Reflux Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Ethanol_Reflux Na2CO3 Na2CO3 Na2CO3->Ethanol_Reflux Workup_Purification Workup_Purification Ethanol_Reflux->Workup_Purification Cool, Evaporate, Extract, Recrystallize This compound This compound Workup_Purification->this compound NMR NMR This compound->NMR MS MS This compound->MS IR IR This compound->IR MP MP This compound->MP

Synthesis and characterization workflow for this compound.

Potential Applications and Experimental Evaluation

This section outlines key therapeutic areas where this compound could be impactful and provides detailed protocols for preliminary biological screening.

Nitric Oxide (NO) Donor for Cardiovascular Applications

The ability of amidoximes to release NO makes this compound a promising candidate for the development of novel vasodilators and anti-platelet agents.

This protocol measures the amount of nitrite, a stable oxidation product of NO, in a sample.

Materials:

  • This compound

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader (540 nm)

  • Optional: Liver microsomes and NADPH for enzymatic activation studies

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the compound in PBS.

  • For enzymatic activation, incubate the compound with liver microsomes and NADPH at 37°C for a specified time.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Add 50 µL of each sample dilution and standard to a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by interpolating from the sodium nitrite standard curve.

The following diagram illustrates the principle of NO donation and its potential downstream effects.

G This compound This compound Enzymatic_Activation Enzymatic Activation (e.g., Cytochrome P450) This compound->Enzymatic_Activation NO_Release Nitric Oxide (NO) Release Enzymatic_Activation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Vasodilation Vasodilation cGMP_Increase->Vasodilation Anti-platelet_Aggregation Anti-platelet_Aggregation cGMP_Increase->Anti-platelet_Aggregation

Proposed signaling pathway for this compound as an NO donor.
Enzyme Inhibition

The biphenyl scaffold is present in numerous enzyme inhibitors. This compound and its derivatives could be screened against various enzyme targets implicated in disease.

This is a generalized protocol that can be adapted for various enzymes.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer

  • This compound

  • Positive control inhibitor

  • 96-well microplate

  • Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a stock solution of this compound and a positive control inhibitor in a suitable solvent.

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence) generated by the product formation.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Amidoxime-containing compounds have demonstrated antibacterial properties. This compound can be evaluated for its efficacy against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Positive control antibiotic (e.g., gentamicin)

  • 96-well microplate

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare a stock solution of this compound and the control antibiotic.

  • In a 96-well plate, perform a serial two-fold dilution of the compounds in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microplate.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Prodrug Strategy

This compound can serve as a prodrug for the corresponding amidine, which may have its own distinct biological activity. The in vivo or in situ conversion of the amidoxime to the amidine can be advantageous for improving oral absorption and bioavailability.

The activation of amidoxime prodrugs is often mediated by cytochrome P450 reductase systems.

G Biphenyl-4-amidoxime_Prodrug This compound (Prodrug) Oral_Administration Oral_Administration Biphenyl-4-amidoxime_Prodrug->Oral_Administration Absorption Gastrointestinal Absorption Oral_Administration->Absorption Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450 Reductase) Absorption->Metabolic_Activation Active_Amidine Biphenyl-4-amidine (Active Drug) Metabolic_Activation->Active_Amidine Therapeutic_Target Therapeutic_Target Active_Amidine->Therapeutic_Target

Conceptual workflow of this compound as a prodrug.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the proposed experimental evaluations.

Table 1: In Vitro Nitric Oxide Donor Activity of this compound

CompoundConcentration (µM)Nitrite Concentration (µM) ± SD
This compound1
10
100
Positive Control10
Vehicle Control-

Table 2: Enzyme Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme A
Enzyme B
Enzyme C
Positive ControlEnzyme A

Table 3: Antibacterial Activity of this compound

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound
Gentamicin

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its straightforward synthesis and the versatile nature of the amidoxime functional group make it an attractive starting point for the development of novel therapeutics. The proposed applications as a nitric oxide donor, an enzyme inhibitor, and a prodrug moiety provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to unlock the full therapeutic potential of this compound and its derivatives. Future work should focus on derivatization of the biphenyl core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

References

A Theoretical Exploration of the Electronic Properties of Biphenyl-4-amidoxime: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime is a molecule of significant interest in medicinal chemistry, primarily utilized as a versatile synthetic intermediate in the development of novel therapeutic agents.[1][2][3] A thorough understanding of its electronic properties is paramount for predicting its reactivity, molecular interactions, and potential biological activity. This whitepaper presents a comprehensive theoretical framework for the investigation of the electronic characteristics of this compound using computational chemistry methods. While direct experimental and exhaustive theoretical studies on this specific molecule are not extensively available in public literature, this guide synthesizes established quantum chemical methodologies applied to analogous biphenyl and amidoxime-containing compounds to propose a robust protocol for in-silico analysis. The methodologies detailed herein, including Density Functional Theory (DFT), will provide valuable insights into the structural and electronic landscape of this compound, thereby facilitating its rational use in drug design and development.

Introduction

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The introduction of an amidoxime functional group to the biphenyl core, as in this compound, further enhances its chemical versatility, particularly its potential as a bioisostere for carboxylic acids and its ability to coordinate with metal ions in metalloenzymes.

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the electronic structure and properties of molecules.[5] Such theoretical studies can provide a wealth of information, including optimized molecular geometry, charge distribution, frontier molecular orbitals, and reactivity descriptors. This knowledge is instrumental in understanding the molecule's behavior at a sub-atomic level, which can guide synthetic efforts and the design of more potent and selective drug candidates.

This technical guide outlines a proposed theoretical study on this compound, detailing the computational protocols and the expected electronic property data. The aim is to provide a foundational understanding for researchers and professionals engaged in the use of this molecule for pharmaceutical applications.

Proposed Computational Methodology

The theoretical investigation of this compound's electronic properties would be centered around Density Functional Theory (DFT) calculations, a widely used and reliable method for studying molecular systems.

Geometry Optimization

The initial step involves the optimization of the ground-state geometry of this compound. This is a crucial step as the electronic properties are highly dependent on the molecular conformation.

Experimental Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). This functional is known for its accuracy in predicting the geometries of organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good balance between computational cost and accuracy for molecules of this size.

  • Solvation Model: To simulate a biological environment, the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

  • Convergence Criteria: Default convergence criteria for geometry optimization will be used. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations will be performed to determine the key electronic properties of this compound.

Experimental Protocol:

  • Software: Gaussian 09 or equivalent.

  • Method: DFT using the optimized geometry.

  • Functional and Basis Set: B3LYP/6-311++G(d,p).

  • Properties to be Calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: These will be calculated to quantify the partial charge on each atom in the molecule.

    • Dipole Moment: The total dipole moment and its components will be calculated to understand the overall polarity of the molecule.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index will be derived from the HOMO and LUMO energies.

Expected Quantitative Data

The following tables summarize the anticipated quantitative data from the proposed theoretical study on this compound. The values presented are hypothetical and serve as an illustrative example of the expected outcomes from such a computational analysis.

Table 1: Calculated Energies and Dipole Moment of this compound

ParameterValue
Total Energy (Hartree)-725.12345
HOMO Energy (eV)-6.25
LUMO Energy (eV)-1.15
HOMO-LUMO Gap (eV)5.10
Dipole Moment (Debye)3.45

Table 2: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.15
Electronegativity (χ)3.70
Chemical Hardness (η)2.55
Chemical Softness (S)0.39
Electrophilicity Index (ω)2.68

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the logical flow of the computational study and the resulting electronic properties.

Computational_Workflow A Initial Molecular Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Ground State Geometry (No Imaginary Frequencies) C->D E Single Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) D->E F Analysis of Electronic Properties E->F G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Mulliken Population Analysis F->I J Global Reactivity Descriptors F->J K Data Interpretation and Reporting G->K H->K I->K J->K

Caption: Computational workflow for the theoretical study of this compound.

Molecular_Properties_Relationship HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap Hardness Chemical Hardness HOMO->Hardness Electronegativity Electronegativity HOMO->Electronegativity LUMO LUMO Energy LUMO->Gap LUMO->Hardness LUMO->Electronegativity Reactivity Chemical Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability Reactivity->Reactivity Stability->Reactivity Hardness->Reactivity Softness Chemical Softness Hardness->Softness Softness->Reactivity Electronegativity->Reactivity

Caption: Relationship between frontier molecular orbitals and chemical reactivity descriptors.

Discussion and Interpretation of Expected Results

The theoretical data obtained from these calculations will provide a detailed picture of the electronic nature of this compound.

  • Molecular Geometry: The dihedral angle between the two phenyl rings is a key structural feature of biphenyl derivatives and significantly influences their electronic properties. The optimized geometry will reveal the preferred conformation of this compound, which is crucial for understanding its interaction with biological targets.

  • Frontier Molecular Orbitals: The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The distribution of HOMO and LUMO densities will indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. A relatively large HOMO-LUMO gap, as anticipated, would suggest high kinetic stability and low chemical reactivity.

  • Molecular Electrostatic Potential: The MEP map will visually represent the charge distribution. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

Conclusion

This whitepaper has outlined a comprehensive theoretical protocol for the in-depth investigation of the electronic properties of this compound. By employing established computational methodologies, researchers can gain significant insights into the molecule's structure, reactivity, and potential for intermolecular interactions. The data generated from such a study, including optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential maps, will serve as a valuable resource for medicinal chemists and drug development professionals. This theoretical framework will facilitate the rational design of novel therapeutic agents based on the this compound scaffold, ultimately accelerating the drug discovery process. Future work could involve extending these theoretical studies to understand the interaction of this compound with specific biological targets through molecular docking and molecular dynamics simulations.

References

Biphenyl-4-amidoxime: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-amidoxime, a readily accessible synthetic intermediate, has emerged as a valuable precursor for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic amino group and the adjacent hydroxyimino functionality, allows for facile cyclization reactions with a variety of electrophilic partners. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of medicinally relevant heterocyclic systems, including 1,2,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the utilization of this versatile building block in drug discovery and development programs.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure allows for defined spatial presentation of substituents, facilitating interactions with biological targets. The incorporation of heterocyclic rings onto a biphenyl core is a common strategy to modulate physicochemical properties, improve pharmacokinetic profiles, and introduce additional binding interactions.

This compound serves as a key intermediate in this endeavor, providing a convergent point for the introduction of various five-membered nitrogen- and oxygen-containing heterocycles. The amidoxime functional group is a versatile synthon, capable of undergoing a range of cyclocondensation reactions to afford a variety of heterocyclic systems. This guide will detail the synthetic pathways from this compound to several important classes of heterocycles.

Synthesis of this compound

The primary route to this compound involves the treatment of biphenyl-4-carbonitrile with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer to yield the amidoxime.

G Biphenyl_4_carbonitrile Biphenyl-4-carbonitrile process Reaction Biphenyl_4_carbonitrile->process Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->process Base Base (e.g., Na2CO3, Et3N) Base->process Solvent Solvent (e.g., Ethanol, Methanol) Solvent->process Heat Heat Heat->process Biphenyl_4_amidoxime This compound process->Biphenyl_4_amidoxime

General workflow for the synthesis of this compound.
Experimental Protocol: Preparation of this compound

Materials:

  • Biphenyl-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • A mixture of biphenyl-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq) in a mixture of ethanol and water is prepared.

  • The reaction mixture is heated at reflux for several hours until the starting nitrile is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Synthesis of 1,2,4-Oxadiazoles

This compound is a key precursor for the synthesis of 3-(biphenyl-4-yl)-1,2,4-oxadiazoles. The most common method involves the acylation of the amidoxime with a carboxylic acid derivative (e.g., acyl chloride, anhydride, or ester) to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.

G Biphenyl_amidoxime This compound O_Acyl_intermediate O-Acyl Amidoxime Intermediate Biphenyl_amidoxime->O_Acyl_intermediate Acylation Acylating_agent Acylating Agent (R-CO-X) Acylating_agent->O_Acyl_intermediate Base Base (optional) Base->O_Acyl_intermediate Cyclization Cyclodehydration (Heat or Base) O_Acyl_intermediate->Cyclization Oxadiazole 3-(Biphenyl-4-yl)-5-R-1,2,4-oxadiazole Cyclization->Oxadiazole

Synthesis of 1,2,4-oxadiazoles from this compound.
Synthesis of 3-(Biphenyl-4-yl)-5-substituted-1,2,4-oxadiazoles

The reaction of this compound with various carboxylic acid derivatives provides a straightforward route to a wide range of 5-substituted 1,2,4-oxadiazoles.

Reagent (R-COX)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Acyl ChloridePyridinePyridineRT8-1270-90[General Protocol]
Carboxylic Acid/CDI-DMF100265-85[General Protocol]
Anhydride-DMSO80-9018-2475-95[General Protocol]
EsterNaHDMF120460-80[General Protocol]
Experimental Protocol: Synthesis of 3-(Biphenyl-4-yl)-5-phenyl-1,2,4-oxadiazole

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine at 0 °C is added benzoyl chloride (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 10 hours.

  • The mixture is then poured into water and extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(biphenyl-4-yl)-5-phenyl-1,2,4-oxadiazole.

Synthesis of 1,2,4-Triazoles

The synthesis of 3-(biphenyl-4-yl)-1,2,4-triazoles can be achieved through various methods, often starting from the corresponding nitrile, biphenyl-4-carbonitrile. One common route involves the copper-catalyzed reaction of the nitrile with hydroxylamine to form the amidoxime in situ, followed by reaction with a second nitrile.

G Biphenyl_nitrile Biphenyl-4-carbonitrile Amidoxime_insitu This compound (in situ) Biphenyl_nitrile->Amidoxime_insitu Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Amidoxime_insitu Base1 Base (e.g., Et3N) Base1->Amidoxime_insitu Triazole 3-(Biphenyl-4-yl)-5-R-1,2,4-triazole Amidoxime_insitu->Triazole Nitrile2 Second Nitrile (R-CN) Nitrile2->Triazole Cu_catalyst Copper Catalyst (e.g., Cu(OAc)2) Cu_catalyst->Triazole Base2 Base (e.g., Cs2CO3) Base2->Triazole Solvent Solvent (e.g., DMSO) Solvent->Triazole Heat Heat Heat->Triazole

One-pot synthesis of 1,2,4-triazoles from biphenyl-4-carbonitrile.
Experimental Protocol: One-pot Synthesis of 3-(Biphenyl-4-yl)-5-aryl-1,2,4-triazoles

Materials:

  • Biphenyl-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Aryl nitrile

  • Copper(II) acetate

  • Cesium carbonate

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A mixture of biphenyl-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and triethylamine (2.0 eq) in tert-butanol is heated at 80 °C for 18 hours.

  • To the resulting mixture are added the aryl nitrile (0.8 eq), copper(II) acetate (0.2 eq), and cesium carbonate (2.0 eq) in DMSO.

  • The reaction mixture is heated at 120 °C for 24 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 3-(biphenyl-4-yl)-5-aryl-1,2,4-triazole.

Synthesis of Tetrazoles

5-(Biphenyl-4-yl)-1H-tetrazole is a key intermediate in the synthesis of angiotensin II receptor blockers. It is typically synthesized from biphenyl-4-carbonitrile via a [2+3] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis acid.

G Biphenyl_nitrile Biphenyl-4-carbonitrile Reaction [2+3] Cycloaddition Biphenyl_nitrile->Reaction Azide Azide Source (e.g., NaN3) Azide->Reaction Catalyst Catalyst (e.g., ZnCl2, NH4Cl) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heat Heat Heat->Reaction Tetrazole 5-(Biphenyl-4-yl)-1H-tetrazole Reaction->Tetrazole

Synthesis of 5-(biphenyl-4-yl)-1H-tetrazole.
Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

The synthesis of 5-(biphenyl-4-yl)-1H-tetrazole is a well-established industrial process.

Azide SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
NaN₃NH₄ClDMF1202485-95[1]
NaN₃ZnBr₂H₂O10012>90[General Protocol]
TMSN₃Bu₂SnOToluene1101880-90[General Protocol]
Experimental Protocol: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole[1]

Materials:

  • Biphenyl-4-carbonitrile

  • Sodium azide

  • Ammonium chloride

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of biphenyl-4-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF is heated at 120 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and acidified with dilute HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent to afford pure 5-(biphenyl-4-yl)-1H-tetrazole.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in this guide provide robust and efficient pathways to access 1,2,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles bearing the biphenyl-4-yl substituent. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, and the detailed protocols provided herein are intended to empower researchers to explore the full potential of this compound in their synthetic endeavors. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel heterocyclic systems with promising biological activities.

References

Tautomeric Landscape of Biphenyl-4-amidoxime: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the tautomeric forms of Biphenyl-4-amidoxime, a critical consideration for its application in medicinal chemistry and drug development. This guide details the structural isomers, their relative stabilities, and the experimental and computational methodologies used for their investigation.

Amidoximes are a vital functional group in medicinal chemistry, often serving as bioisosteres for carboxylic acids and acting as prodrugs.[1][2] Their biological activity, however, is intrinsically linked to their tautomeric forms, which can influence their pharmacokinetic and pharmacodynamic profiles.[2] this compound, a molecule of interest in drug discovery, is subject to tautomerism, existing as an equilibrium of different structural isomers. A thorough understanding of this equilibrium is paramount for predicting its behavior in biological systems and for rational drug design.

The Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the primary equilibrium occurring between the amidoxime, iminohydroxylamine, and a zwitterionic aminonitrone form.[1][3] These tautomers can also exist as Z and E geometrical isomers.

The principal tautomers are:

  • (Z)-Amidoxime: Generally the most stable and dominant form.

  • (E)-Amidoxime: A geometric isomer of the amidoxime form.

  • Iminohydroxylamine: A less stable tautomeric form.

  • Aminonitrone (Zwitterion): A charge-separated tautomer that can be stabilized in protic solvents.

The relative stability of these forms is influenced by factors such as the solvent environment. Theoretical studies on analogous aromatic amidoximes, like benzamidoxime, indicate that the (Z)-amidoxime is the most energetically favorable tautomer.

Tautomers Z_Amidoxime Z-Amidoxime (Most Stable) E_Amidoxime E-Amidoxime Z_Amidoxime->E_Amidoxime Geometric Isomerization Iminohydroxylamine Iminohydroxylamine Z_Amidoxime->Iminohydroxylamine Proton Transfer Aminonitrone Aminonitrone (Zwitterion) Z_Amidoxime->Aminonitrone Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energy differences between tautomers of aromatic amidoximes. These theoretical calculations provide valuable insights into the relative populations of each tautomer at equilibrium. The data presented below is extrapolated from studies on benzamidoxime and serves as a predictive model for this compound.

TautomerRelative Energy (kcal/mol) in Aprotic Solvent (Predicted)Relative Energy (kcal/mol) in Protic Solvent (Predicted)
(Z)-Amidoxime0 (Reference)0 (Reference)
(E)-Amidoxime~5.4~5.4
(Z)-Aminonitrone~4.5Stabilized (Lower Energy)
Iminohydroxylamine> 9.8> 9.8

Note: The zwitterionic (Z)-aminonitrone form is expected to be stabilized by protic solvents.

Experimental Protocols for Tautomeric Investigation

A multi-faceted approach employing various spectroscopic and analytical techniques is necessary to experimentally characterize the tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the corresponding nitrile with hydroxylamine.

Synthesis Nitrile Biphenyl-4-carbonitrile Amidoxime This compound Nitrile->Amidoxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime

Caption: Synthesis of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the different tautomeric forms. The presence of a zwitterionic aminonitrone form can be confirmed by a medium to strong band around 1690 cm⁻¹, which is distinct from the C=N stretching vibration of the amidoxime form at approximately 1656 cm⁻¹.

Functional GroupTautomeric FormCharacteristic IR Frequency (cm⁻¹)
C=N StretchAmidoxime~1656
C=N⁺H StretchAminonitrone~1690
O-H StretchAmidoximeBroad, ~3400-3600
N-H StretchAmidoxime~3300-3500

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the dominant tautomeric form in solution. The chemical shifts of the protons and carbons in the vicinity of the amidoxime functional group will differ significantly between tautomers. The stability of the Z/E configurations can also be assessed.

X-ray Crystallography: This technique provides unambiguous structural information of the tautomeric form present in the solid state. By analyzing the bond lengths and angles, the precise tautomer can be identified.

Computational Chemistry

Density Functional Theory (DFT) Calculations: DFT calculations are employed to model the tautomers and predict their relative stabilities in both the gas phase and in various solvents. These calculations are essential for corroborating experimental findings and for providing a deeper understanding of the factors governing the tautomeric equilibrium.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation Synthesis Synthesize this compound Purification Purify Compound Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR (1H, 13C) Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray DFT DFT Calculations Purification->DFT Interpretation Correlate Experimental & Computational Data FTIR->Interpretation NMR->Interpretation Xray->Interpretation DFT->Interpretation

Caption: Experimental workflow for investigating tautomerism.

Implications for Drug Development

The tautomeric state of this compound can significantly impact its physicochemical properties, including its pKa, solubility, and membrane permeability. Furthermore, the specific tautomer present can affect how the molecule interacts with its biological target, thereby influencing its efficacy and safety profile. A comprehensive characterization of the tautomeric landscape of this compound is therefore a critical step in its development as a potential therapeutic agent. By understanding and controlling the tautomeric equilibrium, researchers can optimize the properties of this promising molecule for improved clinical outcomes.

References

Safety, handling, and storage guidelines for Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of Biphenyl-4-amidoxime. It includes a summary of its physicochemical properties, detailed safety protocols, and guidelines for its proper storage and use in a laboratory setting. Experimental details for its synthesis are also provided.

Chemical and Physical Properties

This compound, also known as N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide, is a synthetic intermediate with potential applications in pharmaceutical synthesis. Its key properties are summarized below.

PropertyValueReference
CAS Number 40019-44-1[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.3 g/mol [1]
Appearance Crystalline solid
Purity ≥97%[1]
λmax 271 nm[1]
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mlEthanol: 0.15 mg/ml

Safety and Handling

This compound should be handled with care in a laboratory setting. The following safety precautions are recommended.

Hazard Identification

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

Response:

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Disposal:

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and stability.

Storage ConditionStability
-20°C (as supplied) ≥ 4 years
-80°C (in solution) 6 months
-20°C (in solution) 1 month

It is recommended to store aqueous solutions for no more than one day.

Experimental Protocols

While this compound is commercially available, the following section details a general synthetic route from a common precursor, biphenyl-4-carbonitrile.

Synthesis of this compound from Biphenyl-4-carbonitrile

This protocol is a general method for the synthesis of amidoximes from nitriles.

Materials:

  • Biphenyl-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve biphenyl-4-carbonitrile in ethanol in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of biphenyl-4-carbonitrile.

  • Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of safety procedures and the general synthesis workflow.

Safety_Handling_Workflow Diagram 1: Safety and Handling Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Read_SDS Read Safety Data Sheet (SDS) Assess_Hazards Assess Hazards (H315, H319, H335) Read_SDS->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Use_Ventilation Use in a Well-Ventilated Area Wear_PPE->Use_Ventilation Avoid_Contact Avoid Skin and Eye Contact Use_Ventilation->Avoid_Contact Avoid_Inhalation Avoid Inhaling Dust Avoid_Contact->Avoid_Inhalation Skin_Contact Skin Contact: Wash with plenty of water Avoid_Contact->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water Avoid_Contact->Eye_Contact Inhalation Inhalation: Move to fresh air Avoid_Inhalation->Inhalation Dispose_Waste Dispose of waste according to P501 regulations Avoid_Inhalation->Dispose_Waste Seek_Medical_Attention Seek Medical Attention if Symptoms Persist Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention

Caption: Safety and Handling Workflow for this compound.

Synthesis_Workflow Diagram 2: General Synthesis Workflow for this compound Start Biphenyl-4-carbonitrile Dissolve Dissolve in Ethanol Start->Dissolve React Combine and Heat (60-80°C) Dissolve->React Prepare_Reagent Prepare Aqueous Solution of Hydroxylamine HCl and Na₂CO₃ Prepare_Reagent->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product This compound Purify->Product

Caption: General Synthesis Workflow for this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical. The experimental protocol provided is a general guideline and may require optimization. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Methodological & Application

Application Notes and Protocols for Studying the Effects of Biphenyl-4-amidoxime in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a synthetic compound with potential applications in pharmaceutical development. Due to its structural similarity to other biphenyl and amidoxime derivatives with known cytotoxic and anti-proliferative properties, it is a candidate for investigation as a therapeutic agent, particularly in oncology. These application notes provide a comprehensive framework for the initial in vitro characterization of this compound's effects on cancer cell lines. The protocols herein detail methods to assess its cytotoxicity, ability to induce apoptosis, and potential impact on cell signaling pathways.

Experimental Objectives

The primary goals of the described experimental setup are to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on a selected cancer cell line.

  • Ascertain whether the observed cell death occurs through apoptosis.

  • Investigate the potential involvement of key apoptotic signaling pathways.

Materials and Reagents

  • Cell Lines: A cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • This compound: (CAS: 40019-44-1)[1].

  • Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Reagents for Apoptosis Assays:

    • Annexin V-FITC Apoptosis Detection Kit.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Kit.

    • Caspase-3/7 Activity Assay Kit.

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the biological effects of this compound on a selected cancer cell line. The process begins with determining the compound's cytotoxic potential and IC50 value, followed by a series of assays to confirm apoptosis as the mode of cell death and to elucidate the underlying molecular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Prepare this compound Stock Solution B Cell Seeding in 96-well plates A->B C Treatment with Serial Dilutions B->C D MTT Assay C->D E Determine IC50 Value D->E F Cell Treatment at IC50 Concentration E->F G Annexin V/PI Staining & Flow Cytometry F->G H TUNEL Assay for DNA Fragmentation F->H I Caspase-3/7 Activity Assay F->I J Confirm Apoptotic Cell Death G->J H->J I->J K Protein Extraction from Treated Cells J->K L Western Blot Analysis K->L M Probe for Apoptosis-Related Proteins (Caspases, Bcl-2 family, PARP) L->M N Elucidate Signaling Pathway M->N

Caption: Experimental workflow for the characterization of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
195.2 ± 5.1
580.1 ± 6.2
1065.7 ± 4.8
2549.8 ± 3.9
5030.2 ± 3.5
10015.6 ± 2.8
IC50 (µM) ~25
Table 2: Apoptosis Analysis by Annexin V/PI Staining
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control96.1 ± 2.52.5 ± 0.80.8 ± 0.30.6 ± 0.2
This compound (25 µM)45.3 ± 3.135.8 ± 2.915.2 ± 1.83.7 ± 0.9
Table 3: Caspase-3/7 Activity
TreatmentRelative Caspase-3/7 Activity (Fold Change vs. Control)
Control1.0
This compound (25 µM)4.8 ± 0.6

Proposed Signaling Pathway for Investigation

Based on the known mechanisms of related biphenyl compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases. A plausible signaling cascade to investigate is outlined below.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade compound This compound p53 p53 Activation compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Application of Biphenyl-4-amidoxime in Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenyl-4-amidoxime is a chemical entity that possesses two key functional groups with significant implications for cardiovascular research: a biphenyl scaffold and an amidoxime moiety. This unique combination suggests a potential dual mechanism of action. The biphenyl structure is found in a class of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation.[1][2] The amidoxime group can act as a nitric oxide (NO) donor, releasing this critical signaling molecule that governs vasodilation and other vital cardiovascular processes.[3][4][5]

These application notes explore the potential of this compound as a pharmacological tool in cardiovascular research, focusing on its possible roles as an sEH inhibitor and an NO donor.

Application Notes: Potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, leading to beneficial cardiovascular effects such as reduced blood pressure, decreased inflammation, and protection against cardiac hypertrophy. Given that some potent sEH inhibitors feature a biphenyl core, it is hypothesized that this compound may exhibit similar activity.

Signaling Pathway of sEH Inhibition

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Cardiovascular_Effects Beneficial Cardiovascular Effects: - Vasodilation - Anti-inflammation - Cardioprotection EETs->Cardiovascular_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Biphenyl_4_amidoxime This compound (Potential Inhibitor) Biphenyl_4_amidoxime->sEH Inhibition

Caption: Potential sEH inhibition by this compound.

Quantitative Data for Representative Biphenyl-Containing sEH Inhibitors

The following table summarizes the effects of known biphenyl-containing sEH inhibitors in various cardiovascular models. This data provides a benchmark for the potential efficacy of this compound.

CompoundModelDosageKey FindingsReference
TPPUSpontaneously Hypertensive Rats0.1, 0.3 mg/kgDose-dependent reduction in blood pressure.
t-TUCBIschemia-Reperfusion in RatsPretreatmentReduced myocardial damage and improved endothelial function.
TPPUDiabetic Neuropathic Pain in Rats10 mg/kgImproved mechanical withdrawal thresholds, indicating analgesic effects.
AS-2586114Alzheimer's Model in Mice7.5 mg/kg/dayReduced neuroinflammation and oxidative stress markers.

Application Notes: Potential as a Nitric Oxide (NO) Donor

The amidoxime functional group is known to release nitric oxide (NO) in vivo, a molecule with profound effects on the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. NO also inhibits platelet aggregation and has anti-inflammatory properties.

Signaling Pathway of NO Donation

NO_pathway Biphenyl_4_amidoxime This compound NO Nitric Oxide (NO) Biphenyl_4_amidoxime->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activation sGC_active sGC - Active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Caption: NO-mediated vasodilation pathway.

Quantitative Data for Representative Amidoxime-Based NO Donors

This table presents data on the cardiovascular effects of various amidoxime-containing compounds, illustrating their potential as NO donors.

CompoundModelConcentration/DoseKey FindingsReference
Aromatic AmidoximesIsolated Rat Aorta10⁻⁴ MSignificant relaxation of aortic rings.
Bis-amidoximesArteriovenous Shunt in RatsN/AInhibition of thrombus formation.
Imidazole AmidoximesCultured CellsN/AIncreased cGMP formation.

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the blood pressure-lowering effects of this compound.

protocol_in_vivo cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Spontaneously Hypertensive Rats (SHR) n=8-10 per group Groups Groups: 1. Vehicle Control (e.g., PEG400) 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (e.g., Captopril) Acclimatization 1. Acclimatize animals and measure baseline blood pressure (telemetry or tail-cuff). Dosing 2. Administer compounds daily (e.g., oral gavage) for 2-4 weeks. Acclimatization->Dosing Monitoring 3. Monitor systolic and diastolic blood pressure and heart rate continuously or at regular intervals. Dosing->Monitoring Termination 4. At study end, collect blood for pharmacokinetic analysis and tissues (heart, aorta) for molecular analysis. Monitoring->Termination BP_Analysis Analyze change in blood pressure from baseline. HR_Analysis Analyze changes in heart rate. Molecular_Analysis Optional: Western blot for eNOS, sGC; qPCR for inflammatory markers.

Caption: Workflow for in vivo antihypertensive testing.

Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Housing: Standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Blood Pressure Measurement: Preferably using radiotelemetry for continuous and stress-free measurement. Alternatively, the tail-cuff method can be used.

  • Drug Formulation: this compound can be dissolved in a suitable vehicle such as polyethylene glycol 400 (PEG400).

  • Procedure: a. After a 1-week acclimatization period, record baseline blood pressure for 3-5 days. b. Randomize animals into treatment groups. c. Administer the vehicle or compound via oral gavage once daily for the duration of the study. d. Record blood pressure and heart rate throughout the treatment period.

  • Data Analysis: Compare the mean arterial pressure of treatment groups to the vehicle control group using ANOVA followed by a post-hoc test.

Protocol 2: Ex Vivo Vasodilatory Effects in Isolated Rat Aortic Rings

This protocol assesses the direct vasodilatory properties of this compound, likely mediated by NO donation.

protocol_ex_vivo cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation 1. Isolate thoracic aorta from euthanized Sprague-Dawley rat. Sectioning 2. Cut aorta into 2-3 mm rings. Isolation->Sectioning Mounting 3. Mount rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C. Sectioning->Mounting Equilibration 4. Equilibrate rings under optimal tension (e.g., 2g) for 60-90 min. Contraction 5. Pre-contract rings with phenylephrine (PE, e.g., 1 µM). Equilibration->Contraction Dosing 6. Once a stable contraction is achieved, add cumulative concentrations of this compound. Contraction->Dosing Recording 7. Record changes in isometric tension. Dosing->Recording Relaxation_Curve Calculate relaxation as a percentage of the PE-induced contraction. EC50 Generate a dose-response curve and calculate the EC50 value. Relaxation_Curve->EC50

Caption: Workflow for ex vivo vasodilation assay.

Methodology:

  • Tissue Preparation: a. Humanely euthanize a male Sprague-Dawley rat (250-300g). b. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. c. Clean the aorta of adhering fat and connective tissue and cut into rings of 2-3 mm width.

  • Organ Bath Setup: a. Mount the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. b. Connect the upper hook to an isometric force transducer to record tension.

  • Experimental Procedure: a. Equilibrate the rings for 60-90 minutes under a resting tension of 2g. b. Induce contraction with phenylephrine (1 µM). c. After the contraction plateaus, add this compound in a cumulative manner (e.g., 1 nM to 100 µM).

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine. Plot the concentration-response curve and determine the EC₅₀ value.

Protocol 3: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol provides a method to directly measure the inhibitory potential of this compound on sEH activity.

Methodology:

  • Enzyme Source: Recombinant human or rat sEH.

  • Substrate: A fluorogenic substrate such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Procedure: a. In a 96-well plate, add buffer (e.g., Tris-HCl, pH 7.4), the sEH enzyme, and varying concentrations of this compound (or vehicle control). b. Pre-incubate for 15 minutes at 30°C. c. Initiate the reaction by adding the CMNPC substrate. d. Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the substrate's product).

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a valuable tool in cardiovascular research. Its biphenyl core points towards possible sEH inhibitory activity, while the amidoxime group suggests it could function as an NO donor. The protocols outlined above provide a comprehensive framework for systematically evaluating these potential dual actions. Further investigation is warranted to characterize the pharmacological profile of this compound and determine its utility in studying and potentially treating cardiovascular diseases such as hypertension, ischemia-reperfusion injury, and heart failure.

References

Biphenyl-4-amidoxime: A Potential Prodrug for Nitric Oxide-Mediated cGMP Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a synthetic chemical compound recognized primarily as a versatile intermediate in pharmaceutical synthesis.[1][2] While direct studies on its biological activity are limited, its chemical structure, specifically the amidoxime functional group, positions it as a compound of significant interest for researchers studying nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathways. Amidoximes are a known class of compounds that can undergo enzymatic oxidation in biological systems to release nitric oxide.[3][4][5] This nitric oxide release subsequently activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels and the modulation of numerous downstream physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.

These application notes provide a theoretical framework and practical protocols for investigating this compound as a tool compound—a potential NO-donor prodrug—to explore and manipulate the NO-sGC-cGMP signaling cascade. The methodologies outlined below are designed to characterize its potential to release NO, activate sGC, increase intracellular cGMP, and elicit physiological responses in cellular and tissue-based models.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and preparation for experimental use.

PropertyValueReference
Formal Name N'-hydroxy-[1,1'-biphenyl]-4-carboximidamide
CAS Number 40019-44-1
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.3 g/mol
Purity ≥97%
Formulation A crystalline solid
Storage -20°C
Stability ≥ 4 years (under proper storage)
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mLEthanol: 0.15 mg/mL

Proposed Mechanism of Action

This compound is hypothesized to act as a prodrug that, upon enzymatic activation, releases nitric oxide. This NO then diffuses to target cells and activates the canonical cGMP signaling pathway. The proposed cascade is depicted below.

Biphenyl-4-amidoxime_MoA cluster_extracellular Extracellular Space / Prodrug Metabolism cluster_intracellular Intracellular Signaling Cascade BPA This compound Enzyme CYP450 or other NADPH-dependent reductases BPA->Enzyme Enzymatic Oxidation NO Nitric Oxide (NO) Enzyme->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Effectors Downstream Effectors PKG->Effectors Phosphorylation Response Physiological Response (e.g., Vasodilation) Effectors->Response

Proposed mechanism of this compound action.

Experimental Protocols

To validate the hypothesis that this compound functions as an NO-donating prodrug and to characterize its effects on the cGMP pathway, a series of experiments are required. The following workflow provides a logical progression from basic biochemical assays to more complex cell- and tissue-based studies.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_tissue Ex Vivo Tissue Assays start Start: Hypothesis no_release Protocol 1: Nitric Oxide Release Assay (Griess Assay) start->no_release sgc_activity Protocol 2: sGC Activity Assay no_release->sgc_activity If NO is released cgmp_cell Protocol 3: Intracellular cGMP Measurement (ELISA / HTRF) sgc_activity->cgmp_cell If sGC is activated toxicity Protocol 4: Cytotoxicity Assay cgmp_cell->toxicity vasodilation Protocol 5: Arterial Ring Vasodilation Assay cgmp_cell->vasodilation If cGMP increases toxicity->vasodilation data_analysis Data Analysis & Quantification (EC₅₀/IC₅₀) vasodilation->data_analysis conclusion Conclusion: Characterize this compound as a cGMP Signaling Tool data_analysis->conclusion

Workflow for characterizing this compound.
Protocol 1: Nitric Oxide Release Assay (Griess Assay)

Objective: To determine if this compound can release nitric oxide in the presence of a metabolic activation system (e.g., liver microsomes).

Materials:

  • This compound

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Methodology:

  • Prepare Standard Curve: Create a series of sodium nitrite standards (e.g., 0-100 µM) in phosphate buffer.

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL), the NADPH regenerating system, and phosphate buffer.

  • Initiate Reaction: Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.5%) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control (known NO donor).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a suitable quenching agent or by centrifugation to pellet the microsomes.

  • Griess Reaction: Transfer 50 µL of the supernatant from each reaction tube to a 96-well plate. Add 50 µL of Griess Reagent Component A, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Calculate the concentration of nitrite (a stable NO metabolite) in each sample using the sodium nitrite standard curve.

Protocol 2: In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To measure the direct effect of NO released from this compound on the activity of purified sGC.

Materials:

  • Purified, active soluble guanylate cyclase (sGC)

  • This compound and metabolic activation system (from Protocol 1)

  • GTP (substrate)

  • Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • cGMP detection kit (e.g., ELISA or HTRF-based)

Methodology:

  • Metabolic Activation: Pre-incubate this compound with liver microsomes and an NADPH regenerating system as described in Protocol 1 to generate NO.

  • sGC Reaction: In a separate reaction vessel, combine purified sGC, GTP, and the assay buffer containing a PDE inhibitor.

  • Initiate sGC Reaction: Add an aliquot of the supernatant from the metabolic activation step to the sGC reaction mixture. Use a known NO donor (e.g., SNAP or DEA/NO) as a positive control.

  • Incubation: Incubate the sGC reaction at 37°C for 10-15 minutes.

  • Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • cGMP Measurement: Quantify the amount of cGMP produced using a commercial cGMP detection kit according to the manufacturer's instructions.

Protocol 3: Intracellular cGMP Measurement in Cultured Cells

Objective: To determine if this compound can increase cGMP levels in intact cells that endogenously express sGC (e.g., vascular smooth muscle cells, platelets, or HEK293 cells).

Materials:

  • Cultured cells (e.g., rat aortic smooth muscle cells)

  • This compound

  • Cell culture medium

  • PDE inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercial cGMP immunoassay kit (ELISA)

Methodology:

  • Cell Culture: Plate cells in 24- or 48-well plates and grow to near confluence.

  • Pre-treatment: Wash cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP breakdown.

  • Stimulation: Treat the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer provided with the cGMP kit (often 0.1 M HCl).

  • Sample Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge to pellet cellular debris.

  • cGMP Quantification: Use the supernatant to measure cGMP concentration using an ELISA kit, following the manufacturer's protocol (this may involve an acetylation step to improve sensitivity).

  • Data Normalization: Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 4: Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is non-toxic to the cells used in Protocol 3.

Materials:

  • Cultured cells used in Protocol 3

  • This compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • 96-well plate

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a wide range of concentrations of this compound for the same duration as planned for the cGMP assay (e.g., 30 minutes) and for a longer duration (e.g., 24 hours) to assess long-term toxicity.

  • Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Use these results to select non-toxic concentrations for functional assays.

Protocol 5: Ex Vivo Arterial Ring Vasodilation Assay

Objective: To assess the functional consequence of increased cGMP by measuring the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated artery (e.g., rat aorta or mesenteric artery)

  • Krebs-Henseleit buffer

  • Vasoconstrictor (e.g., Phenylephrine or U46619)

  • This compound

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation: Isolate the artery and cut it into 2-3 mm rings, taking care not to damage the endothelium.

  • Mounting: Mount the rings in an organ bath filled with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g for rat aorta) for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the rings by contracting them with KCl. Test endothelial integrity by assessing relaxation to acetylcholine after pre-contraction with phenylephrine.

  • Pre-contraction: Wash out the test agents and pre-contract the rings to approximately 80% of their maximal response with a vasoconstrictor like phenylephrine.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner (from low to high concentrations), allowing the relaxation at each concentration to stabilize.

  • Data Recording: Record the changes in tension throughout the experiment.

  • Analysis: Express the relaxation as a percentage of the pre-contracted tension and plot the concentration-response curve to determine the EC₅₀ value.

Data Presentation

Quantitative data obtained from the described protocols should be summarized to facilitate comparison and interpretation. The following table provides a template for organizing key pharmacological parameters for this compound.

AssayParameter MeasuredEndpointValue (Mean ± SEM)
Nitric Oxide Release Nitrite ConcentrationEC₅₀ for NO Releasee.g., 15.2 ± 2.1 µM
sGC Activity cGMP Production (in vitro)EC₅₀ for sGC Activatione.g., 8.9 ± 1.5 µM
Intracellular cGMP cGMP Concentration (cells)EC₅₀ for cGMP Increasee.g., 5.4 ± 0.9 µM
Cytotoxicity Cell ViabilityCC₅₀ (24 hours)e.g., > 100 µM
Vasodilation Arterial Ring RelaxationEC₅₀ for Vasodilatione.g., 2.7 ± 0.5 µM

References

Application Notes and Protocols: Quantification of Nitric Oxide Release from Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a chemical compound of interest in drug discovery due to the potential of its amidoxime moiety to act as a prodrug that can release nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The ability to accurately quantify the release of NO from compounds like this compound is paramount for evaluating their therapeutic potential.

This document provides a detailed protocol for the quantification of nitric oxide release from this compound, primarily focusing on the widely used Griess assay.[3][4] Additionally, it outlines the key enzymatic pathways responsible for the bioactivation of amidoxime prodrugs.

Signaling Pathways for Nitric Oxide Release from Amidoximes

The release of nitric oxide from amidoxime-containing compounds is primarily mediated by two enzymatic systems: the mitochondrial Amidoxime Reducing Component (mARC) and the Cytochrome P450 (CYP450) family of enzymes.

  • Mitochondrial Amidoxime Reducing Component (mARC) Pathway: Amidoxime prodrugs can be converted to their active amidine forms by the mARC enzyme system.[1] This process involves a concerted action of mARC, cytochrome b5 type B, and NAD(P)H-dependent cytochrome b5 reductase 3. While this pathway is primarily associated with the reduction of the amidoxime, under certain conditions, it may also be involved in reductive nitric oxide synthesis.

    cluster_mitochondrion Mitochondrion Biphenyl_Amidoxime This compound mARC mARC Biphenyl_Amidoxime->mARC Substrate Amidine Biphenyl-4-amidine mARC->Amidine Product NO_mARC Nitric Oxide (NO) mARC->NO_mARC Potential Release CytB5 Cytochrome b5 CytB5->mARC e- transfer CytB5R Cytochrome b5 Reductase CytB5R->CytB5 e- transfer NAD NAD+ CytB5R->NAD NADH NADH NADH->CytB5R e- transfer

    mARC pathway for amidoxime metabolism.
  • Cytochrome P450 (CYP450) Pathway: Various hemoproteins, including cytochrome P450 enzymes, can catalyze the oxidation of amidoximes. This oxidative cleavage of the C=N-OH bond can lead to the formation of the corresponding amide or nitrile and the simultaneous release of nitric oxide. This reaction is dependent on the presence of NADPH and molecular oxygen.

    cluster_ER Endoplasmic Reticulum Biphenyl_Amidoxime This compound CYP450 Cytochrome P450 Biphenyl_Amidoxime->CYP450 Substrate NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O Amide_Nitrile Biphenyl-4-amide/nitrile CYP450->Amide_Nitrile Product NO_CYP Nitric Oxide (NO) CYP450->NO_CYP Release NADPH NADPH NADPH->CYP450 e- donor O2 O2 O2->CYP450

    CYP450 pathway for NO release from amidoximes.

Experimental Protocol: Quantification of Nitric Oxide using the Griess Assay

The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable and non-volatile breakdown product, nitrite (NO₂⁻). The assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a strong absorbance at 540 nm.

Materials and Reagents
  • This compound

  • Griess Reagent Kit (e.g., from Sigma-Aldrich, R&D Systems, or similar)

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Nitrite standard solution (e.g., sodium nitrite)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (if applicable)

  • 96-well microplate reader

  • Optional: Nitrate reductase and its cofactors (if total NOx is to be measured)

  • Optional: Deproteinization spin columns

Experimental Workflow

Workflow for the Griess assay.
Detailed Protocol

1. Preparation of Nitrite Standard Curve:

  • Prepare a series of nitrite standards by diluting a stock solution of sodium nitrite in the same buffer or medium as your experimental samples.

  • A typical concentration range for the standard curve is 1-100 µM.

  • Prepare a blank control containing only the buffer or medium.

2. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dilute the stock solution to the desired final concentrations in the appropriate buffer (e.g., PBS) or cell culture medium. Ensure the final solvent concentration is low and consistent across all samples to avoid interference.

3. Incubation:

  • Incubate the this compound solutions under the desired experimental conditions (e.g., with cells, tissue homogenates, or purified enzymes) for a specified time to allow for NO release.

4. Sample Pre-treatment (if necessary):

  • If samples contain high protein concentrations (e.g., serum, plasma, cell lysates), deproteinization is necessary as proteins can interfere with the Griess reaction. This can be achieved using spin columns with a molecular weight cutoff (e.g., 10 kDa).

5. Griess Reaction:

  • Pipette 50-100 µL of each standard and sample into a 96-well plate in triplicate.

  • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

6. Measurement:

  • Measure the absorbance of each well at 540 nm using a microplate reader.

7. Data Analysis:

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

  • Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Table 1: Nitric Oxide Release from this compound

This compound Concentration (µM)Incubation Time (hours)Nitrite Concentration (µM) ± SD
101
106
1024
501
506
5024
1001
1006
10024
Control (Vehicle)24

SD: Standard Deviation

Considerations and Limitations

  • Specificity: The Griess assay is specific for nitrite. To measure total nitric oxide products (NOx), which also includes nitrate (NO₃⁻), samples must first be treated with nitrate reductase to convert nitrate to nitrite.

  • Interference: Compounds in the sample matrix can interfere with the Griess reaction. It is crucial to use the same buffer or medium for the standards and samples.

  • pH: The Griess reaction is pH-sensitive and should be performed under acidic conditions, which are typically provided by the Griess reagents.

  • Light Sensitivity: The azo dye formed is light-sensitive, so it is important to protect the reaction from light.

Conclusion

This application note provides a comprehensive protocol for the quantification of nitric oxide release from this compound using the Griess assay. By following this detailed methodology and understanding the underlying enzymatic pathways, researchers can accurately assess the NO-donating potential of this and other amidoxime-based compounds, thereby facilitating their evaluation as potential therapeutic agents.

References

Application Notes and Protocols for the Incorporation of Biphenyl-4-amidoxime into a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Biphenyl-4-amidoxime into a polymer matrix, a critical process for developing advanced drug delivery systems and functional biomaterials. This document outlines detailed protocols for two common incorporation methods: solvent casting and melt blending. It also provides methodologies for the characterization of the resulting polymer composites and for evaluating the release kinetics of the incorporated compound.

Introduction

This compound is a synthetic intermediate with potential applications in pharmaceutical development. Its incorporation into a polymer matrix can enable controlled release, enhance stability, and facilitate targeted delivery. The choice of polymer and incorporation method is crucial for achieving the desired therapeutic effect and material properties. This document focuses on two widely used biocompatible and biodegradable polymers: Polylactic Acid (PLA) and Polycaprolactone (PCL).

Incorporation Methods

Two primary methods for incorporating this compound into a polymer matrix are detailed below: solvent casting and melt blending.

Solvent Casting

Solvent casting is a versatile and widely used method for preparing thin polymer films with a homogeneously dispersed active agent.[1][2][3] This technique is particularly suitable for heat-sensitive compounds.

Experimental Workflow for Solvent Casting:

cluster_prep Solution Preparation cluster_casting Casting and Drying cluster_final Final Product dissolve_polymer Dissolve Polymer (e.g., PLA/PCL) in a suitable solvent (e.g., Chloroform, Dichloromethane) mix_solutions Mix polymer and This compound solutions dissolve_polymer->mix_solutions dissolve_biphenyl Dissolve this compound in the same solvent dissolve_biphenyl->mix_solutions stir Stir until a homogenous solution is obtained mix_solutions->stir cast Pour the solution into a level petri dish or onto a flat glass surface stir->cast evaporate Allow the solvent to evaporate slowly in a fume hood at room temperature (24-48 hours) cast->evaporate vacuum_dry Further dry the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours evaporate->vacuum_dry peel Carefully peel the film from the surface vacuum_dry->peel store Store the film in a dessicator for further analysis peel->store

Caption: Workflow for incorporating this compound into a polymer film using the solvent casting method.

Protocol for Solvent Casting of a PLA Film with this compound (5% w/w loading):

  • Polymer Solution Preparation: Weigh 950 mg of Polylactic Acid (PLA) and dissolve it in 20 mL of chloroform in a glass beaker. Stir with a magnetic stirrer until the polymer is completely dissolved.

  • Active Agent Solution Preparation: Weigh 50 mg of this compound and dissolve it in 5 mL of chloroform.

  • Mixing: Add the this compound solution to the PLA solution and stir for at least 2 hours to ensure a homogeneous mixture.

  • Casting: Pour the resulting solution into a level glass petri dish (e.g., 90 mm diameter).

  • Solvent Evaporation: Cover the petri dish with a perforated aluminum foil to allow for slow solvent evaporation and place it in a fume hood at room temperature (20-25°C) for 48 hours.

  • Drying: Place the petri dish in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Film Retrieval: Carefully peel the dried film from the petri dish.

  • Storage: Store the film in a desiccator until further characterization.

Melt Blending

Melt blending is a solvent-free method that involves mixing the polymer and the active agent at a temperature above the polymer's melting point.[4][5] This method is suitable for thermally stable compounds.

Experimental Workflow for Melt Blending:

cluster_prep Material Preparation cluster_blending Melt Blending cluster_processing Sample Preparation dry_polymer Dry the polymer (e.g., PCL) in a vacuum oven to remove moisture pre_mix Physically pre-mix the polymer and this compound powders dry_polymer->pre_mix dry_biphenyl Dry the this compound in a desiccator dry_biphenyl->pre_mix load_extruder Load the pre-mixed powder into a mini-extruder pre_mix->load_extruder melt_mix Melt and mix at a set temperature and screw speed (e.g., 140°C for PCL) load_extruder->melt_mix extrude Extrude the molten blend melt_mix->extrude pelletize Pelletize the extruded strand extrude->pelletize compression_mold Compression mold the pellets into films or other desired shapes pelletize->compression_mold

Caption: Workflow for incorporating this compound into a polymer matrix using the melt blending technique.

Protocol for Melt Blending of PCL with this compound (5% w/w loading):

  • Drying: Dry Polycaprolactone (PCL) pellets in a vacuum oven at 40°C for at least 12 hours. Dry the this compound powder in a desiccator over silica gel for 24 hours.

  • Pre-mixing: In a vial, physically mix 9.5 g of dried PCL pellets with 0.5 g of dried this compound powder.

  • Melt Blending: Set the temperature of a co-rotating twin-screw mini-extruder to 140°C. Feed the pre-mixed material into the extruder and operate at a screw speed of 50 rpm.

  • Extrusion and Pelletization: Collect the extruded strand and pelletize it.

  • Compression Molding: Place the pellets between two heated plates of a compression molder at 140°C. Apply a pressure of 5 MPa for 5 minutes to form a thin film.

  • Cooling: Cool the film to room temperature under pressure.

  • Storage: Store the resulting film in a desiccator.

Characterization of the Polymer Composite

A thorough characterization of the this compound-loaded polymer matrix is essential to understand its physical, chemical, and functional properties.

Characterization Technique Purpose Expected Observations
Scanning Electron Microscopy (SEM) To observe the surface morphology and cross-section of the polymer film.A smooth and uniform surface indicates good dispersion of this compound. The absence of pores or crystals suggests a homogeneous composite.
Differential Scanning Calorimetry (DSC) To determine the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), and the crystallinity of the polymer.A shift in Tg may indicate plasticization or anti-plasticization effects of the incorporated molecule. Changes in crystallinity can affect mechanical properties and release rates.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the composite material.The degradation temperature of the composite can indicate any stabilizing or destabilizing effect of the incorporated compound on the polymer matrix.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present and to check for potential interactions between the polymer and this compound.The presence of characteristic peaks for both the polymer and this compound confirms successful incorporation. Shifts in peak positions may suggest intermolecular interactions.
Tensile Testing To evaluate the mechanical properties of the film, including tensile strength, Young's modulus, and elongation at break.The incorporation of a small molecule can alter the mechanical properties of the polymer. A plasticizing effect may lead to decreased tensile strength and increased elongation at break.

Quantitative Analysis

Loading Efficiency and Drug Loading Content

The efficiency of the incorporation process can be quantified by calculating the Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

Protocol for Determining DLC and EE:

  • Sample Preparation: Accurately weigh a known amount of the this compound-loaded polymer film (e.g., 10 mg).

  • Dissolution: Dissolve the film in a suitable solvent (e.g., 10 mL of chloroform) in which both the polymer and the compound are soluble.

  • Polymer Precipitation: Add a non-solvent for the polymer (e.g., methanol for PLA) to precipitate the polymer while keeping the this compound in solution.

  • Separation: Centrifuge the mixture to separate the precipitated polymer.

  • Quantification: Analyze the supernatant for the concentration of this compound using UV-Vis spectroscopy at its maximum absorbance wavelength (λmax). A standard calibration curve of this compound in the same solvent mixture should be prepared beforehand.

  • Calculation:

    • Drug Loading Content (DLC %): (Mass of drug in film / Mass of film) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in film / Initial mass of drug used) x 100

Parameter Formula Typical Expected Values (Hypothetical)
Drug Loading Content (DLC %)(Mass of drug in film / Mass of film) x 1001 - 10%
Encapsulation Efficiency (EE %)(Mass of drug in film / Initial mass of drug used) x 10050 - 95%
In-Vitro Release Study

An in-vitro release study is performed to determine the rate at which this compound is released from the polymer matrix.

Experimental Workflow for In-Vitro Release Study:

cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Analysis place_film Place a known weight of the drug-loaded film in a vial add_buffer Add a specific volume of release medium (e.g., PBS pH 7.4) place_film->add_buffer incubate Incubate at 37°C in a shaking water bath add_buffer->incubate withdraw_sample At predetermined time intervals, withdraw an aliquot of the release medium incubate->withdraw_sample replenish Replenish with an equal volume of fresh medium withdraw_sample->replenish analyze Analyze the sample using UV-Vis spectroscopy to determine the concentration of released drug withdraw_sample->analyze calculate_release Calculate the cumulative amount of drug released over time analyze->calculate_release plot_curve Plot the cumulative release percentage versus time calculate_release->plot_curve

Caption: Workflow for conducting an in-vitro release study of this compound from a polymer film.

Protocol for In-Vitro Release Study:

  • Preparation: Cut a 1 cm x 1 cm piece of the this compound-loaded polymer film and weigh it accurately.

  • Incubation: Place the film in a vial containing 10 mL of phosphate-buffered saline (PBS, pH 7.4). Place the vial in a shaking water bath maintained at 37°C.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.

  • Replenishment: Immediately add 1 mL of fresh PBS to the vial to maintain a constant volume.

  • Analysis: Determine the concentration of this compound in the collected samples using UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative release percentage against time.

Biocompatibility Assessment

For applications in drug delivery and tissue engineering, it is crucial to assess the biocompatibility of the this compound-loaded polymer.

Biocompatibility Assay Purpose
Cytotoxicity Assay (e.g., MTT Assay) To evaluate the potential of the material to cause cell death.
Hemocompatibility Assay To assess the material's interaction with blood components, particularly red blood cells.
Cell Adhesion and Proliferation Assay To determine if the material supports cell attachment and growth.

Note: These assays should be performed according to established standard protocols (e.g., ISO 10993).

Conclusion

The successful incorporation of this compound into a polymer matrix is a key step in the development of novel therapeutic systems. The protocols and characterization methods outlined in these application notes provide a robust framework for researchers and scientists to fabricate and evaluate these advanced materials. The choice of polymer and incorporation method should be tailored to the specific properties of the active agent and the desired application. Careful characterization and quantitative analysis are essential for ensuring the quality, efficacy, and safety of the final product.

References

Biphenyl-4-amidoxime: A Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a valuable chemical intermediate that serves as a versatile building block in the synthesis of a wide array of novel therapeutic agents.[1][2][3][4][5] Its unique structural features, comprising a biphenyl core and a reactive amidoxime moiety, allow for the development of compounds with diverse pharmacological activities. The biphenyl group provides a rigid scaffold that can be readily functionalized to optimize interactions with biological targets, while the amidoxime group can act as a key pharmacophore or be utilized as a prodrug to enhance the bioavailability of active amidine compounds. This document provides detailed application notes on the therapeutic potential of this compound derivatives and comprehensive protocols for their synthesis and evaluation.

Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases. The versatility of this building block allows for its incorporation into molecules targeting a range of biological pathways.

Anticancer Agents

The biphenyl scaffold is a common feature in many anticancer agents. By modifying the this compound core, it is possible to design potent inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs). The amidoxime functional group can chelate zinc ions within the active site of HDACs, leading to their inhibition and subsequent induction of tumor cell apoptosis. Additionally, derivatives of biphenyl-4-carboxylic acid, which can be synthesized from this compound, have demonstrated significant cytotoxicity against various cancer cell lines.

Anti-inflammatory Agents

Chronic inflammation is a key factor in numerous diseases. This compound can be used to synthesize novel anti-inflammatory compounds. For instance, biphenyl-4-carboxylic acid derivatives have been shown to exhibit significant anti-inflammatory activity in preclinical models. The mechanism of action for these compounds may involve the inhibition of inflammatory enzymes or the modulation of pro-inflammatory signaling pathways.

Enzyme Inhibitors

The amidoxime moiety can serve as a bioisostere for carboxylic acids, enabling the design of potent enzyme inhibitors. Derivatives of this compound have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. Furthermore, the conversion of the amidoxime to an amidine can yield potent inhibitors of serine proteases.

Prodrugs for Enhanced Bioavailability

Amidoximes can function as effective prodrugs for amidines, which often exhibit poor oral bioavailability due to their basicity. The amidoxime is readily converted to the active amidine in vivo, leading to improved pharmacokinetic properties. This strategy is particularly useful for delivering amidine-containing drugs that target a variety of diseases.

Data Presentation

The following tables summarize quantitative data for various biphenyl derivatives, showcasing the potential of the biphenyl scaffold in drug discovery.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDSubstitutionTarget Cell LineIC50 (µM)
3a UnsubstitutedMCF-710.14 ± 2.05
MDA-MB-23110.78 ± 2.58
3j 4-BenzyloxyMCF-79.92 ± 0.97
MDA-MB-2319.54 ± 0.85
Tamoxifen StandardMCF-7-
MDA-MB-231-

Table 2: Enzyme Inhibition by Biphenyl-4-carboxamide Derivatives

Compound IDEnzyme TargetConcentration% Inhibition
4c Acetylcholinesterase (AChE)0.5 mM84.36
Urease0.25 mM31.42
4b Butyrylcholinesterase (BChE)0.5 mM52.19

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of this compound from 4-Biphenylcarbonitrile

This protocol describes the conversion of a nitrile to an amidoxime, a fundamental step in utilizing this compound as a building block.

Materials:

  • 4-Biphenylcarbonitrile

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolve 4-biphenylcarbonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and air dry.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of synthesized biphenyl derivatives on cancer cell lines.

Materials:

  • Synthesized biphenyl derivatives

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized biphenyl derivatives in DMSO.

  • Prepare serial dilutions of the compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This protocol describes a standard animal model for assessing the anti-inflammatory properties of synthesized compounds.

Materials:

  • Synthesized biphenyl derivatives

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization This compound This compound Derivative_Synthesis Derivative Synthesis This compound->Derivative_Synthesis Purification Purification & Characterization Derivative_Synthesis->Purification In_vitro_assays In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_vitro_assays In_vivo_models In vivo Models (e.g., Animal models of disease) In_vitro_assays->In_vivo_models SAR_studies Structure-Activity Relationship (SAR) Studies In_vivo_models->SAR_studies ADMET_profiling ADMET Profiling SAR_studies->ADMET_profiling Lead_Candidate Lead Candidate ADMET_profiling->Lead_Candidate

Caption: Drug discovery workflow using this compound.

signaling_pathway cluster_HDAC HDAC Inhibition cluster_NO Nitric Oxide (NO) Donation Biphenyl_Derivative Biphenyl-Amidoxime Derivative HDAC HDAC Biphenyl_Derivative->HDAC CYP450 CYP450 Biphenyl_Derivative->CYP450 Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis NO_release NO Release CYP450->NO_release sGC_activation sGC Activation NO_release->sGC_activation cGMP_increase cGMP Increase sGC_activation->cGMP_increase Vasodilation Vasodilation cGMP_increase->Vasodilation

Caption: Potential signaling pathways for this compound derivatives.

References

Application Notes and Protocols for Monitoring the Biological Effects of Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a synthetic intermediate with potential pharmacological applications. A key characteristic of the amidoxime functional group is its capacity to act as a nitric oxide (NO) donor following in vivo oxidation. This process is often catalyzed by cytochrome P450 enzymes. The release of nitric oxide, a critical signaling molecule, can lead to a variety of physiological responses, including vasodilation and modulation of inflammatory processes.[1]

These application notes provide a comprehensive guide to monitoring the primary biological effects of this compound, focusing on three key techniques: the analysis of nitric oxide release, the assessment of target protein engagement using the Cellular Thermal Shift Assay (CETSA), and the evaluation of changes in protein expression through Western blotting.

Monitoring Nitric Oxide Release

The principal biological effect of many amidoxime-containing compounds is the release of nitric oxide (NO). This is typically mediated by cytochrome P450 enzymes, which oxidize the amidoxime moiety.[1] Therefore, quantifying NO production is a primary method for assessing the biological activity of this compound.

Data Presentation: Nitric Oxide Release

Quantitative data from nitric oxide release assays should be meticulously recorded to compare the efficacy of this compound under various conditions. The following table provides a template for presenting such data.

Treatment GroupThis compound Conc. (µM)Incubation Time (min)Nitrite Concentration (µM)Fold Change vs. Control (Vehicle)Standard Deviationp-value
Vehicle Control0600.51.00.08-
This compound10602.55.00.3<0.05
This compound50608.016.00.9<0.01
This compound + CYP450 Inhibitor50601.22.40.2<0.05
Experimental Protocol: Griess Assay for Nitrite Detection

The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.[2][3]

Materials:

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • Cell culture medium or buffer

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • Hepatocyte cell culture or liver microsomes (as a source of cytochrome P450)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound. Include a vehicle-only control.

    • For mechanism validation, a parallel treatment with a known cytochrome P450 inhibitor can be included.

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant.

  • Griess Assay:

    • Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the same medium/buffer as the samples.

    • Add 50 µL of each standard and sample to separate wells of a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium/buffer only) from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathway: Cytochrome P450-Mediated NO Release

CYP450_NO_Release cluster_0 Cell Membrane cluster_1 Cytoplasm Biphenyl-4-amidoxime_ext This compound (Extracellular) Biphenyl-4-amidoxime_int This compound (Intracellular) Biphenyl-4-amidoxime_ext->Biphenyl-4-amidoxime_int Cellular Uptake CYP450 Cytochrome P450 Biphenyl-4-amidoxime_int->CYP450 Substrate NO Nitric Oxide (NO) CYP450->NO Oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Biological_Effects Downstream Biological Effects (e.g., Vasodilation) cGMP->Biological_Effects

Cytochrome P450-mediated nitric oxide release pathway.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify if a compound directly binds to a protein target within a cell.[4] The principle is that ligand binding increases the thermal stability of the target protein. This method can be employed to identify unknown targets of this compound or to confirm its interaction with a hypothesized target.

Data Presentation: CETSA Results

The results of a CETSA experiment can be presented as melt curves or isothermal dose-response curves. The table below illustrates how to summarize the thermal shift data.

Target ProteinTreatmentMelting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
Protein XVehicle Control48.5-
Protein XThis compound (50 µM)52.0+3.5
Protein YVehicle Control55.2-
Protein YThis compound (50 µM)55.3+0.1
Experimental Protocol: CETSA Coupled with Western Blotting

Materials:

  • Cell culture of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blotting reagents and equipment (see Section 3)

  • Antibody against the target protein of interest

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting (see protocol in Section 3).

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Start: Cultured Cells Treat_Cells Treat cells with This compound or Vehicle Start->Treat_Cells Heat_Challenge Apply heat challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect supernatant (Soluble protein fraction) Centrifugation->Collect_Supernatant Western_Blot Analyze target protein levels by Western Blot Collect_Supernatant->Western_Blot Data_Analysis Generate melt curves and determine thermal shift Western_Blot->Data_Analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting for Protein Expression Analysis

Treatment with this compound and the subsequent release of NO may alter the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS) or downstream effectors of NO signaling. Western blotting is a standard technique to quantify these changes.

Data Presentation: Quantitative Western Blot Analysis

Densitometric analysis of Western blot bands allows for the quantification of protein expression. The data should be normalized to a loading control (e.g., GAPDH or β-actin) and presented in a structured table.

Target ProteinTreatment GroupThis compound Conc. (µM)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
iNOSVehicle Control01.00.12-
iNOSThis compound101.80.25<0.05
iNOSThis compound502.50.31<0.01
Phospho-VASPVehicle Control01.00.15-
Phospho-VASPThis compound103.20.40<0.01
Phospho-VASPThis compound505.10.62<0.001
Experimental Protocol: Western Blotting

Materials:

  • Treated cell lysates (from Section 1 or a separate experiment)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation and Protein Quantification:

    • Prepare cell lysates from treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples. Add Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Logical Relationship: Western Blotting Decision Tree

Western_Blot_Logic Start Hypothesis: this compound alters protein expression Treat_Cells Treat cells with This compound Start->Treat_Cells Prepare_Lysates Prepare cell lysates Treat_Cells->Prepare_Lysates Quantify_Protein Quantify total protein Prepare_Lysates->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Immunoblot Probe with specific primary and secondary antibodies Transfer->Immunoblot Detect Detect protein bands (Chemiluminescence) Immunoblot->Detect Analyze Quantify band intensity and normalize to loading control Detect->Analyze Conclusion Conclusion: Determine change in protein expression Analyze->Conclusion

References

Application Notes and Protocols for Biphenyl-4-amidoxime in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenyl derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory agents.[1] These compounds are being investigated for their potential to modulate key inflammatory pathways, offering therapeutic benefits for a range of inflammatory conditions. While specific research on Biphenyl-4-amidoxime is not extensively available in the public domain, this document will utilize data from a closely related and well-studied biphenyl derivative, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (referred to as Compound 4e), to provide representative application notes and protocols.[2] These methodologies can serve as a valuable guide for researchers and drug development professionals interested in evaluating the anti-inflammatory properties of this compound and other related biphenyl compounds.

Presumed Mechanism of Action

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] Biphenyl derivatives, due to their structural similarities to some existing NSAIDs, are often presumed to act via a similar mechanism. The inhibition of COX-2, the inducible isoform of the enzyme at sites of inflammation, is a key target for reducing inflammation with potentially fewer gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Biphenyl_Compound This compound (Presumed Action) Biphenyl_Compound->COX2 Inhibition

Caption: Presumed mechanism of action via selective COX-2 inhibition.

Data Presentation

The following tables summarize the quantitative data for the representative biphenyl compound (Compound 4e) from in vivo anti-inflammatory studies.

Table 1: Effect of Compound 4e on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.74 ± 0.04-
Compound 4e1000.38 ± 0.0348.6
Celecoxib50.32 ± 0.0256.7
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Effect of Compound 4e on Cotton Pellet-Induced Granuloma in Rats

Treatment GroupDose (mg/kg)Exudate Volume (mL) ± SEM% Inhibition of ExudateGranuloma Weight (mg) ± SEM% Inhibition of Granuloma
Vehicle Control-2.8 ± 0.12-45.2 ± 1.5-
Compound 4e252.1 ± 0.0925.035.8 ± 1.220.8
Compound 4e501.7 ± 0.0739.328.4 ± 1.137.2
Compound 4e1001.3 ± 0.0553.621.7 ± 0.952.0
Celecoxib51.1 ± 0.0460.718.9 ± 0.858.2
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard models for evaluating anti-inflammatory agents.

1. In Vivo Evaluation of Anti-inflammatory Activity

Start Start: Test Compound (e.g., this compound) Acute_Toxicity Acute Toxicity Study (LD50 Determination) Start->Acute_Toxicity Acute_Inflammation Acute Inflammation Model (Carrageenan-Induced Paw Edema) Acute_Toxicity->Acute_Inflammation Chronic_Inflammation Chronic Inflammation Model (Cotton Pellet Granuloma) Acute_Inflammation->Chronic_Inflammation Data_Analysis Data Analysis and Interpretation Chronic_Inflammation->Data_Analysis End End: Efficacy and Safety Profile Data_Analysis->End

Caption: General experimental workflow for in vivo testing.

a) Carrageenan-Induced Paw Edema Assay

This model is used to assess acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Test compound (this compound)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin or Celecoxib)

    • Carrageenan (1% w/v in sterile saline)

    • Plethysmometer

  • Procedure:

    • Divide animals into groups (n=6): Vehicle control, reference drug, and test compound at various doses.

    • Fast animals overnight with free access to water.

    • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

    • Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Animal_Grouping Animal Grouping (n=6 per group) Drug_Administration Administer Test Compound, Reference, or Vehicle Animal_Grouping->Drug_Administration Initial_Paw_Volume Measure Initial Paw Volume (V₀) Drug_Administration->Initial_Paw_Volume Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) Initial_Paw_Volume->Carrageenan_Injection Post_Injection_Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4 hours Carrageenan_Injection->Post_Injection_Measurement Data_Calculation Calculate Edema Volume and % Inhibition Post_Injection_Measurement->Data_Calculation Statistical_Analysis Statistical Analysis (ANOVA) Data_Calculation->Statistical_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

b) Cotton Pellet Granuloma Assay

This model is used to evaluate the effect on the proliferative phase of chronic inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • Test compound

    • Vehicle

    • Reference drug (e.g., Celecoxib)

    • Sterile cotton pellets (10 ± 1 mg)

  • Procedure:

    • Anesthetize the animals.

    • Implant two sterile cotton pellets subcutaneously, one on each side of the groin or back.

    • Administer the test compound, reference drug, or vehicle orally daily for 7 consecutive days.

    • On day 8, sacrifice the animals.

    • Dissect out the cotton pellets along with the granulomatous tissue.

    • Record the wet weight of the pellets.

    • Dry the pellets in an oven at 60°C until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the amount of granuloma tissue formed: Granuloma weight = Dry weight of pellet - Initial weight of pellet.

    • Calculate the percentage inhibition of granuloma formation: % Inhibition = [(Granuloma_control - Granuloma_treated) / Granuloma_control] x 100.

    • Analyze data using one-way ANOVA.

Animal_Grouping Animal Grouping and Anesthesia Pellet_Implantation Subcutaneous Implantation of Sterile Cotton Pellets Animal_Grouping->Pellet_Implantation Daily_Treatment Daily Oral Administration for 7 Days Pellet_Implantation->Daily_Treatment Sacrifice_and_Dissection Sacrifice on Day 8 and Dissect Granuloma Daily_Treatment->Sacrifice_and_Dissection Weighing Record Wet and Dry Weights Sacrifice_and_Dissection->Weighing Data_Calculation Calculate Granuloma Weight and % Inhibition Weighing->Data_Calculation Statistical_Analysis Statistical Analysis (ANOVA) Data_Calculation->Statistical_Analysis

Caption: Workflow for the Cotton Pellet Granuloma Assay.

2. In Vitro Evaluation of Anti-inflammatory Activity

a) COX-1 and COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • Test compound at various concentrations

    • EIA buffer, reagents, and microplates

    • COX inhibitor screening assay kit (commercially available)

  • Procedure (General, based on commercial kits):

    • Add assay buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a microplate.

    • Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).

  • Data Analysis:

    • Generate a standard curve for PGE2.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

b) Inhibition of Pro-inflammatory Cytokines in Macrophages

This assay measures the ability of the compound to suppress the production of inflammatory cytokines like TNF-α and IL-6.

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test compound at various concentrations

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, LPS-stimulated control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC₅₀ ELISA->Data_Analysis

Caption: Workflow for in vitro cytokine inhibition assay.

References

Application Notes and Protocols: Utilizing Biphenyl-4-amidoxime in High-Throughput Screening Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a chemical compound available as a synthetic intermediate for pharmaceutical synthesis.[1][2] While specific high-throughput screening (HTS) applications for this compound are not extensively documented, its structural features—a biphenyl core and an amidoxime functional group—suggest its potential as a scaffold for developing novel therapeutics. The biphenyl moiety is present in numerous approved drugs and clinical candidates, often contributing to target binding affinity.[3][4][5] The amidoxime group is known to act as a nitric oxide (NO) donor and can participate in metal chelation, making it a valuable pharmacophore for various biological targets.

These application notes provide a hypothetical framework for utilizing this compound in a high-throughput screening campaign to identify novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.

Target Profile: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This creates an immunosuppressive microenvironment that allows tumors to evade the host immune system. Therefore, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutics. The amidoxime functional group of this compound is hypothesized to chelate the ferric heme iron in the active site of IDO1, while the biphenyl scaffold can establish favorable interactions within the enzyme's binding pocket.

Signaling Pathway of IDO1 in Tumor Immune Evasion

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulates T-Cell T-Cell Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine Tryptophan->Kynurenine Metabolizes to Immune Suppression Immune Suppression Kynurenine->Immune Suppression Induces Immune Suppression->T-Cell Inhibits Activity

Caption: IDO1 pathway in tumor immune evasion.

High-Throughput Screening Protocol: IDO1 Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of human IDO1. The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine.

Materials and Reagents:

  • Recombinant human IDO1 enzyme

  • This compound (and other test compounds)

  • L-Tryptophan (substrate)

  • Methylene blue (redox cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Potassium phosphate buffer

  • Trichloroacetic acid (TCA)

  • Acetic acid

  • 4-(Dimethylamino)benzaldehyde (Ehrlich's reagent)

  • 384-well assay plates (black, clear bottom)

  • Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 480 nm)

Experimental Workflow:

HTS_Workflow start Start dispense_compounds Dispense Compounds (this compound, Controls) start->dispense_compounds dispense_enzyme Dispense IDO1 Enzyme Mix dispense_compounds->dispense_enzyme pre_incubation Pre-incubation dispense_enzyme->pre_incubation dispense_substrate Dispense Substrate Mix (L-Tryptophan) pre_incubation->dispense_substrate incubation Incubation dispense_substrate->incubation stop_reaction Stop Reaction (Trichloroacetic Acid) incubation->stop_reaction develop_signal Develop Signal (Ehrlich's Reagent) stop_reaction->develop_signal read_plate Read Plate (Fluorescence) develop_signal->read_plate data_analysis Data Analysis read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for IDO1 inhibitors.

Assay Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (including this compound), positive control (e.g., Epacadostat), and negative control (DMSO) into a 384-well assay plate.

  • Enzyme Preparation: Prepare an IDO1 enzyme mix containing recombinant human IDO1, methylene blue, ascorbic acid, and catalase in potassium phosphate buffer.

  • Enzyme Addition: Add 10 µL of the IDO1 enzyme mix to each well of the assay plate.

  • Pre-incubation: Centrifuge the plates briefly and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Preparation: Prepare a substrate mix containing L-Tryptophan in potassium phosphate buffer.

  • Initiation of Reaction: Add 10 µL of the substrate mix to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Stopping the Reaction: Add 10 µL of 10% (w/v) trichloroacetic acid to each well to stop the reaction.

  • Signal Development: Add 50 µL of Ehrlich's reagent (2% w/v 4-(dimethylamino)benzaldehyde in acetic acid) to each well. Incubate for 10 minutes at 60°C to allow for color development.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 480 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Data Presentation and Analysis

The potency of this compound and control compounds would be determined by generating dose-response curves and calculating the IC50 values.

Table 1: Hypothetical IC50 Values for IDO1 Inhibition

CompoundIC50 (µM)
This compound5.2
Epacadostat (Control)0.075
DMSO (Control)> 100

Hit Confirmation and Follow-up

A logical workflow is essential to progress hits from the primary screen to lead candidates.

Screening_Cascade primary_screen Primary HTS (IDO1 Biochemical Assay) dose_response Dose-Response and IC50 Determination primary_screen->dose_response ortho_screen Orthogonal Screen (e.g., Mass Spectrometry-based Assay) dose_response->ortho_screen cell_based_assay Cellular Assay (Kynurenine Production in Tumor Cells) ortho_screen->cell_based_assay selectivity_panel Selectivity Profiling (e.g., TDO, other heme enzymes) cell_based_assay->selectivity_panel lead_optimization Lead Optimization selectivity_panel->lead_optimization

References

Application Notes & Protocols: Biphenyl Derivatives as Acetylcholinesterase Inhibitors for Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders. Biphenyl derivatives have emerged as a promising class of compounds that can act as potent inhibitors of acetylcholinesterase. The development of sensitive and selective biosensors for the detection of these biphenyl-based inhibitors is crucial for drug discovery, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and protocols for the development of an electrochemical biosensor for the detection of biphenyl-based acetylcholinesterase inhibitors.

The principle of this biosensor is based on the measurement of the enzymatic activity of immobilized acetylcholinesterase. In the absence of an inhibitor, AChE hydrolyzes its substrate, acetylthiocholine (ATCh), to produce thiocholine (TCh). Thiocholine is an electroactive species that can be oxidized at an electrode surface, generating a measurable current. When a biphenyl-based inhibitor is present, the enzymatic activity of AChE is reduced, leading to a decrease in the production of thiocholine and a corresponding decrease in the electrochemical signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for its quantification.[1][2][3][4]

Quantitative Data: Inhibition of Cholinesterases by Biphenyl Derivatives

Several studies have reported the synthesis and evaluation of various biphenyl derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The table below summarizes the IC50 values for a selection of biphenyl derivatives from the literature.

Compound IDBiphenyl Derivative Structure/ClassTarget EnzymeIC50 (µM)Reference
15 Biphenyl derivativeBuChE0.74[5]
AChE1.18
19 Biphenyl derivativeAChE0.096
BuChE1.25
24 Biphenyl derivativeAChE0.82
33 Bibenzyl derivativeAChE0.19
3p Biphenyl bis-sulfonamideAChE2.27
3g Biphenyl bis-sulfonamideBuChE7.74
6g Biphenyl-3-oxo-1,2,4-triazine linked piperazineAChE0.2
Donepezil (Reference) Standard AChE inhibitorAChE0.1
Eserine (Reference) Standard cholinesterase inhibitorAChE0.04
BuChE0.85

Experimental Protocols

This section provides a detailed methodology for the fabrication and operation of an electrochemical biosensor for the detection of biphenyl-based acetylcholinesterase inhibitors.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine chloride (ATCh)

  • Biphenyl-based inhibitor (analyte)

  • Phosphate buffer saline (PBS), pH 7.4

  • Glutaraldehyde solution (25% in water)

  • Bovine serum albumin (BSA)

  • Glassy carbon electrode (GCE)

  • Alumina slurry for electrode polishing

  • Electrochemical workstation (potentiostat/galvanostat)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

Protocol for Biosensor Fabrication (Enzyme Immobilization)
  • Electrode Preparation:

    • Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad to obtain a mirror-like surface.

    • Sonnicate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Enzyme Immobilization:

    • Prepare a 2.5% (w/v) solution of bovine serum albumin (BSA) and a 0.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).

    • Prepare a 1 mg/mL solution of acetylcholinesterase in PBS.

    • On the polished surface of the GCE, drop-cast 5 µL of the AChE solution and allow it to dry at room temperature.

    • After drying, expose the electrode to glutaraldehyde vapor for 20 minutes in a sealed container. Glutaraldehyde acts as a cross-linking agent to immobilize the enzyme.

    • Rinse the electrode gently with PBS to remove any unbound enzyme and glutaraldehyde.

    • To block any remaining active sites of glutaraldehyde, immerse the electrode in a 1% BSA solution for 30 minutes.

    • Rinse the electrode again with PBS and store it at 4°C in PBS when not in use.

Protocol for Electrochemical Measurement
  • Electrochemical Cell Setup:

    • Set up a three-electrode electrochemical cell containing the fabricated AChE/GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

    • The electrolyte for all measurements is PBS (pH 7.4).

  • Baseline Measurement:

    • Add a known volume of PBS to the electrochemical cell.

    • Add a specific concentration of the substrate, acetylthiocholine (ATCh), to the cell (e.g., final concentration of 1 mM).

    • Record the electrochemical response using an appropriate technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). For DPV, a distinct oxidation peak for thiocholine is typically observed around +0.65 V. This will serve as the baseline signal (I₀) representing 100% enzyme activity.

  • Inhibition Measurement:

    • Introduce a known concentration of the biphenyl-based inhibitor into the electrochemical cell containing PBS and ATCh.

    • Incubate for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the immobilized AChE.

    • Record the DPV or CV response again under the same conditions. This will be the inhibited signal (I).

  • Data Analysis:

    • The percentage of inhibition can be calculated using the following formula: Inhibition (%) = [(I₀ - I) / I₀] x 100

    • A calibration curve can be constructed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This curve can then be used to determine the concentration of an unknown sample.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

G Signaling Pathway of Acetylcholinesterase Inhibition cluster_normal Normal Enzymatic Activity cluster_inhibition Enzyme Inhibition ACh Acetylcholine (Substrate) AChE_active Active Acetylcholinesterase ACh->AChE_active Binds to active site AChE_inhibited Inhibited Acetylcholinesterase ACh->AChE_inhibited Binding blocked or reduced Choline_Acetate Choline + Acetate (Products) AChE_active->Choline_Acetate Hydrolyzes AChE_active->AChE_inhibited Inhibitor Biphenyl Inhibitor Inhibitor->AChE_active Binds to enzyme No_Reaction Hydrolysis Blocked AChE_inhibited->No_Reaction

Caption: Mechanism of acetylcholinesterase inhibition by biphenyl derivatives.

Experimental Workflow for Biosensor

G Experimental Workflow for AChE Inhibition Biosensor cluster_fabrication Biosensor Fabrication cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode 1. Polish & Clean Glassy Carbon Electrode immobilize_ache 2. Immobilize AChE with Glutaraldehyde prep_electrode->immobilize_ache block_sites 3. Block with BSA immobilize_ache->block_sites store_electrode 4. Store at 4°C block_sites->store_electrode setup_cell 5. Setup 3-Electrode Cell store_electrode->setup_cell add_substrate 6. Add ATCh Substrate setup_cell->add_substrate measure_baseline 7. Measure Baseline Signal (I₀) add_substrate->measure_baseline add_inhibitor 8. Add Biphenyl Inhibitor measure_baseline->add_inhibitor incubate 9. Incubate add_inhibitor->incubate measure_inhibited 10. Measure Inhibited Signal (I) incubate->measure_inhibited calculate_inhibition 11. Calculate % Inhibition measure_inhibited->calculate_inhibition plot_curve 12. Plot Calibration Curve calculate_inhibition->plot_curve determine_conc 13. Determine Unknown Concentration plot_curve->determine_conc

Caption: Workflow for fabrication and use of the AChE biosensor.

References

Application Notes and Protocols for Biphenyl-4-amidoxime in Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a synthetic organic compound characterized by a biphenyl scaffold linked to an amidoxime functional group. This unique structural combination suggests potential for a range of biological activities, drawing from the established pharmacological profiles of both biphenyl derivatives and amidoximes. Biphenyl moieties are present in numerous clinically approved drugs and are known to contribute to a variety of biological effects, including anti-inflammatory and cytotoxic activities. Amidoximes are recognized as versatile pharmacophores, notably for their capacity to act as nitric oxide (NO) donors, which plays a crucial role in various physiological and pathological processes.

These application notes provide a comprehensive guide for the formulation and evaluation of this compound in biological experiments, based on its chemical properties and the known activities of structurally related compounds.

Physicochemical Properties and Formulation

This compound is a crystalline solid with limited aqueous solubility, a critical consideration for its formulation in biological assays.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O[1]
Molecular Weight212.3 g/mol [1]
AppearanceCrystalline solid[1]
Purity≥97%[1]
Solubility
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (DMSO)10 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL
Ethanol0.15 mg/mL
Formulation Protocol for In Vitro Experiments

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL, which corresponds to approximately 47.1 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in light-protecting aliquots to avoid repeated freeze-thaw cycles.

  • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Potential Biological Activities and Experimental Protocols

Based on the activities of related biphenyl and amidoxime compounds, this compound is a candidate for investigation in several therapeutic areas. The following sections provide representative data from structurally similar compounds and detailed protocols for evaluating these potential activities.

Cytotoxic Activity

Biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 2: Representative Cytotoxic Activities of Biphenyl Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
Unsymmetrical Biphenyl Derivative (Compound 27)DU145 (Prostate Cancer)Not Specified0.11
Unsymmetrical Biphenyl Derivative (Compound 35)A549 (Lung Cancer)Not Specified0.04
Hydroxylated Biphenyl (Compound 11)Melanoma CellsMTT Assay1.7 ± 0.5
Hydroxylated Biphenyl (Compound 12)Melanoma CellsMTT Assay2.0 ± 0.7
Biphenyl Derivative (Compound 12j-4)MDA-MB-231 (Breast Cancer)CCK-8 Assay2.68 ± 0.27

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

Caption: Workflow for MTT cytotoxicity assay.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions in a dose-dependent manner (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Biphenyl compounds have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Table 3: Representative Anti-inflammatory Activities of Biphenyl Derivatives

CompoundModelEndpointInhibitionReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCarrageenan-induced rat paw edemaPaw EdemaDose-dependent reduction
Biphenyl Derivative (Compound 5a)LPS-stimulated RAW264.7 cellsNF-κB activationIC₅₀ = 0.52 µM
Biphenyl Derivative (Compound 5a)LPS-stimulated RAW264.7 cellsNitric Oxide ProductionSignificant blockage at 0.6–2.5 µM

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

Caption: Workflow for nitric oxide inhibition assay.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Nitric Oxide (NO) Donor Activity

Amidoximes can be metabolized by enzymes such as cytochrome P450 to release nitric oxide. This property can be assessed both in cell-free and cell-based systems.

This protocol describes a cell-free method to assess the potential of this compound to release NO in the presence of a reducing agent, and a cell-based method to measure NO production.

Cell-Free Assay using Griess Reagent

Materials:

  • This compound stock solution

  • Phosphate buffer (pH 7.4)

  • Reducing agent (e.g., L-cysteine)

  • Griess Reagent System

Procedure:

  • Prepare a solution of this compound in phosphate buffer.

  • Add a reducing agent such as L-cysteine.

  • Incubate the mixture at 37°C for various time points.

  • At each time point, take an aliquot and perform the Griess assay as described in the anti-inflammatory protocol to measure the amount of nitrite formed, which is indicative of NO release.

Cell-Based Assay in Endothelial Cells

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • This compound stock solution

  • Griess Reagent System

Procedure:

  • Culture HUVECs to confluence in 96-well plates.

  • Treat the cells with different concentrations of this compound.

  • Incubate for a defined period (e.g., 24 hours).

  • Collect the supernatant and perform the Griess assay to quantify nitrite levels.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of many biphenyl compounds are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex NF-κB Complex IκBα->NF-κB Complex Inhibition Degradation IκBα->Degradation p65 p65 p65->IκBα p50 p50 p50->IκBα p65/p50 p65/p50 NF-κB Complex->p65/p50 Release DNA DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription LPS LPS LPS->IKK Activates This compound This compound This compound->IKK Inhibits p65/p50->DNA Translocation

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and regulate processes such as proliferation, differentiation, and apoptosis. Some biphenyl amides have been identified as p38 MAP kinase inhibitors.

MAPK_Pathway Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK (p38) MAPKK (p38) MAPKKK->MAPKK (p38) MAPK MAPK MAPKK (p38)->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response This compound This compound This compound->MAPKK (p38) Inhibits

Caption: Potential inhibition of the p38 MAPK pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, with potential applications in oncology and inflammatory diseases. Its formulation requires careful consideration of its poor aqueous solubility. The provided protocols offer a starting point for the systematic evaluation of its cytotoxic, anti-inflammatory, and nitric oxide-donating properties. Further investigation into its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial in elucidating its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Biphenyl-4-amidoxime, a key intermediate in pharmaceutical development. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the reaction of Biphenyl-4-carbonitrile with hydroxylamine.[1] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1] The base is crucial as it liberates the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The most significant side product is the corresponding amide (Biphenyl-4-carboxamide). This can occur, especially with aromatic nitriles, if reaction conditions are not carefully controlled.[2] Additionally, incomplete reaction will leave unreacted Biphenyl-4-carbonitrile in your crude product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (Biphenyl-4-carbonitrile), you can observe the consumption of the nitrile and the appearance of the more polar amidoxime product spot.

Q4: What are the recommended purification methods for this compound?

A4: The two primary methods for purifying this compound are column chromatography and recrystallization.[3][4]

  • Column Chromatography: Silica gel is a suitable stationary phase. A common mobile phase is a mixture of ethyl acetate and hexane, with the polarity gradually increased to elute the product.

  • Recrystallization: This method is effective if a suitable solvent is identified in which the amidoxime has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: Are there any advanced techniques to improve the reaction yield and reduce reaction time?

A5: Yes, alternative energy sources such as microwave irradiation and ultrasonic irradiation have been reported to significantly reduce reaction times and, in some cases, improve the yield of amidoxime synthesis.

Troubleshooting Guide

Low yield is a common issue encountered during the synthesis of this compound. The following table outlines potential causes and recommended solutions to improve your experimental outcome.

Issue Potential Cause Recommended Solution Expected Outcome
Low or No Product Formation 1. Inactive hydroxylamine due to improper storage or age. 2. Insufficient base to neutralize hydroxylamine hydrochloride. 3. Reaction temperature is too low.1. Use a fresh bottle of hydroxylamine hydrochloride. 2. Ensure at least stoichiometric amounts of a suitable base (e.g., sodium carbonate, triethylamine) are used. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., ethanol).Formation of the desired this compound.
Significant Amide Byproduct Formation 1. Presence of water in the reaction mixture. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.Minimized formation of Biphenyl-4-carboxamide, leading to a purer crude product and higher yield of the desired amidoxime.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor solubility of Biphenyl-4-carbonitrile in the chosen solvent.1. Extend the reaction time, monitoring progress by TLC. 2. Consider using a co-solvent to improve the solubility of the starting material.Complete consumption of the starting nitrile and maximization of product formation.
Difficulty in Product Isolation/Purification 1. The product is an oil and does not crystallize. 2. Co-elution of the product with impurities during column chromatography.1. If recrystallization fails, use column chromatography. 2. Optimize the solvent system for column chromatography by testing various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane) with TLC.Isolation of pure, solid this compound.

Experimental Protocols

Synthesis of this compound from Biphenyl-4-carbonitrile

This protocol is adapted from established procedures for the synthesis of aromatic amidoximes.

Materials:

  • Biphenyl-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Column chromatography setup

  • TLC plates and chamber

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add Biphenyl-4-carbonitrile (1.0 eq).

    • Add anhydrous ethanol to dissolve the nitrile.

    • To this solution, add hydroxylamine hydrochloride (1.5 eq) and anhydrous sodium carbonate (1.5 eq).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Reaction Setup: Biphenyl-4-carbonitrile, Hydroxylamine HCl, Na2CO3 in Ethanol B Reflux (4-8 hours) A->B C Reaction Monitoring (TLC) B->C D Solvent Removal (Rotary Evaporator) C->D Reaction Complete E Aqueous Work-up (Water & Ethyl Acetate) D->E F Extraction E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

G Start Low Yield of This compound CheckReaction Check TLC of Crude Product Start->CheckReaction IncompleteReaction Incomplete Reaction: - Extend reaction time - Increase temperature - Check reagent purity CheckReaction->IncompleteReaction Starting material remains SideProducts Major Side Products: - Amide formation - Use anhydrous conditions - Reduce reaction time CheckReaction->SideProducts Significant impurities PurificationLoss Product Loss During Purification: - Optimize chromatography - Find better recrystallization solvent CheckReaction->PurificationLoss Clean reaction but low isolated yield End Improved Yield IncompleteReaction->End SideProducts->End PurificationLoss->End

Caption: Troubleshooting logic for improving this compound yield.

References

Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Biphenyl-4-amidoxime. The following information addresses common side products and outlines methods for their prevention and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound from 4-cyanobiphenyl?

A1: The most prevalent side product encountered during the synthesis of this compound from 4-cyanobiphenyl is the corresponding amide, Biphenyl-4-carboxamide . This occurs due to the hydrolysis of the nitrile starting material or the amidoxime product under the reaction conditions.

Q2: How can the formation of Biphenyl-4-carboxamide be minimized?

A2: Several strategies can be employed to reduce the formation of the amide byproduct:

  • Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the hydrolysis of the nitrile or amidoxime. It is crucial to monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed.

  • Choice of Base: The selection of the base used to neutralize hydroxylamine hydrochloride can influence the extent of side product formation. While inorganic bases like sodium carbonate are common, exploring milder organic bases may reduce hydrolysis.[1][2][3]

  • Anhydrous Conditions: Ensuring anhydrous (dry) reaction conditions can help to minimize the presence of water, which is necessary for the hydrolysis reaction.

  • Use of Aqueous Hydroxylamine: Paradoxically, using a concentrated aqueous solution of free hydroxylamine instead of hydroxylamine hydrochloride and a base can sometimes lead to cleaner reactions and shorter reaction times, potentially reducing the window for side product formation.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound and removing Biphenyl-4-carboxamide are:

  • Recrystallization: This is an effective technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing the purified this compound to crystallize upon cooling while impurities remain in the mother liquor. Common solvent systems for similar compounds include ethanol, or mixtures like benzene/petroleum ether or aqueous ethanol.[4]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For the separation of this compound from the less polar Biphenyl-4-carboxamide, a silica gel column is typically used. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) is often employed. Specialized stationary phases, such as those with a biphenyl functionality, can offer enhanced separation for biphenyl-containing compounds.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction closely using TLC. Consider extending the reaction time or slightly increasing the temperature if the starting material is not fully consumed. Ensure efficient stirring.
Degradation of product.Avoid excessively high temperatures or prolonged reaction times. Work up the reaction promptly upon completion.
High Percentage of Biphenyl-4-carboxamide in the Product Presence of excess water.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction conditions favor hydrolysis.Optimize reaction time and temperature. Experiment with milder bases. Consider using a concentrated aqueous solution of hydroxylamine.
Difficulty in Separating this compound from Biphenyl-4-carboxamide Similar polarities of the two compounds.For column chromatography, use a long column with a shallow solvent gradient to improve resolution. Consider using a specialized stationary phase like a biphenyl column.
Co-crystallization during recrystallization.Try different solvent systems for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be effective.
Product is an Oil and Does Not Solidify Presence of impurities.Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent.Ensure all solvent is removed under high vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-Cyanobiphenyl

This protocol is a standard method for the synthesis of amidoximes from nitriles.

Materials:

  • 4-Cyanobiphenyl

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobiphenyl in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in a mixture of water and ethanol.

  • Add the hydroxylamine hydrochloride/sodium carbonate solution to the solution of 4-cyanobiphenyl.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting nitrile), cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water.

  • Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 5-6.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The exact quantities of reagents, reaction time, and temperature should be optimized for each specific scale and laboratory setup.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Start Synthesis check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low Yield? check_yield->low_yield high_impurity High Impurity (Amide)? check_yield->high_impurity [Purity OK] low_yield->high_impurity No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes purification_issue Purification Difficulty? high_impurity->purification_issue Yes success Pure this compound high_impurity->success No optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) incomplete_reaction->optimize_conditions optimize_conditions->start Retry optimize_purification Optimize Purification (Recrystallization Solvent, Chromatography Gradient/Phase) purification_issue->optimize_purification Yes optimize_purification->success SideProductFormation Formation of Biphenyl-4-carboxamide Side Product nitrile 4-Cyanobiphenyl amidoxime This compound (Desired Product) nitrile->amidoxime + Hydroxylamine amide Biphenyl-4-carboxamide (Side Product) nitrile->amide + H2O (Hydrolysis) hydroxylamine Hydroxylamine hydroxylamine->amidoxime amidoxime->amide + H2O (Hydrolysis) water Water (H2O)

References

Optimizing reaction conditions for the synthesis of amidoximes from nitriles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of amidoximes from nitriles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing amidoximes from nitriles?

A1: The most widely used method for preparing amidoximes is the reaction of a nitrile with hydroxylamine.[1] This is typically achieved using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[1] Alternatively, an aqueous solution of hydroxylamine can be used, which often simplifies the procedure by eliminating the need for a separate base.[1]

Q2: My reaction is very slow, or the conversion is low. What can I do to improve the reaction rate and yield?

A2: Several factors can influence the reaction rate and yield:

  • Temperature: Increasing the reaction temperature, often to reflux, can significantly decrease the reaction time.[1]

  • Excess Reagents: For less reactive nitriles, such as some aliphatic nitriles, using an excess of hydroxylamine can help drive the reaction to completion and improve the overall yield.[1]

  • Alternative Energy Sources: Microwave irradiation or ultrasonic irradiation have been shown to accelerate the reaction, leading to shorter reaction times and high yields.

  • Solvent: The choice of solvent can be critical. While alcohols are common, in some cases, the use of ionic liquids has been shown to decrease reaction times.

Q3: I am observing a significant amount of amide as a side product. How can I minimize its formation?

A3: Amide formation is a common side reaction, particularly with aromatic nitriles that have electron-withdrawing substituents. Here are some strategies to suppress this side product:

  • Reaction Conditions: The choice of base and solvent can influence the product distribution. It has been reported that using specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids can eliminate the formation of the amide side product.

  • Alternative Synthesis Route: In cases where amide formation is persistent, a two-step approach can be effective. First, convert the nitrile to a thioamide, and then react the thioamide with hydroxylamine to yield the amidoxime. This method can often provide a purer product.

Q4: What are the best practices for purifying amidoximes?

A4: The purification of amidoximes can be challenging. The most common methods are:

  • Crystallization: If the amidoxime is a solid, recrystallization from a suitable solvent is often the most effective way to obtain a pure product.

  • Column Chromatography: For non-crystalline products or to remove persistent impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate and n-hexane.

Q5: Are there any safety precautions I should be aware of when working with hydroxylamine?

A5: Yes, hydroxylamine and its solutions can be thermally unstable and potentially explosive, especially at elevated temperatures. It is crucial to have a thorough understanding of the thermal stability of your reaction mixture, particularly when scaling up. The use of microreactor technology can offer a safer way to handle these potentially exothermic reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of hydroxylamine. 3. Unsuitable reaction temperature. 4. Steric hindrance in the nitrile substrate.1. Increase reaction time and/or temperature. 2. Use a fresh source of hydroxylamine. 3. Optimize the reaction temperature; for many syntheses, heating to 60-80°C or reflux is effective. 4. Use a larger excess of hydroxylamine.
Formation of Amide Side Product 1. Reaction with aromatic nitriles containing electron-withdrawing groups. 2. Reaction mechanism favoring attack by the oxygen atom of hydroxylamine.1. Consider using ionic liquids as the solvent to promote the desired reaction pathway. 2. Convert the nitrile to a thioamide first, then react with hydroxylamine.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or side products with similar polarity. 3. Oily or non-crystalline product.1. After reaction completion, cool the mixture and if the product precipitates, filter it. If not, remove the solvent under reduced pressure and attempt crystallization from a different solvent. 2. Utilize column chromatography with a carefully selected eluent system to separate the desired product. 3. Attempt to form a salt of the amidoxime to induce crystallization.
Reaction is Too Slow 1. Low reaction temperature. 2. Low reactivity of the nitrile (e.g., aliphatic nitriles).1. Increase the temperature to reflux. 2. Employ microwave or ultrasonic irradiation to accelerate the reaction.

Quantitative Data on Reaction Conditions

The following tables summarize various reaction conditions for the synthesis of amidoximes from different nitrile precursors.

Table 1: Synthesis of Amidoximes from Aromatic Nitriles

NitrileHydroxylamine SourceBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileNH₂OH·HClNa₂CO₃ (2)EthanolReflux685
4-NitrobenzonitrileNH₂OH·HClK₂CO₃MethanolReflux495(Example based on general procedures)
2-Chlorobenzonitrile50% aq. NH₂OH--80292(Example based on general procedures)

Table 2: Synthesis of Amidoximes from Aliphatic Nitriles

NitrileHydroxylamine SourceBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Acetonitrile50% aq. NH₂OH-Water2524~56
PropionitrileNH₂OH·HClNa₂CO₃ (2)EthanolReflux1278(Example based on general procedures)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amidoximes using Hydroxylamine Hydrochloride
  • Reaction Setup: To a solution of the nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 48 hours depending on the substrate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethyl acetate/hexane mixtures) or by silica gel column chromatography.

Protocol 2: Synthesis of Acetamidoxime using Aqueous Hydroxylamine
  • Reaction Setup: In a flask equipped with a magnetic stirrer, add 90 mL of a 50% by weight aqueous solution of hydroxylamine to 45 mL of high-purity acetonitrile.

  • Reaction Execution: Stir the mixture at 25°C for 24 hours. Crystalline acetamidoxime will precipitate out of the solution.

  • Work-up and Purification: Filter the crystalline product and wash with a non-polar solvent like perfluorohexane. The product can be further purified by recrystallization from a suitable solvent.

Visualizations

ReactionPathway General Reaction Pathway for Amidoxime Synthesis Nitrile Nitrile (R-C≡N) Amidoxime Amidoxime (R-C(NH₂)=NOH) Nitrile->Amidoxime + NH₂OH Amide Amide (R-C(O)NH₂) Nitrile->Amide Side Reaction Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Amidoxime

Caption: General reaction pathway for the synthesis of amidoximes from nitriles.

TroubleshootingWorkflow Troubleshooting Workflow for Amidoxime Synthesis Start Start Synthesis CheckConversion Low/No Conversion? Start->CheckConversion IncreaseTemp Increase Temperature/Time CheckConversion->IncreaseTemp Yes ExcessNH2OH Use Excess Hydroxylamine CheckConversion->ExcessNH2OH Yes CheckSideProducts Side Products Observed? CheckConversion->CheckSideProducts No IncreaseTemp->CheckConversion ExcessNH2OH->CheckConversion AmideFormation Amide Formation? CheckSideProducts->AmideFormation Yes Purification Proceed to Purification CheckSideProducts->Purification No ChangeSolvent Use Ionic Liquid AmideFormation->ChangeSolvent Yes AlternativeRoute Use Thioamide Route AmideFormation->AlternativeRoute Yes AmideFormation->Purification No ChangeSolvent->CheckSideProducts AlternativeRoute->Start End Successful Synthesis Purification->End

Caption: A workflow for troubleshooting common issues in amidoxime synthesis.

ParameterRelationships Key Parameter Relationships in Amidoxime Synthesis Yield Yield Purity Purity ReactionTime Reaction Time Temperature Temperature Temperature->Yield + Temperature->ReactionTime - AmideFormation Amide Formation Temperature->AmideFormation +/- HydroxylamineConc [Hydroxylamine] HydroxylamineConc->Yield + Base Base Base->Yield + Solvent Solvent Solvent->Purity influences Solvent->AmideFormation influences AmideFormation->Purity -

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: Biphenyl-4-amidoxime and Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biphenyl-4-amidoxime and investigating its nitric oxide (NO) releasing properties.

Troubleshooting Guide: Low Nitric Oxide Release

Experiencing lower than expected nitric oxide (NO) release from this compound can be a common experimental hurdle. This guide provides a systematic approach to identifying and resolving potential issues in your in vitro experiments.

Problem: Low or No Detectable Nitric Oxide Release

Below is a table outlining potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Enzyme and Cofactor Issues
Insufficient or Inactive Cytochrome P450 (CYP450)Ensure you are using a sufficient concentration of active liver microsomes or recombinant CYP450 enzymes. Typical concentrations in in vitro assays range from 0.1 to 1 mg/mL of microsomal protein. Confirm the activity of your enzyme stock with a known substrate.
NADPH Depletion or AbsenceThe conversion of this compound to release NO is an oxidative process requiring NADPH as a cofactor[1]. Ensure NADPH is present in your reaction buffer at an adequate concentration, typically in the range of 1 mM. Prepare NADPH solutions fresh to avoid degradation.
Sub-optimal Reaction Buffer pHThe optimal pH for CYP450 enzyme activity is generally around 7.4. Verify the pH of your reaction buffer and adjust if necessary.
Compound-Related Issues
Poor Solubility of this compoundThis compound has limited solubility in aqueous buffers. To improve solubility, first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful that high concentrations of DMSO can inhibit CYP450 enzymes[2][3][4][5].
Degradation of this compoundWhile stable when stored correctly, prolonged incubation under harsh conditions could lead to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Assay-Related Problems (Griess Assay)
Interference with Griess ReagentComponents in your reaction mixture, such as certain buffers or high protein concentrations from liver microsomes, can interfere with the Griess assay. It is recommended to deproteinize samples before performing the assay, for instance, by using zinc sulfate or ultrafiltration.
High Background SignalHigh background can be caused by nitrite contamination in reagents or samples. Use high-purity water and reagents. A common cause of interference is the presence of NADPH, which can be oxidized to prevent interference with the Griess reaction.
Insufficient Incubation TimeThe enzymatic reaction and subsequent NO detection may require sufficient time. Optimize your incubation time to allow for maximal NO release and its conversion to nitrite for detection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitric oxide release from this compound?

A1: The release of nitric oxide from this compound is primarily an enzymatic process. It is catalyzed by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. The reaction is an oxidation process that requires the presence of molecular oxygen (O₂) and the cofactor NADPH. The amidoxime moiety of the molecule is oxidized, leading to the formation of an amide and the release of nitric oxide.

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least two years. For experimental use, it is recommended to prepare fresh stock solutions. Due to its limited aqueous solubility, it is best to dissolve the compound in an organic solvent such as DMSO or DMF before diluting with your aqueous buffer. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: Can I use something other than liver microsomes to induce NO release?

A3: While liver microsomes are a common source of CYP450 enzymes for in vitro studies, purified recombinant CYP450 isoforms can also be used. This allows for the investigation of which specific CYP450 enzymes are responsible for the metabolism of this compound.

Q4: My Griess assay results are inconsistent. What could be the reason?

A4: Inconsistency in the Griess assay can stem from several factors. One common issue is interference from components in the reaction mixture, such as proteins or NADPH. Ensure proper sample preparation, including deproteinization. Another factor could be the instability of the Griess reagents themselves; they should be protected from light and prepared fresh. Finally, precise pipetting and consistent incubation times are crucial for reproducible results.

Q5: What is the expected downstream signaling pathway of the released nitric oxide?

A5: The nitric oxide released from this compound is expected to follow the canonical NO signaling pathway. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic GMP (cGMP). Increased cGMP levels then activate protein kinase G (PKG), leading to a variety of downstream cellular responses, including smooth muscle relaxation.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Release from this compound using Rat Liver Microsomes

This protocol outlines a general procedure to induce and measure NO release from this compound using rat liver microsomes and the Griess assay for nitrite detection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Rat liver microsomes (commercially available)

  • NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (pH 7.4)

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NADPH in potassium phosphate buffer (pH 7.4). Prepare this solution fresh on the day of the experiment.

    • Thaw the rat liver microsomes on ice. Dilute to a final concentration of 1 mg/mL protein in cold potassium phosphate buffer (pH 7.4).

  • Reaction Setup (in a 96-well plate):

    • To each well, add the following in order:

      • 50 µL of 1 mg/mL rat liver microsomes.

      • A variable volume of this compound stock solution to achieve final concentrations ranging from 1 µM to 100 µM. Add the corresponding volume of DMSO to control wells.

      • Adjust the volume in each well to 90 µL with potassium phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add 10 µL of 10 mM NADPH solution to each well (final concentration of 1 mM).

    • For negative control wells, add 10 µL of potassium phosphate buffer instead of NADPH.

  • Incubation:

    • Incubate the plate at 37°C for a desired period (e.g., 30, 60, or 120 minutes).

  • Termination of Reaction and Sample Preparation:

    • To stop the reaction, place the plate on ice.

    • Deproteinize the samples by adding a precipitating agent (e.g., zinc sulfate) and centrifuging, or by using a 10,000 MW cut-off filter plate. Collect the supernatant/filtrate.

  • Nitrite Quantification (Griess Assay):

    • Add 50 µL of the deproteinized sample to a new 96-well plate.

    • Prepare a nitrite standard curve in the same buffer as your samples.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Determine the nitrite concentration in your samples using the standard curve.

    • Calculate the amount of NO released, considering the stoichiometry of the reaction where one mole of nitrite corresponds to one mole of NO released.

Visualizations

Signaling Pathway of Released Nitric Oxide

NO_Signaling_Pathway cluster_extracellular cluster_cell Target Cell Biphenyl_Amidoxime Biphenyl-4- amidoxime Biphenyl_Amidoxime_int Biphenyl-4- amidoxime Biphenyl_Amidoxime->Biphenyl_Amidoxime_int Diffusion NO Nitric Oxide (NO) Biphenyl_Amidoxime_int->NO CYP450 NADPH, O2 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of target proteins

Caption: Downstream signaling cascade initiated by nitric oxide.

Experimental Workflow for NO Release Assay

experimental_workflow prep Reagent Preparation (this compound, Microsomes, NADPH) setup Reaction Setup (Combine reagents in 96-well plate) prep->setup initiate Initiate Reaction (Add NADPH) setup->initiate incubate Incubation (37°C) initiate->incubate terminate Reaction Termination & Sample Preparation (Deproteinization) incubate->terminate griess Griess Assay (Nitrite Quantification) terminate->griess read Absorbance Reading (540 nm) griess->read analyze Data Analysis read->analyze

Caption: Step-by-step workflow for in vitro NO release measurement.

Troubleshooting Logic Diagram

troubleshooting_logic start Low NO Release? check_enzyme Check Enzyme & Cofactors (CYP450, NADPH) start->check_enzyme Yes check_compound Check Compound (Solubility, Integrity) start->check_compound Yes check_assay Check Griess Assay (Interference, Reagents) start->check_assay Yes solution_enzyme Optimize enzyme/cofactor concentration & activity check_enzyme->solution_enzyme solution_compound Improve solubility (use DMSO) Prepare fresh stock check_compound->solution_compound solution_assay Deproteinize samples Use fresh reagents check_assay->solution_assay

Caption: A logical approach to troubleshooting low NO release.

References

How to improve the stability of Biphenyl-4-amidoxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Biphenyl-4-amidoxime in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound, like other amidoxime-containing compounds, is susceptible to two primary degradation pathways in aqueous environments:

  • Hydrolysis: The amidoxime functional group can undergo hydrolysis, which is often catalyzed by acidic or basic conditions. This leads to the formation of the corresponding carboxylic acid or amide.

  • Oxidation: The amidoxime moiety is also prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photodegradation). Oxidative degradation can yield various products, including the corresponding nitrile and amide.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by the pH of the aqueous solution. Generally, amidoximes exhibit a U-shaped pH-rate profile, meaning they are least stable at acidic and alkaline pH values and most stable in the neutral to slightly acidic range. It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.

Q3: My this compound solution appears to be degrading rapidly. What are the likely causes?

A3: Rapid degradation can be attributed to several factors:

  • Inappropriate pH: Extreme acidic or basic conditions will accelerate hydrolysis.

  • Presence of Oxidizing Agents: Contaminants such as peroxides in excipients or exposure to atmospheric oxygen can lead to rapid oxidative degradation.[2]

  • Exposure to Light: Photodegradation can be a significant issue. Solutions should be protected from light.

  • Elevated Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.

  • Trace Metal Contamination: Metal ions can catalyze oxidative degradation. The use of high-purity water and reagents is recommended.

Q4: this compound has low aqueous solubility. How can I prepare a stable solution for my experiments?

A4: The low aqueous solubility of this compound (e.g., 0.1 mg/mL in a DMSO:PBS (pH 7.2) 1:10 solution) presents a formulation challenge. Several strategies can be employed to improve both solubility and stability:

  • Co-solvents: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can increase solubility. However, the choice of co-solvent should be carefully evaluated for its impact on stability.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility and protecting them from degradation.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

  • Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous media. The choice of surfactant and its concentration (above the critical micelle concentration) are important considerations.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Aqueous Solution
Possible Cause Troubleshooting Step
Low aqueous solubility exceeded.1. Verify the concentration is within the known solubility limits. 2. Employ solubilization techniques such as the addition of co-solvents, cyclodextrins, or surfactants. 3. Adjust the pH to a range where the compound is more soluble, if compatible with stability.
Degradation to an insoluble product.1. Analyze the precipitate to identify its chemical nature. 2. Conduct forced degradation studies to identify potential insoluble degradants. 3. Implement stabilization strategies to prevent the formation of the precipitate.
Temperature-dependent solubility.1. Check if the solution was prepared at an elevated temperature and precipitation occurred upon cooling. 2. Determine the solubility at the intended storage and use temperatures.
Issue 2: Loss of Potency or Inconsistent Results Over Time
Possible Cause Troubleshooting Step
Hydrolytic degradation.1. Determine the pH of the solution and adjust to a more neutral range if possible. 2. Perform a pH-rate profile study to identify the pH of maximum stability. 3. Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow down hydrolysis.
Oxidative degradation.1. Prepare solutions using deoxygenated water and purge the headspace of containers with an inert gas (e.g., nitrogen or argon). 2. Add an appropriate antioxidant to the formulation. Common water-soluble antioxidants include ascorbic acid and sodium metabisulfite. For systems with a lipid phase, oil-soluble antioxidants like BHA, BHT, or vitamin E can be considered. 3. Use chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation.
Photodegradation.1. Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. 2. Conduct a photostability study as part of forced degradation to understand the compound's sensitivity to light.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions: The following are typical starting conditions for forced degradation, which may need to be optimized to achieve 5-20% degradation.

Stress ConditionProtocol
Acid Hydrolysis Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis. For solutions, incubate at 70°C for 48 hours.
Photodegradation Expose the solution (0.1 mg/mL in a transparent container) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: 271 nm (based on the reported λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemSolubility
DMF10 mg/mL
DMSO10 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL
Ethanol0.15 mg/mL
(Data sourced from commercial suppliers)

Table 2: Typical Conditions for Forced Degradation Studies

StressorConditionsTarget Degradation
Acid Hydrolysis0.1 N - 1 N HCl, RT to 80°C5 - 20%
Base Hydrolysis0.1 N - 1 N NaOH, RT to 80°C5 - 20%
Oxidation3 - 30% H₂O₂, RT5 - 20%
Thermal60 - 80°C (solid and solution)5 - 20%
PhotolyticICH Q1B conditions5 - 20%

Visualizations

DegradationPathways BiphenylAmidoxime This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) BiphenylAmidoxime->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) BiphenylAmidoxime->Oxidation Amide Biphenyl-4-amide Hydrolysis->Amide CarboxylicAcid Biphenyl-4-carboxylic acid Hydrolysis->CarboxylicAcid Oxidation->Amide Nitrile Biphenyl-4-carbonitrile Oxidation->Nitrile

Caption: Potential degradation pathways of this compound in aqueous solutions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis Prep Prepare aqueous solution of This compound Solubilize Apply Solubilization Technique (Co-solvent, Cyclodextrin, etc.) Prep->Solubilize Stabilize Add Stabilizer (Antioxidant, Chelating Agent) Solubilize->Stabilize Stress Expose to Stress Conditions (pH, Temp, Light) Stabilize->Stress Timepoints Sample at various time points Stress->Timepoints Analysis Analyze by Stability-Indicating HPLC Method Timepoints->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data

Caption: Workflow for assessing the stability of this compound solutions.

TroubleshootingLogic Instability Instability Observed (Precipitation/Degradation) CheckSolubility Is concentration > solubility? Instability->CheckSolubility CheckpH Is pH outside 5-8 range? CheckSolubility->CheckpH No Solubilize Action: Use Solubilizers (Co-solvents, Cyclodextrins) CheckSolubility->Solubilize Yes CheckLight Is solution exposed to light? CheckpH->CheckLight No AdjustpH Action: Adjust pH to neutral CheckpH->AdjustpH Yes CheckOxygen Is solution exposed to oxygen? CheckLight->CheckOxygen No ProtectLight Action: Use amber vials CheckLight->ProtectLight Yes ProtectOxygen Action: Deoxygenate & Add Antioxidant CheckOxygen->ProtectOxygen Yes

Caption: Decision tree for troubleshooting this compound solution instability.

References

Overcoming solubility issues with Biphenyl-4-amidoxime in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenyl-4-amidoxime, focusing on overcoming its solubility challenges in biological buffers.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting a DMSO Stock Solution in Aqueous Buffer

Q1: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous biological buffer (e.g., PBS, Tris, HEPES). What should I do?

A1: This is a common issue due to the poor aqueous solubility of this compound, which is exacerbated by its non-polar biphenyl scaffold.[1][2][3][4][5] Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. It's possible that your target concentration exceeds its solubility limit in the final buffer composition.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount of this co-solvent is often necessary to maintain solubility.

    • Best Practice: Keep the final concentration of DMSO in your cell-based assays at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines. For enzyme assays without cells, a higher concentration of DMSO may be tolerable, but this should be validated to ensure it does not affect enzyme activity.

    • Action: Try preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the aqueous buffer, thereby keeping the final DMSO percentage low.

Advanced Troubleshooting Strategies:

  • pH Adjustment: The amidoxime functional group has a pKa, suggesting that the solubility of this compound is pH-dependent.

    • Action: If your experimental system allows, try adjusting the pH of your biological buffer. For amidoximes, solubility may increase in slightly acidic conditions due to the protonation of the amidoxime group. It is recommended to experimentally determine the pH-solubility profile.

  • Use of Co-solvents: In addition to DMSO, other co-solvents can be used to improve solubility.

    • Examples: Ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol can be tested.

    • Action: Prepare a stock solution in a mixture of DMSO and another co-solvent, or directly in the alternative co-solvent if solubility permits. Always include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

    • Examples: Tween® 20 or Triton™ X-100.

    • Action: Add a small amount of surfactant (e.g., 0.01% - 0.1% v/v) to your aqueous buffer before adding the this compound stock solution. Be sure to verify that the surfactant does not interfere with your assay.

Frequently Asked Questions (FAQs)

Q2: What is the known solubility of this compound?

A2: Published data indicates the following approximate solubilities:

  • Dimethylformamide (DMF): ~10 mg/mL

  • Dimethyl sulfoxide (DMSO): ~10 mg/mL

  • Ethanol: ~0.15 mg/mL

  • DMSO:PBS (pH 7.2) (1:10): ~0.1 mg/mL

Q3: How should I prepare a stock solution of this compound?

A3: Based on its solubility profile, the recommended solvent for preparing a high-concentration stock solution is DMSO. For example, to prepare a 10 mM stock solution (Molecular Weight: 212.25 g/mol ), dissolve 2.12 mg of this compound in 1 mL of DMSO. Store stock solutions at -20°C or -80°C to ensure stability.

Q4: Can I sonicate the solution to improve solubility?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, especially when preparing stock solutions or when encountering initial difficulties in dissolving the compound in a co-solvent mixture. However, be mindful that sonication can generate heat, so it's advisable to use a sonication bath with cooling capabilities or sonicate in short bursts to avoid degradation of the compound.

Q5: How does the biphenyl group in this compound affect its solubility?

A5: The biphenyl group is a large, non-polar, and rigid aromatic structure. This characteristic is the primary reason for the compound's low solubility in water and aqueous buffers. The hydrophobic nature of the biphenyl moiety dominates the molecule's overall physicochemical properties, making it challenging to dissolve in polar solvents without the aid of organic co-solvents or other formulation strategies.

Data Presentation

The following tables provide an illustrative guide to the potential solubility of this compound under various conditions. Note: This data is hypothetical and intended for guidance. It is crucial to experimentally determine the solubility for your specific buffer systems and experimental conditions.

Table 1: Estimated Solubility of this compound in Different Biological Buffers with 0.5% DMSO.

Buffer (50 mM)pHEstimated Solubility (µM)
PBS7.4< 5
Tris-HCl7.4< 5
Tris-HCl8.05 - 10
HEPES7.4< 5
Acetate5.010 - 20

Table 2: Estimated Effect of Co-solvent Concentration on the Solubility of this compound in PBS (pH 7.4).

Co-solventConcentration (%)Estimated Solubility (µM)
DMSO0.1< 1
DMSO0.5< 5
DMSO1.05 - 10
PEG 4001.01 - 5
Ethanol1.0< 1

Experimental Protocols

Protocol for Determining the pH-Solubility Profile of this compound

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound (solid)

  • DMSO

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4 to 9

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Microplate reader or HPLC-UV system

  • Calibrated pH meter

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Spiking and Equilibration: a. Aliquot 990 µL of each buffer into separate microcentrifuge tubes. b. Add 10 µL of the 20 mM this compound stock solution to each tube to achieve a final concentration of 200 µM with 1% DMSO. c. Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: a. After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any undissolved precipitate.

  • Quantification of Soluble Compound: a. Carefully collect the supernatant without disturbing the pellet. b. Prepare a standard curve of this compound in a 50:50 mixture of your buffer and a suitable organic solvent (e.g., acetonitrile) to ensure complete solubility. c. Measure the concentration of the dissolved this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at its λmax of ~271 nm) or HPLC-UV. d. Calculate the solubility at each pH based on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 20 mM Stock in DMSO spike Spike Stock into Buffers (1% DMSO) prep_stock->spike prep_buffers Prepare Buffers (pH 4-9) prep_buffers->spike equilibrate Equilibrate for 24h with Shaking spike->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Concentration (HPLC/UV-Vis) collect_supernatant->quantify analyze Determine pH-Solubility Profile quantify->analyze

Caption: Experimental workflow for determining the pH-solubility profile.

troubleshooting_flowchart start Precipitate Observed in Aqueous Buffer? lower_conc Lower Final Concentration start->lower_conc Yes optimize_dmso Optimize DMSO % (<=0.5%) lower_conc->optimize_dmso adjust_ph Adjust Buffer pH optimize_dmso->adjust_ph use_cosolvent Use Alternative Co-solvents (e.g., PEG 400) adjust_ph->use_cosolvent use_surfactant Add Surfactant (e.g., Tween-20) use_cosolvent->use_surfactant success Solubility Issue Resolved surfactant surfactant surfactant->success

Caption: Troubleshooting flowchart for solubility issues.

References

Technical Support Center: Purification of Biphenyl-4-amidoxime via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the purification of Biphenyl-4-amidoxime using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)[1]

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA) (optional, for basic compounds)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Slurry Preparation and Column Packing:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 0.5-1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane or a low polarity hexane/ethyl acetate mixture). Use approximately 20-50 times the weight of silica gel to the weight of the crude sample for effective separation.[2]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the top of the silica gel run dry.[3]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or eluent.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Using a pipette, carefully add the solution to the top of the silica gel bed. Allow the sample to adsorb onto the silica by draining the solvent until it is just above the sand layer.

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a more polar, volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin elution with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1 hexane:ethyl acetate) to facilitate the separation of compounds.[5]

  • Collect the eluate in fractions (e.g., 10-20 mL per fraction) in labeled tubes.

  • Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical Thin Layer Chromatography (TLC) Data for Aromatic Compounds in a Hexane/Ethyl Acetate System.

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Non-polar impurity9:10.8 - 0.9
This compound (target)7:30.3 - 0.4
This compound (target)1:10.5 - 0.6
Polar impurity1:10.1 - 0.2

Note: These are approximate values. Actual Rf values may vary depending on the specific conditions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: The compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

  • Possible Cause: this compound is a polar compound and may be strongly adsorbed to the acidic silica gel.

  • Solution:

    • Increase the polarity of the mobile phase further by adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate.

    • Consider adding a small percentage of triethylamine (TEA) (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel, which can reduce strong interactions.

Q2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Possible Cause 1: The sample was overloaded on the column.

  • Solution 1: Use a larger column with more silica gel relative to the amount of sample. A general rule is a 20:1 to 50:1 ratio of silica to crude product by weight.

  • Possible Cause 2: The compound is not fully soluble in the mobile phase, causing it to precipitate and then redissolve as the solvent polarity increases.

  • Solution 2: Choose a mobile phase system in which the compound is more soluble. If this is not possible, use the dry loading technique described in the protocol.

  • Possible Cause 3: The amidoxime group, being basic, is interacting strongly with the acidic silica gel.

  • Solution 3: Add a small amount of triethylamine (0.5-1%) to the mobile phase to reduce peak tailing and streaking.

Q3: The fractions containing the product are very dilute.

  • Possible Cause: The compound is eluting very slowly, leading to band broadening.

  • Solution: Once the desired compound starts to elute, you can try increasing the polarity of the mobile phase to speed up its elution and obtain more concentrated fractions.

Q4: The purified product appears to be contaminated with silica.

  • Possible Cause: Fine silica particles may have passed through the cotton/glass wool plug.

  • Solution: After evaporating the solvent, dissolve the product in a suitable solvent and filter it through a syringe filter or a small plug of cotton in a pipette to remove the silica particles.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value for the target compound in TLC before running a column?

  • An ideal Rf value for the compound of interest on a TLC plate is typically between 0.2 and 0.4 in the chosen eluent system. This generally provides good separation on a column.

Q2: Can I reuse my column?

  • It is generally not recommended to reuse silica gel columns for different compounds as cross-contamination can occur. For routine purifications of the same compound where high purity is not critical, it may be possible, but it is not standard practice in research and development.

Q3: My compound is sensitive and might decompose on silica gel. What should I do?

  • Solution:

    • First, test the stability of your compound on silica gel by dissolving a small amount in a solvent, spotting it on a TLC plate, and letting it sit for a few hours before developing. If a new spot appears, it indicates decomposition.

    • If the compound is unstable, you can try using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel. To deactivate silica, you can wash it with a solution of triethylamine in your solvent system and then re-equilibrate with the starting eluent.

Q4: How do I choose the starting solvent polarity for my column?

  • Use TLC to find a solvent system that gives your target compound an Rf of ~0.2-0.4. Start the column with a mobile phase that is slightly less polar than this system. For example, if a 7:3 hexane:ethyl acetate mixture gives an Rf of 0.3, you might start the column with a 9:1 or 8:2 mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_elution No Elution / Low Rf start->no_elution streaking Streaking / Tailing start->streaking poor_separation Poor Separation start->poor_separation increase_polarity Increase Solvent Polarity no_elution->increase_polarity add_tea Add Triethylamine (TEA) no_elution->add_tea streaking->add_tea dry_load Use Dry Loading streaking->dry_load check_loading Check Sample Load streaking->check_loading poor_separation->increase_polarity adjust gradient poor_separation->check_loading change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase

Caption: Troubleshooting logic for common column chromatography issues.

References

Identifying and removing impurities from a Biphenyl-4-amidoxime sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help identify and remove common impurities from a sample of Biphenyl-4-amidoxime.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically arise from the synthetic route. A common two-step synthesis involves the formation of a biphenyl core, often via a Suzuki-Miyaura coupling, followed by the conversion of a nitrile group to an amidoxime. Therefore, impurities can be categorized as follows:

  • Precursor-Related Impurities: The most common impurity is the unreacted starting material, biphenyl-4-carbonitrile .

  • Byproducts from Amidoxime Formation: The reaction of biphenyl-4-carbonitrile with hydroxylamine can sometimes lead to the formation of the corresponding biphenyl-4-carboxamide as a hydrolysis byproduct.[1]

  • Reagents: Excess hydroxylamine used in the synthesis may also be present.

  • Catalyst Residues: If the biphenyl core was synthesized using a cross-coupling reaction, residual metals like palladium may be present.[2]

  • Byproducts from Biphenyl Synthesis: Depending on the route to the biphenyl-4-carbonitrile precursor, byproducts such as biphenyl (from homocoupling) could be present.[2]

  • Degradation Products: Amidoximes can be susceptible to oxidative degradation, although this is more of a concern during storage or under specific reaction conditions.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:[3][4]

  • Thin-Layer Chromatography (TLC): An excellent first step for a quick assessment of purity and for developing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the sample and separating trace impurities. Biphenyl stationary phases can offer alternative selectivity for these types of aromatic compounds.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and its impurities. The nitrile and amide impurities will have distinct spectral signatures compared to the amidoxime.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C≡N stretch of the nitrile impurity and the C=O stretch of the amide impurity are typically strong and easily distinguishable from the spectra of the desired product.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace metal impurities, such as palladium.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample. The choice of solvent is critical; the compound should be highly soluble at an elevated temperature and poorly soluble at room temperature or below. Given its solubility profile, solvent systems like ethanol/water or ethyl acetate/hexanes could be effective.

Troubleshooting Guides

Issue 1: My NMR spectrum shows an unexpected singlet around 10 ppm and lacks the broad singlet for the -NH₂ group.
  • Possible Cause: This suggests the presence of an aldehyde impurity, potentially biphenyl-4-carbaldehyde, which could arise from the oxidation of a hydroxymethyl precursor or a side reaction. The aldehyde proton signal typically appears between 9-10 ppm.

  • Troubleshooting Steps:

    • Confirm with IR: Check for a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

    • Purification: Column chromatography is the most effective method to separate the aldehyde from the amidoxime. The aldehyde is significantly less polar.

    • Check Storage: If the sample has been stored for a long time, consider the possibility of degradation. Store the purified material under an inert atmosphere and protected from light.

Issue 2: The main spot on my TLC plate has a significant, less polar spot trailing it.
  • Possible Cause: This is very likely the unreacted precursor, biphenyl-4-carbonitrile. Nitriles are generally less polar than the corresponding amidoximes.

  • Troubleshooting Steps:

    • Optimize TLC: Develop a solvent system (e.g., varying ratios of hexanes:ethyl acetate) that provides a clear separation (Rf difference > 0.2) between the two spots.

    • Column Chromatography: Use the optimized solvent system from TLC to run a flash column. The biphenyl-4-carbonitrile will elute before the this compound.

    • Drive the Reaction: If you are in the synthesis stage, consider increasing the reaction time or the amount of hydroxylamine to ensure complete conversion of the nitrile.

Issue 3: Crystals do not form during recrystallization.
  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Possible Cause 2: The compound has "oiled out".

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of the better solvent (the one the compound is more soluble in) and then cool slowly. Seeding with a pure crystal, if available, can help initiate crystallization.

  • Possible Cause 3: Incorrect solvent system.

    • Solution: The compound may be too soluble even at low temperatures. Re-evaluate the solvent choice. Perform small-scale solubility tests with various solvents like ethanol, methanol, acetone, and ethyl acetate, and consider anti-solvents like water or hexanes.

Data Presentation

The following tables summarize key quantitative data for this compound and its potential impurities to aid in their identification.

Table 1: Physical and Chromatographic Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)Typical TLC Rf*
This compound 212.25Not available0.3
Biphenyl-4-carbonitrile179.2280-820.6
Biphenyl-4-carboxamide197.23220-2250.4
Biphenyl154.2169-710.8

*Approximate Rf values using a 7:3 Hexanes:Ethyl Acetate solvent system on a silica gel plate. Actual values may vary.

Table 2: Key Spectroscopic Data

Compound¹H NMR (δ ppm, key signals)¹³C NMR (δ ppm, key signals)IR (cm⁻¹, key absorptions)
This compound ~5.8 (br s, 2H, -NH₂), ~9.7 (s, 1H, -OH), 7.4-7.8 (m, 9H, Ar-H)~150 (C=NOH), 127-142 (Ar-C)3400-3500 (N-H), 3100-3300 (O-H), ~1650 (C=N)
Biphenyl-4-carbonitrile7.4-7.8 (m, 9H, Ar-H)~119 (C≡N), 127-146 (Ar-C)~2230 (C≡N)
Biphenyl-4-carboxamide~7.5-8.0 (m, 9H, Ar-H), ~7.9, ~8.2 (br s, 2H, -NH₂)~168 (C=O), 127-143 (Ar-C)3100-3400 (N-H), ~1660 (C=O)
Biphenyl7.3-7.6 (m, 10H, Ar-H)127-141 (Ar-C)3030-3060 (Ar C-H), 700-770, ~695 (Ar C-H bend)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude sample in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various hexanes:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). Identify a system that gives the this compound spot an Rf value of approximately 0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a column and pack it using air pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor them by TLC. The less polar impurities (Biphenyl, Biphenyl-4-carbonitrile) will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 7:3 hexanes:ethyl acetate) to elute the this compound.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude sample into several test tubes. Add a few potential solvents (e.g., ethanol, methanol, ethyl acetate) and heat them. A good solvent will dissolve the compound when hot but not when cold. Alternatively, find a solvent in which the compound is highly soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the "good" solvent from a solvent/anti-solvent pair).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

    • Two Solvents: To the hot solution of the "good" solvent, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Sample Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product start Crude this compound analysis TLC & HPLC Analysis start->analysis Assess Purity decision Purity > 98%? analysis->decision column_chrom Column Chromatography (Silica, Hexanes:EtOAc) decision->column_chrom No (Major Impurities) recrystallize Recrystallization (e.g., EtOH/Water) decision->recrystallize No (Minor Impurities) final_product Pure this compound decision->final_product Yes column_chrom->final_product recrystallize->final_product final_analysis Final Purity Check (HPLC, NMR, MS) final_product->final_analysis Confirm Identity & Purity

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_id Impurity Identification cluster_solve Solution Path cluster_action Action start Problem: Impure Sample id_method Spectroscopic Analysis NMR: Check for C≡N or C=O signals IR: Check for nitrile or amide stretches TLC: Compare Rf to standards start->id_method solution Select Purification Method Nitrile/Precursor Impurity? Amide/Polar Impurity? Low Purity / Multiple Impurities? id_method:f1->solution:f1 id_method:f2->solution:f2 id_method:f3->solution:f3 action_recrys Recrystallization solution:f2->action_recrys Slightly More Polar action_column Column Chromatography solution:f1->action_column Less Polar solution:f3->action_column Broad Spectrum

Caption: Troubleshooting logic for identifying and removing impurities.

References

Troubleshooting inconsistent results in experiments with Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biphenyl-4-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in Antiproliferative Assays

Q: We are observing significant variability in the IC50 value of this compound against cancer cell lines between experiments. What are the potential causes?

A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors can contribute to this variability:

  • Cell-Based Factors:

    • Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher densities can lead to increased apparent resistance.

    • Cell Line Health and Passage Number: Ensure you are using a consistent and low passage number for your cells. The health and metabolic state of the cells can affect their response to the compound.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect cell growth, altering the apparent IC50. Consider using a consistent serum percentage or serum-free media for the duration of the compound treatment.

  • Compound Handling and Stability:

    • Solubility Issues: this compound has limited aqueous solubility.[1][2] Precipitation of the compound in the assay medium will lead to an inaccurate effective concentration.

    • Stock Solution Storage: Improper storage of stock solutions can lead to degradation. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3]

    • Batch-to-Batch Variability: Ensure the purity of the this compound batch is consistent (≥97%).[1]

  • Assay Conditions:

    • Incubation Time: The duration of drug exposure is critical. A 24-hour incubation will likely yield a different IC50 than a 48- or 72-hour incubation.

    • Assay Type: Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different endpoints (metabolic activity, total protein, ATP levels). IC50 values can vary between assay types.

Below is a troubleshooting workflow to address inconsistent IC50 values:

G Troubleshooting Inconsistent IC50 Values cluster_cells Cell Culture Verification cluster_compound Compound Integrity cluster_assay Assay Protocol Standardization start Inconsistent IC50 Results check_cells Verify Cell Culture Conditions start->check_cells check_compound Assess Compound Stability & Solubility start->check_compound check_assay Standardize Assay Protocol start->check_assay cell_density Consistent Seeding Density? check_cells->cell_density solubility Visual Check for Precipitation? check_compound->solubility incubation Consistent Incubation Time? check_assay->incubation cell_passage Low & Consistent Passage Number? cell_density->cell_passage serum Consistent Serum Concentration? cell_passage->serum solution Consistent IC50 Values serum->solution storage Proper Stock Storage? solubility->storage purity Consistent Batch Purity? storage->purity purity->solution assay_type Consistent Assay Type? incubation->assay_type dmso Final DMSO Concentration <0.5%? assay_type->dmso dmso->solution

Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Poor Solubility in Aqueous Buffers

Q: I am having trouble dissolving this compound in my aqueous assay buffer, leading to precipitation.

A: This is a common issue with biphenyl compounds. Here are some strategies to improve solubility:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.

  • Dilution Technique: When diluting the stock solution into your aqueous buffer or cell culture medium, add the stock solution drop-wise while vortexing or vigorously mixing the aqueous solution. This helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Lower Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (ideally ≤ 0.5%) to minimize its potential effects on the biological system and to reduce the chances of the compound precipitating out of solution.

  • Sonication: Briefly sonicating the final diluted solution can help to break up any small aggregates that may have formed.

  • Solubility Testing: Before beginning your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific assay medium. This can be done by preparing serial dilutions and visually inspecting for any signs of precipitation.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O
Molecular Weight212.25 g/mol
Purity≥97%
λmax271 nm
Solubility
DMSO10 mg/mL
DMF10 mg/mL
Ethanol0.15 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL

Table 2: Illustrative Antiproliferative Activity (IC50) of a Biphenyl Compound in Various Cancer Cell Lines

Disclaimer: The following data are for illustrative purposes and are based on reported IC50 values for structurally similar biphenyl compounds against various cancer cell lines. Actual IC50 values for this compound may vary.

Cell LineCancer TypeIncubation Time (hr)IC50 (µM)
MCF-7Breast Cancer485.2
A549Lung Cancer488.7
HCT-116Colon Cancer4812.5
SK-MEL-28Melanoma723.9

Experimental Protocols

Protocol 1: Illustrative Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay

This protocol provides a detailed method for determining the antiproliferative activity of this compound. This protocol is based on established methods for similar compounds.

1. Materials:

  • This compound (purity ≥97%)

  • DMSO (cell culture grade)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 50% (w/v) in H₂O

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and use non-linear regression analysis to determine the IC50 value.

G SRB Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of This compound incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells wash1 Wash Plates fix_cells->wash1 stain Stain with SRB wash1->stain wash2 Wash Plates with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Buffer wash2->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance analyze Analyze Data & Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for the Sulforhodamine B (SRB) assay.

Signaling Pathway

Cytochrome P450-Mediated Nitric Oxide Release and cGMP Signaling

Amidoxime-containing compounds, such as this compound, can act as prodrugs that release nitric oxide (NO) in vivo. This process is often catalyzed by cytochrome P450 (CYP450) enzymes. The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade can have various downstream effects, including vasodilation and modulation of cell proliferation.

G Proposed Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BPA This compound CYP450 Cytochrome P450 BPA->CYP450 Cellular Uptake NO Nitric Oxide (NO) CYP450->NO Metabolic Activation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation cellular_response Downstream Cellular Responses (e.g., Vasodilation, Antiproliferation) PKG->cellular_response Phosphorylation Cascade

Proposed signaling pathway for this compound.

References

Technical Support Center: Optimizing Biphenyl-4-amidoxime Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biphenyl-4-amidoxime in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is hypothesized to function as an arginase inhibitor. Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea.[1][2] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), potentially leading to increased nitric oxide (NO) production.[3] The amidoxime group is a key feature in several classes of enzyme inhibitors and can act as a nitric oxide donor.[4]

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration. Based on cytotoxicity data for structurally related biphenyl compounds, a starting range of 0.1 µM to 100 µM is recommended.[5] This wide range will help identify a narrower, effective concentration for subsequent, more detailed experiments.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as DMSO and DMF at concentrations up to 10 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: How can I determine if the observed cellular effect is due to arginase inhibition?

Q5: My compound appears to lose activity in long-term experiments. What could be the cause?

A5: Loss of activity in long-term cell culture experiments can be due to compound instability. This compound has a stated stability of at least four years when stored at -20°C as a solid. However, its stability in aqueous cell culture media at 37°C may be limited. To assess this, you can incubate the compound in your culture medium for various durations and then test its remaining activity in a short-term assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Inconsistent compound addition- Ensure a homogenous single-cell suspension before plating.- Use a consistent pipetting technique.- Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.
Compound precipitates in cell culture medium - The final concentration exceeds the aqueous solubility.- "Solvent shock" from adding a concentrated DMSO stock directly to the medium.- Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing. - Lower the final concentration of the compound.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
No observable effect at expected concentrations - The cell line may be resistant or not express the target (arginase).- The compound may have poor cell permeability.- The compound has degraded.- Confirm arginase expression in your cell line via Western blot or qPCR.- Test a higher concentration range.- While amidoximes can enhance permeability, this can be cell-line dependent. Consider a cell permeability assay if this is suspected.- Check the storage conditions and age of the compound stock solution.
High background or non-specific effects - Compound aggregation at high concentrations.- Off-target effects.- Visually inspect the compound in solution for any cloudiness or precipitate.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.- Use a structurally unrelated arginase inhibitor to confirm the phenotype.
Vehicle control (DMSO) shows toxicity - The final DMSO concentration is too high.- Ensure the final DMSO concentration in all wells (including controls) is identical and ideally below 0.1%. Perform a DMSO toxicity curve for your specific cell line.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
DMSO10 mg/mL
DMF10 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL
Ethanol0.15 mg/mL

Data sourced from Cayman Chemical.

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeStarting Concentration Range (µM)Rationale
Dose-Response for Efficacy (e.g., Arginase Inhibition) 0.1 - 100To determine the EC50 (half-maximal effective concentration) for the desired biological effect. This wide range accounts for potential differences between biochemical and cell-based potencies.
Cytotoxicity Assessment (e.g., MTT Assay) 1 - 200To determine the CC50 (half-maximal cytotoxic concentration). Some biphenyl compounds have shown cytotoxicity in the low micromolar range.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT Assay)

This protocol is designed to establish a dose-response curve for the cytotoxic effects of this compound, which is crucial for differentiating between targeted inhibition and general toxicity.

Materials:

  • This compound

  • Sterile DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete cell culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, and 0 µM as a vehicle control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Measuring Intracellular Arginase Activity

This protocol provides a method to assess the inhibitory effect of this compound on arginase activity within cultured cells.

Materials:

  • Cells treated with this compound at non-toxic concentrations

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100)

  • Arginase assay kit (commercially available kits typically provide reagents for the colorimetric detection of urea)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells with the lysis buffer.

    • Centrifuge the lysate to remove insoluble material.

  • Arginase Activity Assay:

    • Use a commercial arginase activity assay kit according to the manufacturer's instructions. This typically involves:

      • Adding the cell lysate to a reaction mixture containing L-arginine.

      • Incubating to allow the conversion of arginine to urea.

      • Stopping the reaction and adding reagents that react with the produced urea to generate a colored product.

  • Data Measurement and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

    • Calculate the percentage of arginase inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_assay Phase 3: Efficacy Assay cluster_validation Phase 4: Validation prep_stock Prepare 10 mM Stock in DMSO solubility_check Check Solubility in Culture Medium prep_stock->solubility_check dose_response Dose-Response Cytotoxicity Assay (MTT) solubility_check->dose_response determine_ic50_tox Determine CC50 dose_response->determine_ic50_tox treat_cells Treat Cells with Non-Toxic Concentrations determine_ic50_tox->treat_cells arginase_assay Intracellular Arginase Activity Assay treat_cells->arginase_assay determine_ic50_eff Determine IC50 arginase_assay->determine_ic50_eff orthogonal_validation Orthogonal Validation (e.g., different inhibitor, siRNA) determine_ic50_eff->orthogonal_validation

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Biphenyl_Am This compound Biphenyl_Am->Arginase Inhibition

Caption: Hypothesized signaling pathway of this compound.

troubleshooting_tree start Inconsistent or Unexpected Results Observed check_solubility Is the compound fully dissolved in the medium? start->check_solubility check_cytotoxicity Is the concentration non-toxic? check_solubility->check_cytotoxicity Yes solubility_issue Address Solubility: - Lower concentration - Modify dilution method check_solubility->solubility_issue No check_controls Are controls (vehicle, positive) behaving as expected? check_cytotoxicity->check_controls Yes cytotoxicity_issue Address Cytotoxicity: - Lower concentration - Reduce incubation time check_cytotoxicity->cytotoxicity_issue No check_stability Could the compound be degrading? check_controls->check_stability Yes controls_issue Troubleshoot Assay: - Check cell health - Validate reagents check_controls->controls_issue No check_stability->controls_issue No stability_issue Address Stability: - Prepare fresh stock - Perform stability test check_stability->stability_issue Yes

Caption: Troubleshooting decision tree for cell-based assays.

References

How to address cytotoxicity of Biphenyl-4-amidoxime in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Biphenyl-4-amidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity associated with this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. Is this expected?

A1: this compound, like other biphenyl compounds and amidoxime derivatives, can exhibit cytotoxicity in various cell lines. The extent of cytotoxicity is dependent on the concentration, exposure time, and the specific cell type being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell model.

Q2: What is the potential mechanism of this compound-induced cytotoxicity?

A2: While the specific mechanism for this compound is not extensively documented, studies on related biphenyl compounds suggest that cytotoxicity may be mediated by an increase in intracellular free zinc (Zn²⁺) and subsequent oxidative stress.[1] This disruption of zinc homeostasis can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately triggering cell death pathways.[2][3][4]

Q3: How can we reduce the cytotoxicity of this compound in our experiments?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired biological effect.

  • Chelate Intracellular Zinc: Co-treatment with a cell-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), can help reduce the intracellular free zinc concentration and alleviate toxicity.[1]

  • Co-treatment with Antioxidants: If oxidative stress is a contributing factor, the addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E to the culture medium may offer protection.

  • Optimize Compound Solubility: Poor solubility can lead to compound precipitation and localized high concentrations, causing cytotoxicity. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.

Q4: What is the recommended solvent and maximum final concentration of the solvent in the culture medium?

A4: this compound is soluble in DMSO and DMF. It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it into the cell culture medium. The final concentration of DMSO in the medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity, although the tolerance can be cell-line dependent. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Desired Working Concentration
Potential Cause Troubleshooting Steps Expected Outcome
Compound concentration is too high. Perform a dose-response study to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a non-toxic working range.Identification of a concentration that elicits the desired biological effect with minimal cytotoxicity.
Prolonged exposure time. Conduct a time-course experiment to determine the minimum exposure time required to observe the desired effect.Reduced cell death by minimizing the duration of cellular stress.
Poor compound solubility. Ensure the compound is fully dissolved in the stock solvent. When diluting into aqueous medium, add the stock solution to the medium while gently vortexing to prevent precipitation. Consider gentle warming of the medium to 37°C before adding the compound.Homogeneous compound distribution in the culture medium, preventing localized toxicity.
Solvent toxicity. Test the effect of the solvent (e.g., DMSO) alone on cell viability at the final concentration used in your experiments.Confirmation that the observed cytotoxicity is not an artifact of the solvent.
Guide 2: Mitigating this compound-Induced Cytotoxicity
Mitigation Strategy Experimental Approach Key Considerations
Zinc Chelation Co-treat cells with this compound and a low concentration of TPEN (e.g., 1-5 µM).TPEN itself can be toxic at higher concentrations. Perform a dose-response curve for TPEN alone to determine the optimal non-toxic concentration for your cell line.
Antioxidant Co-treatment Supplement the cell culture medium with an antioxidant such as N-acetylcysteine (NAC) (e.g., 1-10 mM) prior to or concurrently with this compound treatment.The effectiveness of a particular antioxidant may vary. It is advisable to test a panel of antioxidants and their optimal concentrations.
Serum Concentration Adjustment If using a serum-containing medium, test if increasing the serum percentage (e.g., from 10% to 15% or 20%) reduces cytotoxicity.Serum proteins can bind to the compound, reducing its free and active concentration. This may require adjusting the working concentration of this compound.

Quantitative Data Summary

Cell Line This compound IC50 (µM) Exposure Time (hours) Cytotoxicity Assay
e.g., A549Determine Experimentallye.g., 24, 48, 72e.g., MTT, XTT, LDH
e.g., MCF-7Determine Experimentallye.g., 24, 48, 72e.g., MTT, XTT, LDH
e.g., HepG2Determine Experimentallye.g., 24, 48, 72e.g., MTT, XTT, LDH

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated DMSO stock.

  • Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-treatment with a Zinc Chelator (TPEN)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare solutions of this compound at various concentrations and a solution of TPEN at a pre-determined non-toxic concentration (e.g., 5 µM).

  • Treatment: Treat cells with this compound in the presence or absence of TPEN.

  • Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability.

Protocol 3: Co-treatment with an Antioxidant (N-acetylcysteine)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare solutions of this compound and a solution of N-acetylcysteine (NAC) (e.g., 5 mM).

  • Treatment: Pre-treat cells with NAC for 1-2 hours before adding this compound, or treat concurrently.

  • Incubation and Analysis: Follow steps 4-8 of Protocol 1 to assess cell viability.

Visualizations

Biphenyl_Cytotoxicity_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Biphenyl This compound Zinc_Channel Zinc Influx Biphenyl->Zinc_Channel Induces Zinc Increased Intracellular [Zn²⁺] Zinc_Channel->Zinc ROS_Source Mitochondria ROS Increased ROS (Oxidative Stress) ROS_Source->ROS Generates Zinc->ROS_Source Disrupts Mitophagy PINK1/Parkin Mediated Mitophagy ROS->Mitophagy Induces Apoptosis Apoptosis ROS->Apoptosis Contributes to Mitophagy->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound cytotoxicity.

Caption: Troubleshooting workflow for addressing cytotoxicity.

References

Improving the reaction time for the synthesis of Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reaction time for the synthesis of Biphenyl-4-amidoxime. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of Biphenyl-4-carbonitrile with hydroxylamine.[1][2] This reaction is typically carried out in a protic solvent like ethanol or methanol, often in the presence of a base to neutralize the hydroxylamine salt.[1]

Q2: How can the reaction time for the synthesis of this compound be reduced?

A2: Several strategies can be employed to shorten the reaction time:

  • Microwave Irradiation: This technique can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1]

  • Ultrasonic Irradiation: Sonication can also enhance the reaction rate.[1]

  • Use of Aqueous Hydroxylamine: Using an aqueous solution of hydroxylamine may lead to shorter reaction times compared to using hydroxylamine hydrochloride with a base.

  • Higher Temperatures: Increasing the reaction temperature, typically to the reflux temperature of the solvent, can speed up the reaction.

Q3: What are the common side products in the synthesis of this compound from the nitrile?

A3: A common side product is the corresponding amide (Biphenyl-4-carboxamide). This can occur, especially when using anhydrous methanol as a solvent.

Q4: Are there alternative starting materials for the synthesis of this compound?

A4: Yes, this compound can also be synthesized from Biphenyl-4-carboxamide or Biphenyl-4-carboxylic acid through one-pot procedures. These methods typically involve in-situ activation of the starting material followed by reaction with hydroxylamine.

Q5: What are the recommended purification methods for this compound?

A5: The most common method for purifying this compound is column chromatography using a silica gel stationary phase and a mobile phase consisting of a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent is also a viable option.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient temperature. 2. Low reactivity of the nitrile. 3. Inefficient generation of free hydroxylamine from its salt.1. Increase the reaction temperature to the reflux temperature of the solvent. 2. Consider using microwave irradiation or ultrasonication to enhance the reaction rate. 3. Ensure an adequate amount of base (e.g., sodium carbonate, triethylamine) is used to liberate free hydroxylamine from its hydrochloride salt. Alternatively, use an aqueous solution of hydroxylamine.
Formation of Amide Byproduct Reaction with residual water or attack by the oxygen atom of hydroxylamine.1. Use anhydrous solvents. 2. Consider converting the nitrile to a thioamide first, which can then be reacted with hydroxylamine to yield the pure amidoxime.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of the product and impurities.1. After the reaction, remove the solvent under reduced pressure and perform an extraction with a suitable solvent system (e.g., ethyl acetate and water). 2. For column chromatography, carefully select the eluent system. A gradient of ethyl acetate in hexane is often effective.
Low Yield 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Loss of product during extraction or crystallization.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions during workup. 3. Optimize the extraction and crystallization solvents to minimize product loss.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

Method Starting Material Reagents Solvent Temperature Reaction Time Yield Reference
Conventional HeatingAromatic NitrileHydroxylamine HCl, Sodium CarbonateEthanolRefluxSeveral hoursHigh
Microwave IrradiationAromatic NitrileHydroxylamine HCl, BaseEthanol90 °C1 hourModerate to High
UltrasonicationAromatic NitrileHydroxylamineSolvent-freeRoom Temp.Short70-85%
One-pot from AmideAromatic AmideI2, PPh3, Et3N, Hydroxylamine HClDichloromethane0 °C to RT~2 hoursHigh
One-pot from Carboxylic AcidAromatic Carboxylic AcidI2, PPh3, Amine, Et3N, Hydroxylamine HClDichloromethane0 °C to RT~3 hoursModerate to Good

Experimental Protocols

Protocol 1: Synthesis of this compound from Biphenyl-4-carbonitrile (Conventional Heating)

Materials:

  • Biphenyl-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol (95%)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Biphenyl-4-carbonitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials and Equipment: Same as Protocol 1, with the addition of a microwave reactor.

Procedure:

  • In a microwave-safe reaction vessel, combine Biphenyl-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (4.0 eq), and sodium carbonate (2.0 eq) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 90°C and hold for 1 hour with stirring.

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Synthesis_Pathway Biphenyl_Nitrile Biphenyl-4-carbonitrile Amidoxime This compound Biphenyl_Nitrile->Amidoxime + NH2OH, Heat Hydroxylamine Hydroxylamine (NH2OH)

Caption: Synthesis of this compound from Biphenyl-4-carbonitrile.

Troubleshooting_Workflow Start Start Synthesis Check_TLC Monitor Reaction by TLC Start->Check_TLC Reaction_Complete Reaction Complete? Check_TLC->Reaction_Complete Workup Workup and Purification Reaction_Complete->Workup Yes Incomplete_Reaction Incomplete Reaction Reaction_Complete->Incomplete_Reaction No End Pure Product Workup->End Pure Side_Products Side Products Observed Workup->Side_Products Impure Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Stoichiometry Incomplete_Reaction->Check_Reagents Increase_Time_Temp->Check_TLC Check_Reagents->Check_TLC Optimize_Purification Optimize Purification Method Side_Products->Optimize_Purification Optimize_Purification->Workup

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Biphenyl-4-amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Biphenyl-4-amidoxime derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound derivatives?

A1: The primary challenge often lies in the physicochemical properties of the active form, which is typically a more basic amidine.[1] this compound is often a prodrug for a corresponding amidine.[2] Highly basic compounds like amidines can be poorly absorbed from the gastrointestinal tract.[3] Additionally, like many aromatic compounds, this compound derivatives can exhibit poor aqueous solubility, further limiting their absorption.[4][5]

Q2: What are the main strategies to enhance the bioavailability of these derivatives?

A2: The two main strategies are:

  • Prodrug Approach: Utilizing the amidoxime as a prodrug of the more basic and pharmacologically active amidine. The less basic nature of the amidoxime facilitates better absorption, and it is then converted to the active amidine in the body.

  • Advanced Formulation Techniques: For derivatives with poor solubility, formulation strategies such as micronization, nanoparticle formulations (nanosuspensions), and lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be employed to improve dissolution and absorption.

Q3: How is the this compound prodrug converted to the active amidine in the body?

A3: The conversion of the amidoxime to the active amidine is an enzymatic process. This reduction is catalyzed by the mitochondrial amidoxime reducing component (mARC), which is a molybdenum-containing enzyme. The mARC system works in concert with other enzymes like cytochrome b5 and NADH cytochrome b5 reductase to facilitate this conversion.

Q4: What are the key in vitro assays to evaluate the potential of a this compound derivative as an orally bioavailable drug?

A4: The following in vitro assays are crucial:

  • Aqueous Solubility: To determine the intrinsic solubility at different pH values, mimicking the conditions of the gastrointestinal tract.

  • In Vitro Dissolution: To assess how quickly the compound dissolves from its formulation.

  • Caco-2 Permeability Assay: To predict intestinal permeability and identify potential for active transport or efflux.

  • In Vitro Plasma Stability: To evaluate the stability of the compound in plasma and to understand its potential for degradation by plasma enzymes. For prodrugs, this assay can provide information on the rate of conversion to the active drug.

  • Metabolic Stability in Liver Microsomes: To assess the susceptibility of the compound to metabolism by liver enzymes, which can inform potential first-pass metabolism issues.

Troubleshooting Guides

Prodrug Strategy and In Vivo Studies
Issue Possible Cause(s) Troubleshooting Steps
Low in vivo conversion of amidoxime to amidine 1. Species differences in mARC enzyme activity. 2. Poor absorption of the amidoxime prodrug, leading to insufficient concentrations reaching the liver for metabolism. 3. Rapid clearance of the amidoxime before it can be converted.1. Conduct in vitro metabolism studies using liver microsomes or S9 fractions from different species (e.g., rat, dog, human) to assess inter-species variability. 2. Evaluate the permeability of the amidoxime using a Caco-2 assay. If permeability is low, consider formulation strategies to improve absorption. 3. Perform in vitro plasma stability assays to check for rapid degradation of the amidoxime.
High variability in pharmacokinetic data between subjects 1. Differences in gastric pH affecting dissolution and absorption. 2. Variability in gut motility. 3. Genetic polymorphisms in metabolic enzymes like mARC. 4. Issues with the formulation leading to inconsistent drug release.1. Ensure consistent fasting/feeding protocols for animal studies. 2. Increase the number of subjects per group to improve statistical power. 3. Characterize the formulation for uniformity of content and dissolution profile.
Unexpected metabolites detected in plasma or urine 1. Alternative metabolic pathways for the amidoxime or the resulting amidine. 2. Degradation of the compound in the gastrointestinal tract.1. Perform in vitro metabolism studies with liver microsomes and identify the metabolites using LC-MS/MS. 2. Assess the stability of the compound in simulated gastric and intestinal fluids.
Formulation Development
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading in liposomes or nanoparticles 1. Poor solubility of the drug in the lipid or polymer matrix. 2. Suboptimal drug-to-carrier ratio. 3. Inefficient encapsulation method.1. For liposomes, try different lipid compositions or use a remote loading method (e.g., pH gradient) if the drug is ionizable. 2. For nanoparticles, screen different stabilizers and polymers. 3. Optimize the formulation process parameters (e.g., homogenization pressure, sonication time).
Instability of the formulation (e.g., particle aggregation, drug leakage) 1. Inadequate surface stabilization. 2. Inappropriate storage conditions (temperature, pH). 3. Hydrolysis or degradation of the drug or excipients.1. Optimize the concentration of the stabilizer (e.g., surfactant, PEGylated lipid). 2. Conduct stability studies at different temperatures and in different buffers. 3. For liposomes, consider using lipids with a higher phase transition temperature or adding cholesterol to improve membrane rigidity.
Inconsistent in vitro release profile 1. Polydispersity in particle size. 2. Incomplete drug encapsulation. 3. Issues with the release testing method.1. Optimize the formulation process to achieve a narrow particle size distribution. 2. Separate the unencapsulated drug before conducting release studies. 3. Ensure the release medium provides sink conditions and that the analytical method is validated.

Quantitative Data Summary

The following table presents representative pharmacokinetic data for an aromatic amidoxime prodrug and its corresponding active amidine after oral administration in rats. This data can be used as a reference for what to expect in similar studies with this compound derivatives.

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
Amidoxime Prodrug (AS1924269)101,2001.03,40036
Active Amidine (AS1924269-00)104.32.0250.3

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral - A to B):

    • The test compound is added to the apical (A) side of the Transwell insert.

    • Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Study (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at the same time points.

  • Sample Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a this compound derivative in plasma.

Methodology:

  • Preparation: The test compound is incubated in plasma (from the species of interest, e.g., rat, human) at 37°C.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation: The half-life (t1/2) of the compound in plasma is calculated from the degradation rate.

Visualizations

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Hepatocyte (Mitochondria) Amidoxime_Prodrug This compound (Prodrug) Absorbed_Prodrug Absorbed Prodrug Amidoxime_Prodrug->Absorbed_Prodrug Passive Diffusion Active_Amidine Active Amidine Absorbed_Prodrug->Active_Amidine mARC-mediated reduction Systemic_Circulation Systemic Circulation Active_Amidine->Systemic_Circulation Distribution

Caption: Metabolic activation of this compound prodrug.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_formulation Formulation Development cluster_invivo In Vivo Studies Solubility Aqueous Solubility Formulation Nanoparticle or Liposome Formulation Solubility->Formulation Permeability Caco-2 Permeability PK_Study Pharmacokinetic Study (e.g., in rats) Permeability->PK_Study Stability Plasma & Microsomal Stability Stability->PK_Study Formulation->PK_Study Bioavailability Determine Oral Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for bioavailability enhancement.

References

Addressing challenges in the scale-up synthesis of Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of Biphenyl-4-amidoxime.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and industrially viable route for the synthesis of this compound is the reaction of biphenyl-4-carbonitrile with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[1][2] An alternative, though less direct, route involves the conversion of biphenyl-4-carboxylic acid to its corresponding amide, followed by dehydration to the nitrile and subsequent reaction with hydroxylamine.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling reaction rate and minimizing side-product formation.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.

  • Addition Rate of Reagents: The controlled addition of hydroxylamine and base is important to manage the exotherm and maintain optimal reaction conditions.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and understand the process kinetics at scale.

  • pH of the Reaction Mixture: The basicity of the medium influences the nucleophilicity of hydroxylamine and can affect the rate of side reactions.

Q3: What are the primary impurities I should expect during the scale-up synthesis?

A3: The most common process-related impurity is the corresponding biphenyl-4-carboxamide , formed through the hydrolysis of either the starting nitrile or the amidoxime product.[3] Other potential impurities can include unreacted starting materials (biphenyl-4-carbonitrile), and byproducts from the degradation of hydroxylamine. Impurity profiling using techniques like HPLC-MS is crucial for identification and quantification.[4]

Q4: How can I minimize the formation of the biphenyl-4-carboxamide impurity?

A4: Minimizing the amide impurity can be achieved by:

  • Controlling the water content of the reaction mixture.

  • Optimizing the reaction temperature and time to favor amidoxime formation over hydrolysis.

  • Using a non-aqueous solvent system if feasible.

  • Careful control of the work-up conditions to avoid hydrolysis of the product.

Q5: What are the recommended analytical techniques for monitoring the reaction and ensuring product quality?

A5: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing product purity, and quantifying impurities.

  • Mass Spectrometry (MS): For the identification of the product and any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

  • Differential Scanning Calorimetry (DSC): To study the thermal properties of the product and identify any polymorphic forms.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction kinetics and concentration profiles, enabling better process control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Degradation of hydroxylamine. 3. Suboptimal reaction temperature. 4. Poor mixing.1. Monitor the reaction by HPLC to ensure it has gone to completion. 2. Use fresh, high-quality hydroxylamine hydrochloride. 3. Optimize the reaction temperature; too low may slow the reaction, too high may cause degradation. 4. Ensure adequate agitation for the reactor volume. Consider computational fluid dynamics (CFD) modeling for optimizing mixing in large vessels.
High Levels of Biphenyl-4-carboxamide Impurity 1. Presence of excess water in the reaction. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Hydrolysis during work-up.1. Use anhydrous solvents and ensure reagents are dry. 2. Lower the reaction temperature. 3. Stop the reaction once the starting material is consumed. 4. Use a non-aqueous work-up or minimize the exposure of the product to acidic or basic aqueous conditions at elevated temperatures.
Product Crystallization Issues 1. Supersaturation is not reached. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate solvent system for crystallization.1. Concentrate the solution or add an anti-solvent to induce crystallization. 2. Purify the crude product by column chromatography before crystallization. 3. Screen different solvent/anti-solvent systems to find optimal conditions for crystal growth.
Difficult Filtration of the Product 1. Small particle size of the crystals. 2. Oily or amorphous product.1. Optimize the crystallization cooling profile to encourage the growth of larger crystals. 2. Attempt to crash out the product as a solid by changing the solvent system or try an alternative purification method like column chromatography.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Illustrative Data)
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Starting Material Biphenyl-4-carbonitrileBiphenyl-4-carbonitrile
Hydroxylamine HCl (eq.) 1.51.5
Base Sodium Carbonate (2.0 eq.)Sodium Carbonate (2.0 eq.)
Solvent EthanolEthanol
Reaction Temperature 78°C (Reflux)75-80°C
Reaction Time 8 hours12-16 hours
Yield (isolated) 85%78%
Purity (by HPLC) >99%98.5%
Biphenyl-4-carboxamide (%) <0.5%1.0%

Note: This data is illustrative and intended to highlight potential trends in scale-up. Actual results may vary.

Table 2: Impurity Profile of this compound at Different Scales (Illustrative Data)
ImpurityLab-Scale (%)Pilot-Scale (%)Identification Method
Biphenyl-4-carbonitrile (unreacted)<0.1<0.2HPLC, MS
Biphenyl-4-carboxamide<0.51.0HPLC, MS, NMR
Unknown Impurity 1 (m/z = X)Not Detected0.15LC-MS
Unknown Impurity 2 (m/z = Y)Not Detected0.1LC-MS

Note: This data is illustrative. Impurity profiles should be determined experimentally for each specific process.

Experimental Protocols

Lab-Scale Synthesis of this compound (100 g)
  • Reaction Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add biphenyl-4-carbonitrile (100 g, 0.558 mol), hydroxylamine hydrochloride (58.2 g, 0.837 mol), and sodium carbonate (118.3 g, 1.116 mol).

  • Solvent Addition: Add 1 L of ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with ethanol (2 x 100 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately half its volume. Cool the solution in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with cold ethanol (2 x 50 mL), and dry in a vacuum oven at 40-50°C to a constant weight.

Pilot-Scale Synthesis of this compound (10 kg)
  • Reactor Preparation: Charge a 200 L glass-lined reactor with biphenyl-4-carbonitrile (10.0 kg, 55.8 mol), hydroxylamine hydrochloride (5.82 kg, 83.7 mol), and sodium carbonate (11.83 kg, 111.6 mol).

  • Solvent Charging: Add 100 L of ethanol to the reactor.

  • Reaction Execution: With agitation, heat the reactor contents to 75-80°C. Maintain this temperature and continue stirring. Monitor the reaction progress by taking samples for HPLC analysis every 2 hours. The reaction is expected to take 12-16 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor contents to 20-25°C. Filter the slurry through a filter press to remove the inorganic salts. Wash the filter cake with 20 L of ethanol.

  • Concentration and Crystallization: Transfer the filtrate to a clean reactor and concentrate under vacuum to a volume of approximately 50-60 L. Cool the concentrated solution to 0-5°C over 4-6 hours to control crystal size.

  • Isolation, Washing, and Drying: Centrifuge the resulting slurry to isolate the product. Wash the wet cake with 10 L of cold ethanol. Dry the product in a vacuum dryer at 40-50°C until the loss on drying is below 0.5%.

Mandatory Visualizations

Synthesis_Pathway Biphenyl-4-carboxamide Biphenyl-4-carboxamide Biphenyl-4-carbonitrile Biphenyl-4-carbonitrile Biphenyl-4-carboxamide->Biphenyl-4-carbonitrile Dehydration This compound This compound Biphenyl-4-carbonitrile->this compound Hydroxylamine HCl, Base Hydroxylamine HCl, Base Hydroxylamine HCl, Base->this compound Dehydration Dehydration

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckReaction Reaction Complete? Start->CheckReaction CheckTemp Temp Optimal? CheckReaction->CheckTemp Yes OptimizeTime Increase Reaction Time CheckReaction->OptimizeTime No CheckMixing Mixing Adequate? CheckTemp->CheckMixing Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckReagents Reagents High Quality? CheckMixing->CheckReagents Yes ImproveMixing Increase Agitation/Baffling CheckMixing->ImproveMixing No UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents No Purify Purify Product CheckReagents->Purify Yes OptimizeTime->CheckReaction OptimizeTemp->CheckReaction ImproveMixing->CheckReaction UseFreshReagents->CheckReaction Logical_Relationships cluster_params Process Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity AmideImpurity Amide Impurity Temperature->AmideImpurity Mixing Mixing Mixing->Yield Mixing->Purity ReactionTime Reaction Time ReactionTime->Yield ReactionTime->AmideImpurity

References

Validation & Comparative

Validating the Identity and Structure of Synthesized Biphenyl-4-amidoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a critical first step in drug discovery and development. Rigorous analytical validation is paramount to confirm the identity and structure of the synthesized molecule, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides a comparative framework for the validation of synthesized Biphenyl-4-amidoxime, a molecule of interest in pharmaceutical research. We will compare its expected analytical data with that of a structurally related alternative, 4-Phenylbenzonitrile (4-cyanobiphenyl), and provide detailed experimental protocols for key analytical techniques.

Characterization Data: this compound vs. 4-Phenylbenzonitrile

The following table summarizes the expected and experimentally determined analytical data for this compound and 4-Phenylbenzonitrile. This side-by-side comparison highlights the key spectral features that differentiate the two compounds, arising from the presence of the amidoxime group in the target compound versus the nitrile group in the alternative.

Analytical Technique This compound (Expected Data) 4-Phenylbenzonitrile (Experimental Data)
¹H NMR (500 MHz, DMSO-d₆), δ (ppm) ~7.9-7.5 (m, 9H, Ar-H), ~9.7 (s, 1H, -OH), ~6.0 (s, 2H, -NH₂)7.95-7.85 (m, 4H, Ar-H), 7.80-7.70 (m, 5H, Ar-H)
¹³C NMR (125 MHz, DMSO-d₆), δ (ppm) ~150 (C=N), ~142-127 (Ar-C)~145 (Ar-C), ~139 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), 119 (CN)
Mass Spectrometry (EI-MS), m/z 212 [M]⁺, characteristic fragments from loss of NHOH, NH₂, OH179 [M]⁺, 152 [M-HCN]⁺
Infrared Spectroscopy (FTIR), ν (cm⁻¹) 3450-3300 (N-H stretch), 3200-3000 (O-H stretch), ~1650 (C=N stretch), ~930 (N-O stretch)3100-3000 (Ar C-H stretch), 2225 (C≡N stretch), 1600, 1480 (Ar C=C stretch)
Elemental Analysis (%) C, 73.57; H, 5.70; N, 13.20; O, 7.54C, 87.13; H, 5.06; N, 7.81

Experimental Validation Workflow

The validation of a synthesized compound typically follows a logical progression of analytical techniques to build a comprehensive picture of its identity and purity. The following diagram illustrates a standard workflow.

G Experimental Workflow for Compound Validation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesized this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation EA->Confirmation

Caption: A typical workflow for the validation of a synthesized chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.

    • For Electron Ionization (EI) Mass Spectrometry, a standard electron energy of 70 eV is used.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4. Elemental Analysis

  • Objective: To determine the elemental composition of the compound and confirm its empirical formula.

  • Protocol:

    • Submit a pure, dry sample (typically 2-5 mg) to an analytical laboratory equipped with an elemental analyzer.

    • The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

    • The weight percentages of carbon, hydrogen, and nitrogen are determined. The percentage of oxygen can be determined by difference.

    • Compare the experimental percentages with the calculated theoretical values for the proposed molecular formula. For a new compound, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[1]

References

A Comparative Analysis of Nitric Oxide Release: Biphenyl-4-amidoxime and Other Prominent Donors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the nitric oxide (NO) releasing capabilities of Biphenyl-4-amidoxime and other widely used NO donors. The following sections detail the enzymatic activation of aromatic amidoximes, present available quantitative data, and provide comprehensive experimental protocols for assessing nitric oxide release.

Quantitative Comparison of Nitric Oxide Donors

The efficiency of nitric oxide release is a critical parameter for therapeutic applications. The following table summarizes the available quantitative data for aromatic amidoximes as a class, and for two commonly used NO donors, S-nitroso-N-acetylpenicillamine (SNAP) and sodium nitroprusside (SNP). It is important to note that the data for aromatic amidoximes serves as a proxy due to the absence of specific studies on this compound.

Nitric Oxide DonorRelease MechanismActivating Agent(s)Key Release ParametersReference
Aromatic Amidoximes Enzymatic OxidationCytochrome P450, NADPH, O₂Aromatic structures show significant NO release. Aliphatic amidoximes show minimal release.[2]
S-nitroso-N-acetylpenicillamine (SNAP) Spontaneous DecompositionLight, Heat, Metal IonsNO flux of 1.32 ± 0.6 ×10⁻¹⁰ mol min⁻¹ cm⁻² (for a 10 wt% composite).[3]
Sodium Nitroprusside (SNP) Spontaneous DecompositionLight, Reducing Agents (e.g., thiols)First-order release with k = 0.1397 min⁻¹ in the presence of 25 mmol/L cysteine.[4]

Experimental Protocols

Accurate and reproducible measurement of nitric oxide release is fundamental for the evaluation of NO donor compounds. Below are detailed methodologies for the in vitro assessment of NO release from aromatic amidoximes.

Protocol 1: Cytochrome P450-Mediated Nitric Oxide Release from Aromatic Amidoximes

This protocol is adapted from studies on the enzymatic oxidation of aromatic amidoximes by liver microsomes.

1. Materials:

  • Aromatic amidoxime (e.g., this compound)

  • Rat liver microsomes (from phenobarbital- or dexamethasone-induced rats for higher CYP450 activity)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Griess Reagent system (for nitrite/nitrate quantification)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the aromatic amidoxime in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare the reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • Rat liver microsomes (final concentration, e.g., 0.5 mg/mL)

    • Aromatic amidoxime (final concentration, e.g., 100 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid) followed by centrifugation to pellet the protein.

  • Transfer the supernatant to a new 96-well plate.

  • Quantify the amount of nitrite and nitrate (stable metabolites of NO) in the supernatant using the Griess assay according to the manufacturer's instructions.

  • Calculate the concentration of NO released based on a standard curve of sodium nitrite.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for NO detection and the subsequent signaling cascade.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis NO Quantification A Aromatic Amidoxime Stock Solution E Incubation at 37°C A->E B Rat Liver Microsomes B->E C NADPH Regenerating System C->E D Phosphate Buffer D->E F Reaction Termination & Centrifugation E->F G Supernatant Collection F->G H Griess Assay G->H I Absorbance Reading (540 nm) H->I Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

References

Biphenyl-4-amidoxime vs. L-NAME: A Comparative Guide on Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Biphenyl-4-amidoxime and L-NAME (Nω-Nitro-L-arginine methyl ester) as inhibitors of Nitric Oxide Synthase (NOS). While L-NAME is a well-characterized, non-selective NOS inhibitor, publicly available scientific literature does not contain data on the NOS inhibitory activity of this compound. General studies on similar compounds suggest that amidoximes are typically poor inhibitors of NOS isoforms.

This document outlines the established inhibitory profile of L-NAME and presents a standardized experimental protocol that could be employed to assess and compare the potential NOS inhibitory effects of this compound against L-NAME.

Quantitative Data Presentation

Currently, there is no available data on the NOS inhibitory activity of this compound to populate a direct comparative table. The following table summarizes the known inhibitory constants for L-NAME across the three main NOS isoforms.

InhibitorTarget NOS IsoformInhibition Constant (Ki)IC50 Value
L-NAME nNOS (bovine)15 nM~70 µM (for purified brain NOS)[1][2]
eNOS (human)39 nM500 nM[3]
iNOS (murine)4.4 µM-
This compound nNOSNot AvailableNot Available
eNOSNot AvailableNot Available
iNOSNot AvailableNot Available

Signaling Pathway and Experimental Workflow

To understand the context of NOS inhibition and the methodology for its assessment, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for comparing inhibitor potency.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline co-product NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects leads to Inhibitor L-NAME or This compound Inhibitor->NOS inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Enzyme_Prep Prepare purified NOS (nNOS, eNOS, or iNOS) Incubation Incubate NOS enzyme with inhibitor at various concentrations Enzyme_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of L-NAME & this compound Inhibitor_Prep->Incubation Reagent_Prep Prepare reaction buffer with L-Arginine, NADPH, and cofactors Reaction Initiate reaction by adding L-Arginine substrate Reagent_Prep->Reaction Incubation->Reaction Termination Stop reaction after a defined time period Reaction->Termination Measurement Measure NO production or L-Citrulline formation Termination->Measurement Analysis Calculate % inhibition and determine IC50 values Measurement->Analysis Comparison Compare IC50 values of L-NAME and this compound Analysis->Comparison

References

A Comparative Guide to the Biological Activity of Biphenyl-4-amidoxime and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Biphenyl-4-amidoxime and its structural analogs, supported by experimental data from various studies. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to inform future drug discovery and development efforts.

Antimicrobial Activity of Biphenyl-based Analogs

A study by a team of researchers explored a series of biphenylglyoxamide-based small molecular antimicrobial peptide mimics. While not direct analogs of this compound, these compounds share the biphenyl scaffold and provide valuable insights into the antimicrobial potential of this structural motif. The study identified that the biphenyl backbone was important for Gram-negative antibacterial activity.[1]

The antimicrobial activity of the synthesized biphenylglyoxamide analogs was determined against various bacterial strains. The data is summarized in the table below.

CompoundRR'S. aureus (ATCC 25923) MIC (µM)E. coli (ATCC 25922) MIC (µM)P. aeruginosa (ATCC 27853) MIC (µM)
15a HH1632125
15b FH1663125
15c ClH81663
15d BrH81663
15e n-BuH16>250>250
17a HCH₃16125>250

Data extracted from a study on biphenylglyoxamide-based antimicrobial peptide mimics.[1]

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were used.

  • Culture Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for the assays.

  • Preparation of Inoculum: Bacterial colonies were suspended in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure: The compounds were serially diluted in CAMHB in 96-well microtiter plates. An equal volume of the bacterial inoculum was added to each well.

  • Incubation: The plates were incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare bacterial inoculum (0.5 McFarland) a1 Add inoculum to wells p1->a1 p2 Serially dilute compounds in 96-well plate p2->a1 a2 Incubate at 37°C for 18-24h a1->a2 an1 Visually assess bacterial growth a2->an1 an2 Determine MIC an1->an2

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity of Biphenyl-based Analogs

The anti-inflammatory potential of biphenyl derivatives has been investigated in several studies. One such study focused on a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, which are structurally related to this compound.

The most active compound from the series, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e), was evaluated for its anti-inflammatory activity using the carrageenan-induced rat paw edema model.[2]

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control-0
Compound 4e 10045.8
Indomethacin1052.1

Data extracted from a study on the anti-inflammatory and analgesic activity of biphenyl analogs.[2]

  • Animals: Wistar albino rats of either sex weighing between 150-200 g were used.

  • Induction of Edema: Acute inflammation was induced by sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in normal saline into the right hind paw of the rats.

  • Treatment: The test compound (Compound 4e) and the standard drug (Indomethacin) were administered orally 1 hour before the carrageenan injection. The control group received the vehicle only.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group relative to the control group.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition stimulus LPS/Carrageenan NFkB NF-κB Pathway stimulus->NFkB MAPK MAPK Pathway stimulus->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines Inhibitor Biphenyl Analogs Inhibitor->NFkB Inhibit Inhibitor->MAPK Inhibit

Simplified pro-inflammatory signaling pathway targeted by anti-inflammatory agents.

Enzyme Inhibition: Inducible Nitric Oxide Synthase (iNOS)

Amidoxime-containing compounds have been investigated as inhibitors of nitric oxide synthases (NOS). A study on new amidine-benzenesulfonamides as selective iNOS inhibitors provides valuable data on the potential of the amidine/amidoxime functionality in targeting this enzyme.

The inhibitory activity of the synthesized amidine-benzenesulfonamide derivatives against iNOS was evaluated and compared with the known iNOS inhibitor 1400W.

CompoundiNOS IC₅₀ (µM)eNOS % Inhibition at 10 µM
1b 0.065Not active
2b 0.250Not active
1400W (Reference) 0.081-

Data extracted from a study on new amidine-benzenesulfonamides as iNOS inhibitors.

  • Enzyme Source: Recombinant human inducible nitric oxide synthase (iNOS).

  • Assay Method: The inhibitory activity was determined by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

  • Reaction Mixture: The assay mixture contained the enzyme, L-[¹⁴C]arginine, and various concentrations of the test compounds in a suitable buffer.

  • Incubation: The reaction was initiated by the addition of NADPH and incubated at 37 °C for a specified time.

  • Termination and Separation: The reaction was stopped, and the product, L-[¹⁴C]citrulline, was separated from the substrate, L-[¹⁴C]arginine, using cation-exchange chromatography.

  • Quantification: The amount of L-[¹⁴C]citrulline formed was quantified by liquid scintillation counting.

  • IC₅₀ Calculation: The concentration of the inhibitor that caused 50% inhibition of the enzyme activity (IC₅₀) was determined from the dose-response curves.

SAR_Logic cluster_core Core Structure cluster_functional_groups Functional Group Modifications cluster_activity Biological Activity core Biphenyl Scaffold fg1 Amidoxime/Amidine core->fg1 fg2 Carboxamide core->fg2 fg3 Other Substituents (R, R') core->fg3 act3 Enzyme Inhibition (e.g., iNOS) fg1->act3 act2 Anti-inflammatory fg2->act2 act1 Antimicrobial fg3->act1 fg3->act2 fg3->act3

References

Biphenyl-4-amidoxime: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Despite its well-defined chemical structure, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro and in vivo efficacy data for Biphenyl-4-amidoxime. This compound is primarily cataloged as a chemical intermediate for pharmaceutical synthesis, suggesting its role as a building block for more complex molecules rather than a therapeutic agent in its own right.

While direct experimental evidence for this compound is lacking, an analysis of its core chemical moieties—the biphenyl group and the amidoxime functional group—can provide insights into its potential, albeit hypothetical, biological activities.

The Biphenyl Moiety: A Scaffold for Diverse Biological Activity

The biphenyl scaffold is a common feature in a multitude of biologically active compounds.[1][2][3][4] Its presence in a molecule can confer a range of pharmacological properties. Biphenyl derivatives have been investigated for a wide array of therapeutic applications, including:

  • Anti-inflammatory effects: Many biphenyl-containing compounds have demonstrated anti-inflammatory properties.[1]

  • Antimicrobial activity: The biphenyl structure is found in various antibacterial and antifungal agents.

  • Anticancer properties: Certain biphenyl derivatives have been explored for their potential as anticancer agents.

  • Antihypertensive activity: The biphenyl structure is a key component of some antihypertensive drugs.

The Amidoxime Group: A Versatile Pharmacophore

The amidoxime functional group is also recognized for its significant role in medicinal chemistry, contributing to a variety of biological effects. Compounds containing an amidoxime group have been associated with several activities, including:

  • Prodrug potential: Amidoximes can act as prodrugs, being converted in vivo to active amidine compounds.

  • Nitric Oxide (NO) donation: Some amidoximes are capable of releasing nitric oxide, which plays a crucial role in vasodilation and other physiological processes.

  • Enzyme inhibition: The amidoxime group can chelate metal ions, leading to the inhibition of metalloenzymes such as histone deacetylases (HDACs).

  • Broad-spectrum bioactivity: Amidoxime derivatives have been investigated for antituberculotic, antibacterial, anti-inflammatory, and antioxidant activities, among others.

Hypothetical Efficacy and the Path Forward

The combination of a biphenyl scaffold with an amidoxime functional group in this compound suggests a potential for biological activity. However, without experimental data, any discussion of its efficacy remains speculative. To ascertain the in vitro and in vivo efficacy of this compound, a structured experimental approach would be necessary.

Experimental Protocols: A Generalized Approach

Should this compound be investigated for a specific therapeutic indication, such as anti-inflammatory activity, a standard set of experimental protocols would be employed.

Table 1: Generalized In Vitro Experimental Protocol
Parameter Methodology Endpoint
Cytotoxicity MTT or LDH assay on relevant cell lines (e.g., macrophages)Determine the concentration range that is non-toxic to cells.
Anti-inflammatory Activity Measurement of inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.Quantify the reduction in inflammatory markers.
Enzyme Inhibition Specific enzyme assays (e.g., COX-1/COX-2, HDAC)Determine the IC50 value for target enzyme inhibition.
Table 2: Generalized In Vivo Experimental Protocol
Parameter Animal Model Methodology Endpoint
Acute Inflammation Carrageenan-induced paw edema in rodents.Measurement of paw volume at various time points after administration of the compound.Reduction in paw swelling compared to a control group.
Pharmacokinetics Rodent modelsAdministration of the compound via relevant routes (e.g., oral, intravenous) and subsequent measurement of plasma concentrations over time.Determine key pharmacokinetic parameters (e.g., half-life, bioavailability).
Toxicology Acute and sub-chronic toxicity studies in rodents.Administration of escalating doses and monitoring for adverse effects and histopathological changes.Determine the maximum tolerated dose (MTD) and identify any target organ toxicity.

Visualizing the Research Workflow

The process of evaluating a compound like this compound, from initial screening to potential clinical development, follows a well-established pathway in drug discovery.

Drug_Discovery_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (e.g., this compound) Target_Identification->Lead_Discovery In_Vitro_Screening In Vitro Screening (Efficacy & Toxicity) Lead_Discovery->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Phase_I Phase I (Safety) In_Vivo_Studies->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Regulatory_Review Regulatory Review (e.g., FDA) Phase_III->Regulatory_Review NDA Submission Market Market Launch Regulatory_Review->Market

A generalized workflow for drug discovery and development.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Biphenyl-4-amidoxime Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of Biphenyl-4-amidoxime, a key synthetic intermediate in pharmaceutical development.[1][2] The objective selection of an analytical method is crucial for ensuring the accuracy, precision, and reliability of experimental data. This document outlines two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance characteristics and detailed experimental protocols.

The process of cross-validation is essential to verify that different analytical methods yield comparable and dependable results, a critical step in research and drug development where data from multiple sources may be integrated.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, linearity, and accuracy. The following table summarizes typical performance data for the analysis of small organic molecules similar to this compound, providing a baseline for method selection and cross-validation. It is important to note that actual performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography with UV detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98% - 102%99% - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 ng/mL
Robustness Generally unaffected by minor variations in pH and mobile phase composition.Generally unaffected by minor variations in mobile phase composition and flow rate.

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical methods. The following protocols are based on established methods for compounds structurally related to this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity assessment of this compound in bulk drug substances and simple formulations.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 271 nm[1].

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent like methanol or dimethyl sulfoxide (DMSO) to achieve a concentration of 1 mg/mL.[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linear range.

    • Sample Preparation: Dissolve the sample containing this compound in the solvent used for the stock solution and dilute with the mobile phase to a concentration within the linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying trace levels of this compound in complex biological matrices.[3]

  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable C18 or Biphenyl reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Spectrometry Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation (for biological matrices):

    • Protein Precipitation: For serum or plasma samples, a simple protein precipitation can be performed by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

    • Solid Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be employed. This involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent. The eluate is then typically evaporated and reconstituted in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods and the logical relationship for their cross-validation.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection at 271 nm separation->detection analysis Data Acquisition and Analysis detection->analysis

Workflow for HPLC-UV Analysis

LCMSMS_Workflow prep Sample Preparation (Protein Precipitation or SPE) lc LC System prep->lc separation Reverse-Phase Separation lc->separation ms Tandem Mass Spectrometer (ESI, MRM) separation->ms analysis Data Acquisition and Analysis ms->analysis

Workflow for LC-MS/MS Analysis

Cross_Validation_Workflow cluster_methods Analytical Methods hplc HPLC-UV Method analysis Analyze Samples by Both Methods hplc->analysis lcms LC-MS/MS Method lcms->analysis samples Prepare Aliquots of the Same Set of Samples samples->hplc samples->lcms comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) analysis->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Workflow for Cross-Validation of Analytical Methods

References

Navigating Metabolic Hurdles: A Comparative Analysis of Biphenyl-4-amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative study of the metabolic stability of a series of Biphenyl-4-amidoxime derivatives, offering insights into how structural modifications can influence their metabolic fate. The this compound scaffold is a promising pharmacophore in drug discovery, but like many small molecules, its journey through the body is fraught with metabolic challenges that can impact its efficacy and safety. Early assessment of metabolic stability is therefore crucial for identifying liabilities and guiding medicinal chemistry efforts to design more robust drug candidates.

In Vitro Metabolic Stability Assessment: A Comparative Overview

The metabolic stability of a compound is typically evaluated

Head-to-head comparison of different synthetic routes for Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Biphenyl-4-amidoxime, a valuable building block in medicinal chemistry, can be synthesized through several routes. This guide provides a head-to-head comparison of the most common synthetic pathways, offering experimental data and detailed protocols to inform your selection of the most suitable method.

This comparative analysis focuses on three primary synthetic strategies starting from readily available precursors: Biphenyl-4-carbonitrile, Biphenyl-4-carboxamide, and Biphenyl-4-carboxylic acid. Each route is evaluated based on reaction conditions, yield, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Biphenyl-4-carbonitrileHydroxylamine hydrochloride, Sodium carbonateEthanol/Water4 hReflux85%
Biphenyl-4-carboxamideTriphenylphosphine, Iodine, Triethylamine, Hydroxylamine hydrochlorideDichloromethane2 h0 °C to RT~70-80% (estimated)
Biphenyl-4-carboxylic acidTriphenylphosphine, Iodine, Amine (for in-situ amide formation), Triethylamine, Hydroxylamine hydrochlorideDichloromethane3 h0 °C to RT~60-75% (estimated)

Synthetic Route Overviews

The synthesis of this compound can be approached from several common starting materials. The choice of route will depend on factors such as the availability of the starting material, desired yield, and tolerance for specific reagents and reaction conditions. Below is a graphical representation of the primary synthetic pathways.

Synthetic Pathways to this compound A Biphenyl-4-carbonitrile D This compound A->D Hydroxylamine B Biphenyl-4-carboxamide B->A Dehydration B->D P(Ph)3, I2, Et3N, NH2OH·HCl C Biphenyl-4-carboxylic Acid C->B In-situ amide formation C->D One-pot reaction

Figure 1. Overview of synthetic routes to this compound.

Experimental Protocols

Route 1: From Biphenyl-4-carbonitrile

This is the most traditional and widely cited method for the synthesis of amidoximes.[1] The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Biphenyl-4-carbonitrile in Ethanol/Water B Add Hydroxylamine HCl and Sodium Carbonate A->B C Reflux for 4 hours B->C D Cool and precipitate product C->D E Filter and wash with water D->E F Recrystallize from Ethanol E->F

Figure 2. Workflow for the synthesis from Biphenyl-4-carbonitrile.

Detailed Protocol:

  • In a round-bottom flask, suspend Biphenyl-4-carbonitrile (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.

Route 2: From Biphenyl-4-carboxamide

This one-pot method provides a direct conversion of the amide to the amidoxime using a triphenylphosphine-iodine system as a dehydrating agent.[2]

Experimental Workflow:

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Purification A Prepare solution of I2 and PPh3 in Dichloromethane at 0 °C B Add Biphenyl-4-carboxamide, Triethylamine, and Hydroxylamine HCl A->B C Stir at room temperature for 2 hours B->C D Concentrate under reduced pressure C->D E Purify by column chromatography D->E

Figure 3. Workflow for the synthesis from Biphenyl-4-carboxamide.

Detailed Protocol:

  • To a solution of iodine (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in dry dichloromethane at 0 °C, add Biphenyl-4-carboxamide (1 equivalent).

  • To this mixture, add triethylamine (5 equivalents) followed by hydroxylamine hydrochloride (1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Upon completion, concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the desired product.

Route 3: From Biphenyl-4-carboxylic Acid

This one-pot, three-component reaction proceeds via the in-situ formation of the corresponding amide, which is then converted to the amidoxime.[2]

Experimental Workflow:

cluster_0 Amide Formation (in-situ) cluster_1 Amidoxime Formation cluster_2 Purification A Prepare solution of I2 and PPh3 in Dichloromethane at 0 °C B Add Biphenyl-4-carboxylic acid, an amine, and Triethylamine A->B C Stir at room temperature for 1 hour B->C D Add Hydroxylamine HCl C->D E Stir for an additional 2 hours D->E F Concentrate and purify by column chromatography E->F

Figure 4. Workflow for the synthesis from Biphenyl-4-carboxylic acid.

Detailed Protocol:

  • In a flask containing a solution of iodine (3 equivalents) and triphenylphosphine (3 equivalents) in dry dichloromethane at 0 °C, add Biphenyl-4-carboxylic acid (1 equivalent) and a suitable amine (1 equivalent).

  • Add triethylamine (6.5 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the in-situ formation of the amide.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the reaction mixture and continue stirring for an additional 2 hours.

  • After the reaction is complete, concentrate the mixture and purify the crude product by column chromatography.

Conclusion

The synthesis of this compound from Biphenyl-4-carbonitrile represents the most established and high-yielding approach. While the one-pot conversions from Biphenyl-4-carboxamide and Biphenyl-4-carboxylic acid offer procedural elegance by reducing the number of isolated intermediates, the yields are generally slightly lower and require chromatographic purification. The selection of the optimal synthetic route will ultimately be guided by the availability of starting materials, scalability, and the purification capabilities at hand.

References

Validating the Mechanism of Action of Biphenyl-4-amidoxime: A Comparative Guide to a Dual-Activity Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-4-amidoxime is a synthetic intermediate with potential for pharmaceutical development. While direct studies on its mechanism of action are not extensively published, its structural features—a biphenyl group and an amidoxime moiety—suggest two plausible and compelling biological activities: inhibition of histone deacetylases (HDACs) and donation of nitric oxide (NO). This guide provides a framework for validating these hypothesized mechanisms using specific inhibitors, presenting comparative data from structurally related compounds, and detailing the necessary experimental protocols.

Hypothesized Mechanisms of Action

Based on established structure-activity relationships of similar compounds, this compound is postulated to exert its biological effects through two primary pathways:

  • Histone Deacetylase (HDAC) Inhibition: The biphenyl scaffold is a common feature in a class of potent HDAC inhibitors.[1][2] HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to the hyperacetylation of histones and other proteins, ultimately affecting gene expression and inducing cellular responses such as cell cycle arrest and apoptosis.[3]

  • Nitric Oxide (NO) Donation: Amidoxime-containing molecules are recognized as prodrugs capable of releasing nitric oxide, a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4][5] This release is often catalyzed by enzymes such as cytochrome P450.

Experimental Validation Using Specific Inhibitors

To dissect the contribution of each proposed mechanism, a series of experiments employing specific inhibitors of the HDAC and NO signaling pathways is essential.

Workflow for Validating the Dual-Activity Hypothesis

G cluster_0 Cell-Based Assays cluster_1 HDAC Inhibition Pathway cluster_2 NO Donation Pathway cluster_3 Inhibitor Studies cluster_4 Biochemical Assays Cell_Culture Treat cells with This compound HDAC_Activity Measure Cellular HDAC Activity Cell_Culture->HDAC_Activity NO_Production Measure Intracellular NO Production (DAF-FM) Cell_Culture->NO_Production Acetylation_Levels Assess Histone/Protein Acetylation (Western Blot) HDAC_Activity->Acetylation_Levels Gene_Expression Analyze Target Gene Expression (qPCR/RNA-seq) Acetylation_Levels->Gene_Expression cGMP_Levels Quantify cGMP Levels (ELISA) NO_Production->cGMP_Levels Downstream_Events Assess Downstream NO-mediated Events cGMP_Levels->Downstream_Events HDAC_Inhibitor Pre-treat with HDAC Inhibitor (e.g., Vorinostat) HDAC_Inhibitor->Cell_Culture NO_Pathway_Inhibitor Pre-treat with NO Pathway Inhibitor (e.g., L-NAME) NO_Pathway_Inhibitor->Cell_Culture In_Vitro_HDAC In Vitro HDAC Inhibition Assay In_Vitro_NO In Vitro NO Release Assay

Caption: Experimental workflow for validating the dual-activity of this compound.

Comparative Performance Data

As direct experimental data for this compound is not available, the following tables present data from structurally related biphenyl-containing HDAC inhibitors and other amidoxime-based NO donors to provide a benchmark for expected activities.

Table 1: In Vitro HDAC Inhibitory Activity of Biphenyl-Containing Compounds
CompoundTarget HDAC Isoform(s)IC50 (nM)Cell Line(s) TestedReference
Biphenyl-4-yl-acrylohydroxamic acid derivativeHDAC2220 - 820Human ovarian carcinoma (IGROV-1)
Indolyl-substituted biphenylacrylohydroxamic acidPan-HDAC (preferential for HDAC6 & 8)Varies by isoformHeLa, various tumor cell lines
Biphenyl compound 14 (dual PD-L1/HDAC inhibitor)HDAC2, HDAC327.98 (HDAC2), 14.47 (HDAC3)N/A (in vitro assay)
Vorinostat (SAHA) - Reference InhibitorPan-HDAC~10Various
Table 2: Nitric Oxide Release from Various Donor Compounds
Compound TypeMethod of NO DetectionConditions for NO ReleaseAmount of NO ReleasedReference
AmidoximesGriess AssayIncubation with rat liver microsomes and NADPHVaries by compound
S-nitroso-N-acetylpenicillamine (SNAP)ChemiluminescencePhysiological conditionsConcentration-dependent
O2-(2,4-dinitrophenyl) diazeniumdiolatesNot specifiedActivation by glutathioneNearly quantitative
N,N′-dinitroso-1,4-phenylenediamine derivativeNot specifiedPhotolysis2 equivalents of NO

Signaling Pathway Diagrams

HDAC Inhibition Signaling Pathway

G Biphenyl_Amide This compound HDAC Histone Deacetylases (HDACs) Biphenyl_Amide->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Response Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Response

Caption: Hypothesized HDAC inhibition pathway for this compound.

Nitric Oxide (NO) Donation Signaling Pathway

G Biphenyl_Amide This compound NO Nitric Oxide (NO) Biphenyl_Amide->NO Oxidation CYP450 Cytochrome P450 CYP450->NO Catalyzes sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Vasodilation, Neurotransmission PKG->Cellular_Response

Caption: Hypothesized NO donation pathway for this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol is adapted from commercially available colorimetric and fluorometric HDAC assay kits.

Objective: To determine the direct inhibitory effect of this compound on HDAC enzyme activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC for fluorometric assay)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., trypsin, and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound

  • Reference HDAC inhibitors (e.g., Vorinostat, Trichostatin A)

  • 96-well black microplates (for fluorometric assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.

  • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value for this compound.

Protocol 2: In Vitro Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol is based on the widely used Griess reaction to detect nitrite, a stable oxidation product of NO.

Objective: To quantify the release of NO from this compound in a cell-free system.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Prepare a solution of this compound in PBS. To mimic enzymatic activation, this can be supplemented with a source of cytochrome P450, such as rat liver microsomes, and an NADPH regenerating system.

  • Incubate the solution at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, take an aliquot of the solution.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add the Griess reagents to the samples and standards in a 96-well plate.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite in the samples by comparing to the standard curve, which corresponds to the amount of NO released.

Conclusion

The dual-activity hypothesis presents an exciting avenue for the therapeutic application of this compound. By systematically employing the outlined experimental workflows with specific inhibitors, researchers can elucidate the predominant mechanism(s) of action. The comparative data from related compounds provides a valuable context for interpreting the experimental outcomes. This structured approach will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

The Prodrug Advantage: A Comparative Analysis of Biphenyl-4-amidoxime Prodrugs' Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's pharmacokinetic properties is a critical step in the journey from laboratory to clinic. The prodrug approach, where a transient chemical modification is made to a parent drug, is a well-established strategy to overcome challenges such as poor solubility, limited permeability, and rapid metabolism. This guide provides a comparative study of the pharmacokinetic profiles of Biphenyl-4-amidoxime prodrugs, offering insights into how different promoieties can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of a parent biphenyl compound and its various ester prodrugs following oral administration in a preclinical model. The data highlights the impact of different ester promoieties on the systemic exposure of the active parent drug.

CompoundProdrug MoietyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Parent Compound -150 ± 301.0450 ± 905
Prodrug A Methyl Ester450 ± 752.01800 ± 30020
Prodrug B Ethyl Ester600 ± 1102.52400 ± 45027
Prodrug C Isopropyl Ester300 ± 603.01200 ± 25013
Prodrug D Acetoxymethyl Ester800 ± 1501.53200 ± 60035

Data presented here is illustrative and based on a representative study of biphenyl ester prodrugs. Actual values for this compound prodrugs would require specific experimental determination.

Experimental Protocols

The following section details the methodologies for the key in vivo pharmacokinetic experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (250-300g) were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Drug Administration: The parent compound and its prodrugs were formulated as a suspension in 0.5% carboxymethylcellulose. A single oral dose of 50 mg/kg (equimolar to the parent compound) was administered to each group of rats (n=5 per group) via oral gavage.

Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at pre-determined time points (0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

Plasma Preparation: Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method: The concentrations of the parent drug and its prodrugs in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation with acetonitrile, followed by separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Oral bioavailability (F%) was calculated as (AUCoral / AUCiv) x 100, where AUCiv is the area under the curve after intravenous administration of the parent drug.

Bioactivation Pathway and Experimental Workflow

The following diagrams illustrate the conceptual bioactivation pathway of a generic biphenyl-amidoxime prodrug and a typical experimental workflow for its pharmacokinetic evaluation.

Bioactivation_Pathway Prodrug This compound Prodrug (Ester) Intermediate This compound Prodrug->Intermediate Esterases Active_Drug Active Amidoxime Metabolite Intermediate->Active_Drug CYP450 / mARC

Bioactivation of a this compound Prodrug.

Experimental_Workflow Dosing Oral Administration of Prodrugs to Rats Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Comparative Analysis of Prodrug Profiles PK_Analysis->Comparison

In Vivo Pharmacokinetic Study Workflow.

Assessing the lot-to-lot variability of commercially available Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Assessing Lot-to-Lot Variability of Biphenyl-4-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This compound serves as a critical synthetic intermediate in the development of novel pharmaceutical agents. As with any raw material, ensuring its consistent quality across different manufacturing batches is paramount to the reproducibility of research and the integrity of the final product. Lot-to-lot variability in purity, impurity profile, and physical characteristics can introduce significant deviations in reaction kinetics, yield, and the biological activity of subsequent compounds.

This guide provides a framework for the systematic evaluation of commercially available this compound. It outlines key experimental protocols and data presentation formats to empower researchers to objectively compare different lots, ensuring the reliability and consistency of their scientific endeavors.

Comparative Data Summary

Effective assessment begins with meticulous record-keeping. The following table provides a template for summarizing analytical data from different commercial lots of this compound. For illustrative purposes, this table has been populated with hypothetical data representing typical variations that might be observed.

Parameter Lot A (Supplier X) Lot B (Supplier X) Lot C (Supplier Y)
Certificate of Analysis (CofA) Purity ≥97%≥97%≥98%
Appearance White crystalline solidOff-white powderWhite crystalline solid
Solubility (in DMSO) ConformsConformsConforms
Purity by HPLC (% Area) 98.2%97.5%99.1%
Major Impurity 1 (HPLC % Area) 0.8% (at RRT 1.2)1.1% (at RRT 1.2)0.4% (at RRT 1.3)
Major Impurity 2 (HPLC % Area) 0.3% (at RRT 0.8)0.5% (at RRT 0.9)0.2% (at RRT 0.8)
Molecular Weight by MS ( g/mol ) 212.25212.26212.25
¹H NMR Spectrum Conforms to structureConforms to structureConforms to structure
Residual Solvents (GC-HS) Not DetectedNot DetectedNot Detected

Visualizing the Assessment Workflow

A structured workflow is essential for a comprehensive and unbiased comparison of different material lots. The following diagram illustrates a logical sequence of steps from sample acquisition to final analysis and decision-making.

G cluster_0 Sample Acquisition & Initial Checks cluster_1 Analytical Characterization cluster_2 Data Analysis & Decision a Receive Lots A, B, C b Visual Inspection (Color, Form) a->b c Review Certificate of Analysis (CofA) b->c d Solubility Test (e.g., in DMSO) c->d e HPLC Purity & Impurity Profile d->e f Mass Spectrometry (Identity Confirmation) d->f g NMR Spectroscopy (Structural Confirmation) d->g h Tabulate & Compare Data (Purity, Impurities) e->h f->h g->h i Assess Variability h->i j Qualify Lot for Use i->j Within Specs k Reject Lot i->k Out of Specs

Caption: Workflow for assessing lot-to-lot variability.

Contextualizing Performance: Potential Biological Pathways

This compound is a synthetic intermediate. Its derivatives, particularly biphenyl carboxamides, have been investigated as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Furthermore, other biphenyl derivatives have been explored as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[2] Understanding such potential downstream applications highlights the importance of consistent starting material quality. The diagram below illustrates the PD-1/PD-L1 signaling pathway, a common target in immuno-oncology.

G cluster_0 Tumor Cell cluster_1 T-Cell cluster_2 Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Inhibitor Biphenyl-based PD-L1 Inhibitor (Hypothetical) Inhibitor->PDL1 Blocks Interaction

References

Independent Verification of Biphenyl-4-amidoxime: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-amidoxime is a chemical compound available as a synthetic intermediate. While direct biological studies on this compound are not publicly available, its structure, featuring both a biphenyl group and an amidoxime moiety, suggests potential biological activities based on the known pharmacology of these two chemical classes. This guide provides a comparative analysis of these potential activities by examining well-characterized compounds: Benzamidoxime as a representative amidoxime and Felbinac as a representative biphenyl derivative. The experimental data and protocols presented herein are for these reference compounds and serve to illustrate how the potential biological effects of this compound could be investigated.

Comparative Analysis of Potential Biological Activities

Based on its structural components, this compound may exhibit properties common to amidoximes and biphenyl-containing compounds. This section compares the known biological effects of Benzamidoxime and Felbinac to infer the potential activities of this compound.

Table 1: Comparison of Potential Biological Activities
Biological ActivityInferred Potential for this compoundRepresentative Amidoxime: BenzamidoximeRepresentative Biphenyl Compound: Felbinac
Antimicrobial Activity PossibleBenzamidoxime and its derivatives have shown antimicrobial properties.[1][2]Not a primary activity.
Nitric Oxide (NO) Donor PossibleAmidoximes can be metabolized to release nitric oxide, which has various physiological roles.[3][4][5]Not a known activity.
Anti-inflammatory Activity PossibleSome amidoximes possess anti-inflammatory properties.Felbinac is a known non-steroidal anti-inflammatory drug (NSAID).
Analgesic Activity PossibleRelated to anti-inflammatory effects.Felbinac is used topically to alleviate pain.
Enzyme Inhibition PossibleAmidoximes can act as bioisosteres of carboxylic acids and may inhibit various enzymes.Felbinac inhibits cyclooxygenase (COX) enzymes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison, performed on the representative compounds. These protocols can serve as a template for the investigation of this compound.

Antimicrobial Activity Assessment (from Benzamidoxime studies)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Test compound (e.g., Benzamidoxime derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., Gentamicin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive and negative control wells.

  • Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Nitric Oxide (NO) Release Assay (from Amidoxime studies)

This protocol outlines a method to assess the NO-donating capability of amidoxime compounds. Amidoximes can be oxidized by enzymes like cytochrome P450 to release NO.

Objective: To quantify the amount of nitric oxide released from a test compound in the presence of a metabolic activation system.

Materials:

  • Test compound (e.g., an amidoxime)

  • Rat liver microsomes (as a source of cytochrome P450 enzymes)

  • NADPH (cofactor)

  • Griess Reagent (for colorimetric detection of nitrite, a stable product of NO)

  • Phosphate buffer (pH 7.4)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound, rat liver microsomes, and phosphate buffer.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the Griess Reagent to each well.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO released and can be quantified using a sodium nitrite standard curve.

In Vivo Anti-inflammatory Activity - Rat Paw Edema Model (from Felbinac studies)

This is a standard in vivo model to assess the anti-inflammatory effects of a compound.

Objective: To evaluate the ability of a test compound to reduce carrageenan-induced paw edema in rats.

Materials:

  • Test compound (e.g., Felbinac)

  • Carrageenan solution (1% in saline)

  • Wistar rats (male, 180-220 g)

  • Pletysmometer (for measuring paw volume)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Dosing: Administer the test compound, vehicle, or positive control to different groups of rats (e.g., orally or topically) at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours; Vt).

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100

In Vitro Cyclooxygenase (COX) Inhibition Assay (from Felbinac studies)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To measure the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2.

Materials:

  • Test compound (e.g., Felbinac)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., a kit to measure prostaglandin E2 production via ELISA or a luminometric assay).

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method like ELISA.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Potential Anti-inflammatory Pathway of a Biphenyl-based NSAID Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Biphenyl_Compound Biphenyl-based NSAID (e.g., Felbinac) Biphenyl_Compound->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of a biphenyl-based NSAID.

G cluster_1 Workflow for In Vivo Anti-inflammatory Assay A Animal Acclimatization B Dosing with Test Compound or Vehicle A->B C Measure Initial Paw Volume (V0) B->C D Induce Edema with Carrageenan Injection C->D E Measure Paw Volume at Intervals (Vt) D->E F Calculate Percentage Edema Inhibition E->F

Caption: Workflow for the in vivo rat paw edema anti-inflammatory assay.

G cluster_2 Workflow for In Vitro COX Inhibition Assay P1 Prepare Serial Dilutions of Test Compound P2 Incubate COX Enzyme with Test Compound P1->P2 P3 Add Arachidonic Acid to Start Reaction P2->P3 P4 Stop Reaction after Defined Time P3->P4 P5 Measure Prostaglandin Production (e.g., ELISA) P4->P5 P6 Calculate IC50 Value P5->P6

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

References

Structure-Activity Relationship of Biphenyl-4-Amidoxime Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of biphenyl-4-amidoxime, and more broadly biphenyl amides and carboxamides, have demonstrated significant potential across various therapeutic areas, including antimicrobial and anticancer applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols.

Antimicrobial Activity of Biphenyl-Amidoxime Analogs

Recent studies have explored a range of biphenyl-based compounds as potential antimicrobial agents, particularly as mimics of antimicrobial peptides (AMPs). These synthetic mimics often feature a hydrophobic biphenyl core and a cationic group, enabling them to disrupt bacterial membranes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of biphenylglyoxamide-based AMP mimics is significantly influenced by several structural features:

  • Biphenyl Core: The presence of the biphenyl scaffold is crucial for activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1][2].

  • Hydrophobic Group: An octanesulfonyl group has been identified as essential for both Gram-positive and Gram-negative antibacterial activity[1][2].

  • Cationic Group: The nature of the cationic head group influences the spectrum of activity. Guanidinium hydrochloride salts tend to show higher activity against Gram-positive bacteria, while quaternary ammonium iodide salts are more effective against Gram-negative bacteria[1].

  • Substituents on the Terminal Phenyl Ring: While various substitutions on the terminal phenyl ring are tolerated for activity against Staphylococcus aureus, the specific substitution pattern can modulate potency.

SAR_Antimicrobial Biphenyl Core Biphenyl Core Antibacterial Activity Antibacterial Activity Biphenyl Core->Antibacterial Activity Essential for Gram-negative activity Hydrophobic Tail (e.g., Octanesulfonyl) Hydrophobic Tail (e.g., Octanesulfonyl) Hydrophobic Tail (e.g., Octanesulfonyl)->Antibacterial Activity Essential for broad-spectrum activity Cationic Head Group Cationic Head Group Cationic Head Group->Antibacterial Activity Influences spectrum of activity MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection/OD Reading Visual Inspection/OD Reading Incubation->Visual Inspection/OD Reading MIC Determination MIC Determination Visual Inspection/OD Reading->MIC Determination MTT_Workflow cluster_prep_mtt Preparation cluster_assay_mtt Assay cluster_analysis_mtt Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

Safety Operating Guide

Personal protective equipment for handling Biphenyl-4-amidoxime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Biphenyl-4-amidoxime. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on its GHS classification, it can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling this compound, particularly when in solution with aromatic solvents. For incidental contact, nitrile gloves are suitable. For prolonged contact, consider thicker, specialized gloves. Always inspect gloves for tears or punctures before use and discard them after handling the compound.
Eye Protection Safety gogglesChemical splash goggles are required at all times when handling this compound in solid or solution form. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorA NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust. If working with solutions that may produce vapors, a respirator with an organic vapor cartridge is recommended.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. Ensure it is clean and in good condition.
Foot Protection Closed-toe shoesFully enclosed, chemical-resistant footwear must be worn in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for safely handling this compound, from preparation to use in an experiment.

Experimental Protocol: Preparation of a Stock Solution of this compound

  • Preparation and Decontamination: Before handling the compound, ensure the work area, typically a certified chemical fume hood, is clean and free of contaminants. All necessary equipment (e.g., balance, weigh paper, spatula, glassware) should be readily available.

  • Donning PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing the Compound:

    • Tare a clean, dry weighing paper or boat on an analytical balance inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound solid onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Carefully transfer the weighed solid into a clean, dry volumetric flask or other appropriate glassware.

    • Using a funnel, add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask to dissolve the solid.

    • Gently swirl the flask to ensure the compound is fully dissolved.

    • Once dissolved, add the solvent to the final desired volume.

  • Storage:

    • Label the container with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
Contaminated Labware (e.g., gloves, weigh paper, pipette tips) Place all contaminated disposable materials in a designated hazardous waste bag or container.
Liquid Waste (e.g., unused solutions, reaction mixtures) Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Empty Chemical Containers Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream, or as recommended by your institution's EHS department.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 3: First Aid and Emergency Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare & Decontaminate Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve storage Store Solution Properly dissolve->storage dispose Dispose of Waste dissolve->dispose storage->dispose decon Decontaminate Work Area & PPE dispose->decon

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.